Cercosporin
Description
Cercosporin has been reported in Graminopassalora graminis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWQNCWIIZUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960897, DTXSID801043885 | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-77-7, 127094-74-0 | |
| Record name | iso-Cercosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Cercosporin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a polyketide-derived perylenequinone, stands as a fascinating natural product with a rich history of discovery and scientific investigation. Initially identified as a pigment produced by the phytopathogenic fungus Cercospora kikuchii, its potent photodynamic properties and broad-spectrum toxicity have since positioned it as a molecule of significant interest in fields ranging from plant pathology to cancer research. This technical guide provides a comprehensive overview of the discovery history of this compound, detailing the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of this unique photosensitizer.
A Historical Timeline of Discovery
The scientific journey of this compound began in the mid-20th century, with its initial discovery as a fungal metabolite. Subsequent decades of research have unraveled its complex chemical nature and potent biological activity.
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1957: The Initial Isolation. Kuyama and Tamura first isolated this compound from the mycelia of Cercospora kikuchii, the fungus responsible for purple seed stain on soybeans.[1] Initially, it was investigated simply as a red pigment.[1]
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1972: Elucidation of the Chemical Structure. The intricate perylenequinone structure of this compound was determined.[1] This pivotal discovery laid the groundwork for understanding its unique properties.
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1975: Unveiling Photodynamic Activity. A seminal study by Yamazaki and colleagues revealed that the toxicity of this compound was dependent on the presence of both light and oxygen.[1] They demonstrated its lethal effects on mice and bacteria under illumination, establishing its role as a photosensitizer.
Experimental Protocols: From Isolation to Functional Characterization
The elucidation of this compound's properties has been underpinned by a variety of experimental techniques. This section details the methodologies for key experiments cited in the discovery and characterization of this compound.
Isolation and Purification of this compound
The following protocol is a composite of methods described in the literature for the isolation of this compound from fungal cultures.
Objective: To isolate and purify this compound from Cercospora spp. cultures.
Materials:
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Cercospora spp. culture grown on potato dextrose agar (PDA) or in a liquid medium.
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Ethyl acetate
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Chloroform
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
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Rotary evaporator
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Spectrophotometer
Procedure:
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Extraction:
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For solid cultures, the agar and mycelium are typically macerated and extracted with an organic solvent like ethyl acetate or chloroform.
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For liquid cultures, the culture filtrate can be extracted directly with an immiscible organic solvent.
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Acid-Base Extraction (for purification):
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The organic extract containing this compound is washed with an aqueous solution of sodium hydroxide. This compound, being acidic, will move into the aqueous basic layer, which typically turns a deep red or purple color.
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The aqueous layer is then separated and acidified with hydrochloric acid to a pH of around 3. This causes the this compound to precipitate out of the solution.
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The this compound precipitate is then re-extracted back into an organic solvent like ethyl acetate.
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Chromatographic Purification:
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The crude extract is concentrated using a rotary evaporator.
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The concentrated extract is then subjected to silica gel column chromatography.
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A solvent gradient (e.g., increasing polarity from hexane to ethyl acetate) is used to elute the compounds. The red-colored fractions containing this compound are collected.
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Crystallization:
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The purified this compound fractions are combined and the solvent is evaporated.
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The resulting solid is recrystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound crystals.
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Quantification and Characterization:
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The concentration and purity of the isolated this compound can be determined spectrophotometrically by measuring its absorbance at its characteristic absorption maxima.
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Further characterization can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure.
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Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Determination of Photodynamic Activity
The light-dependent toxicity of this compound was a landmark discovery. The following outlines a general protocol to assess photodynamic activity.
Objective: To determine the light-dependent toxicity of this compound against a model organism (e.g., bacteria, yeast, or cultured cells).
Materials:
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This compound solution of known concentration.
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Culture of the test organism.
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Appropriate growth medium (liquid or solid).
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A light source with a defined spectrum and intensity (e.g., a lamp with filters to select for visible light).
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A dark incubator.
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96-well plates (for liquid culture assays).
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Plate reader (for measuring cell viability).
Procedure:
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Preparation of Test Plates:
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A suspension of the test organism is prepared in its growth medium.
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For liquid assays, the cell suspension is added to the wells of a 96-well plate. For solid assays, the cell suspension is spread evenly on the surface of agar plates.
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Treatment with this compound:
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This compound is added to the wells or plates at various concentrations. A control group with no this compound is included.
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Light and Dark Incubation:
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One set of plates (the "light" group) is exposed to the light source for a defined period.
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An identical set of plates (the "dark" group) is wrapped in aluminum foil to protect it from light and incubated for the same duration.
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Assessment of Viability:
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After the incubation period, cell viability is assessed.
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For liquid cultures, a viability assay (e.g., MTT or resazurin assay) can be performed, and the absorbance or fluorescence is measured using a plate reader.
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For solid cultures, the plates are incubated further until colonies are visible, and the number of colonies is counted.
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Data Analysis:
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The viability of the cells in the light-treated group is compared to that of the dark-treated group for each this compound concentration. A significant decrease in viability in the light group compared to the dark group indicates photodynamic activity.
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Measurement of Singlet Oxygen Quantum Yield
The primary mechanism of this compound's phototoxicity is the generation of singlet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Objective: To determine the singlet oxygen quantum yield of this compound in a specific solvent.
Materials:
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This compound solution of known concentration.
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A reference photosensitizer with a known ΦΔ in the same solvent (e.g., rose bengal, methylene blue).
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A singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF).
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A suitable solvent (e.g., ethanol, methanol, chloroform).
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A UV-Vis spectrophotometer.
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A light source for irradiation at a wavelength absorbed by both this compound and the reference.
Procedure:
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Preparation of Solutions:
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Solutions of the this compound, the reference photosensitizer, and the singlet oxygen trap (DPBF) are prepared in the chosen solvent. The concentrations are adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar and low (typically < 0.1) to avoid inner filter effects.
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Irradiation and Monitoring:
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A solution containing the photosensitizer (either this compound or the reference) and DPBF is placed in a cuvette.
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The solution is irradiated with monochromatic light at a specific wavelength.
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The decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) is monitored over time. DPBF is bleached as it reacts with singlet oxygen.
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Data Analysis:
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The rate of DPBF bleaching is determined from the slope of the absorbance versus time plot.
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The singlet oxygen quantum yield of this compound (ΦΔ_cerc) is calculated using the following formula: ΦΔ_cerc = ΦΔ_ref * (k_cerc / k_ref) * (I_abs_ref / I_abs_cerc) where:
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ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
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k_cerc and k_ref are the rates of DPBF bleaching in the presence of this compound and the reference, respectively.
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I_abs_cerc and I_abs_ref are the rates of light absorption by this compound and the reference, respectively.
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Quantitative Data on this compound's Properties
The following tables summarize key quantitative data reported for this compound in the scientific literature.
Table 1: Photophysical and Photochemical Properties of this compound
| Property | Value | Solvent/Conditions |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | Various organic solvents |
| UV-Vis Absorption Maxima (λmax) | ~470 nm, ~530 nm, ~570 nm | Varies slightly with solvent |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) |
| MCF-7 (Human breast adenocarcinoma) | 4.68 |
| T98G (Human glioblastoma) | More susceptible than U87 |
| U87 (Human glioblastoma) | Less susceptible than T98G |
Note: IC50 values can vary depending on the assay conditions, incubation time, and light exposure.
Mechanism of Action and Cellular Signaling
The primary mechanism of this compound's toxicity is its ability to act as a photosensitizer. Upon absorption of light, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
Singlet oxygen is a potent oxidizing agent that can indiscriminately damage a wide range of cellular components, including lipids, proteins, and nucleic acids. This leads to:
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Lipid Peroxidation and Membrane Damage: The primary target of this compound-generated singlet oxygen is the cell membrane. Oxidation of unsaturated fatty acids in the membrane lipids leads to a loss of membrane integrity, increased permeability, and eventual cell lysis.
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Oxidative Damage to Proteins and Nucleic Acids: Singlet oxygen can also damage proteins, leading to enzyme inactivation and disruption of cellular processes. Recent studies have also shown that this compound-mediated singlet oxygen generation can oxidize RNA, leading to translational attenuation and the induction of specific gene transcripts.
While the direct damage caused by reactive oxygen species is the primary mode of action, the resulting oxidative stress can trigger various cellular signaling pathways. Although research on the specific signaling cascades activated by this compound in target cells is ongoing, it is known that oxidative stress, in general, can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways can ultimately determine the cell's fate, leading to either apoptosis (programmed cell death) or necrosis.
Signaling Pathway Activated by this compound-Induced Oxidative Stress
Caption: this compound's mechanism of action and downstream signaling.
Conclusion
From its humble beginnings as a fungal pigment, this compound has emerged as a molecule with profound biological activity. Its journey of discovery, from initial isolation to the elucidation of its photodynamic mechanism, highlights the power of interdisciplinary scientific inquiry. For researchers, scientists, and drug development professionals, this compound continues to offer a compelling platform for investigating the fundamental principles of phototoxicity, oxidative stress, and cellular signaling. Its potent bioactivity also suggests potential applications in areas such as photodynamic therapy, warranting further exploration and development. This technical guide serves as a foundational resource for those seeking to understand and harness the unique properties of this remarkable natural product.
References
A Technical Guide to Cercosporin-Producing Fungal Species for Researchers and Drug Development Professionals
Abstract
Cercosporin, a photo-activated perylenequinone toxin, is a secondary metabolite of significant interest due to its potent phytotoxicity and potential applications in photodynamic therapy. This document provides a comprehensive technical overview of the fungal species known to produce this compound, with a primary focus on the genus Cercospora. It delves into the quantitative aspects of this compound production under various culture conditions, outlines detailed experimental protocols for its extraction and quantification, and elucidates the genetic and signaling pathways governing its biosynthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound and its fungal producers.
Introduction to this compound and its Fungal Producers
This compound is a red-pigmented polyketide that exhibits potent photodynamic activity. Upon exposure to light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which can cause widespread damage to cellular components such as lipids, proteins, and nucleic acids. This property makes this compound a key virulence factor for many plant pathogenic fungi, enabling them to overcome host defenses and cause disease.
The primary producers of this compound belong to the fungal genus Cercospora, a large and diverse group of plant pathogens responsible for numerous leaf spot diseases in a wide range of crops.[1] However, this compound production is not exclusive to this genus. It has also been identified in species of Colletotrichum and Pseudocercosporella.[2] Not all species within the Cercospora genus produce this compound, and production levels can vary significantly between species and even between different isolates of the same species.[1][3]
Quantitative Analysis of this compound Production
The yield of this compound is highly dependent on the fungal species, the specific isolate, and the cultivation conditions. Light is a critical factor for both the biosynthesis and activation of this compound.[4] Other environmental cues such as culture medium composition, temperature, carbon-to-nitrogen ratio, and the presence of certain metal ions also significantly influence production levels.
Below are tables summarizing quantitative data on this compound production from various fungal species under different experimental conditions.
Table 1: this compound Production by Different Fungal Species
| Fungal Species | Isolate | Culture Conditions | This compound Yield | Reference |
| Cercospora sp. | JNU001 | Co-culture with Bacillus velezensis B04 for 4 days | 984.4 mg/L | |
| Cercospora sp. | JNU001 | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L | |
| Cercospora piaropi | PTA 983 | Continuous light, potato dextrose broth | 72.59 mg/L | |
| Cercospora piaropi | PTA 983 | Dark conditions | 25.70 mg/L | |
| Cercospora coffeicola | LFP 12 | Potato dextrose agar, 20-25°C, 8-12 days | Highest among tested isolates | |
| Cercospora coffeicola | LFP 43 | Potato dextrose agar, 20-25°C, 8-12 days | Lowest among tested isolates |
Table 2: Influence of Environmental Factors on this compound Production in Cercospora spp.
| Factor | Condition | Effect on this compound Production | Reference |
| Light | Continuous light | Generally enhances production | |
| Darkness | Significantly reduces or abolishes production | ||
| Temperature | 20°C | Higher accumulation in some isolates | |
| 30°C | Lower accumulation in some isolates | ||
| Culture Medium | Malt and potato-dextrose agar | Generally favorable for accumulation | |
| Carbon:Nitrogen Ratio | Varies | Affects production, but in an isolate-dependent manner | |
| Metal Ions | Cobalt, ferric, manganese, zinc | Elevate production to varying levels | |
| Chemicals | Phosphate buffer, ammonium, LiCl | Reduce production, appear to act at the transcriptional level |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from fungal cultures.
Fungal Culture for this compound Production
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Isolate Maintenance: Maintain fungal cultures on a suitable medium such as malt agar at 28°C.
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Production Cultures: For this compound production, transfer fungal mycelia to potato dextrose agar (PDA) plates.
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Incubation: Incubate the plates under constant fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹) for a period of 7 to 21 days at room temperature or a controlled temperature (e.g., 20-25°C).
Extraction of this compound
Method 1: KOH Extraction for Spectrophotometry
This method is suitable for rapid quantification from agar cultures.
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Excise mycelial plugs (e.g., 6-mm diameter) from the fungal colony.
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Immerse the plugs in 5 N KOH in the dark for 4 hours.
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The this compound will leach into the KOH solution, which can then be used for spectrophotometric analysis.
Method 2: Organic Solvent Extraction for HPLC and Purification
This method is suitable for obtaining a more purified this compound extract.
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Harvest fungal mycelium from the culture plates.
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Grind the mycelium in liquid nitrogen.
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Extract the ground mycelium with acetone or ethyl acetate.
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For liquid cultures, the culture filtrate can be extracted directly with ethyl acetate.
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The organic solvent extract can be concentrated under vacuum for further analysis.
Quantification of this compound
Method 1: Spectrophotometric Quantification
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Measure the absorbance of the this compound-containing KOH solution at 480 nm using a spectrophotometer.
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Calculate the concentration of this compound using the Beer-Lambert law and a molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹.
Method 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a more specific and accurate quantification of this compound.
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Sample Preparation: Dissolve the dried this compound extract in a suitable solvent (e.g., methanol).
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Chromatographic Conditions:
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Column: A reverse-phase column such as C8 or C18 is commonly used.
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Mobile Phase: A gradient of acetonitrile and water with a small percentage of acetic acid is often employed.
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Detection: Monitor the eluent at 470 nm (for absorbance) or with a fluorescence detector.
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-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of purified this compound.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.
The CTB Gene Cluster
The CTB gene cluster contains the genes encoding the enzymes responsible for the stepwise synthesis of the this compound molecule from basic precursors. Key genes in this cluster include:
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CTB1 : Encodes a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial steps of the pathway.
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CTB2 and CTB3 : Encode methyltransferases and a monooxygenase that modify the polyketide backbone.
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CTB4 : Encodes a major facilitator superfamily (MFS) transporter responsible for exporting this compound out of the fungal cell.
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CTB8 : A zinc finger transcription factor that positively regulates the expression of other CTB genes.
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CTB9-12 : Additional genes demonstrated to be essential for this compound biosynthesis.
Signaling Pathways and Regulation
The expression of the CTB gene cluster and, consequently, this compound production, is tightly regulated by a network of signaling pathways in response to environmental cues.
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Light: Light is a primary inducer of this compound biosynthesis.
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Ca²⁺/Calmodulin Signaling: This pathway has been shown to be involved in the regulation of this compound production.
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MAP Kinase Pathway: A MAP kinase kinase kinase has been implicated in the regulation of this compound synthesis.
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CRG1 : A transcription factor that, in addition to its role in this compound resistance, also influences the production of the toxin.
Visualizations
Experimental Workflow for this compound Analysis
This compound Biosynthesis Signaling Pathway
Conclusion
This compound remains a fascinating and important fungal secondary metabolite. Understanding the diversity of its producers, the factors influencing its yield, and the intricacies of its biosynthetic pathways is crucial for both managing the plant diseases it contributes to and harnessing its potential for therapeutic applications. This guide provides a foundational, in-depth overview to aid researchers and drug development professionals in their endeavors related to this potent photo-activated toxin. The provided protocols and pathway diagrams offer practical starting points for further investigation and exploitation of this compound and its producing fungi.
References
- 1. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
- 2. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsnet.org [apsnet.org]
- 4. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cercosporin: A Photoactivated Perylenequinone - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. Upon illumination, it generates reactive oxygen species (ROS), leading to widespread cellular damage. This property makes it a potent phytotoxin and a molecule of interest for various biomedical applications, including photodynamic therapy (PDT). This technical guide provides an in-depth overview of this compound, including its photophysical and biological properties, mechanism of action, and detailed experimental protocols for its study.
Introduction
This compound is a red, polyketide-derived pigment responsible for the necrotic lesions observed in plants infected with Cercospora species.[1] Its toxicity is strictly light-dependent, classifying it as a photosensitizer. The core of its activity lies in its perylenequinone structure, which allows it to absorb light energy and transfer it to molecular oxygen, producing highly cytotoxic ROS.[2] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to harness its properties for scientific investigation and potential therapeutic development.
Physicochemical and Photophysical Properties
This compound is sparingly soluble in water but soluble in various organic solvents and alkaline solutions. Its characteristic red color is due to its strong absorption in the visible region of the electromagnetic spectrum.
Data Presentation: Photophysical and Cytotoxic Properties of this compound
| Property | Value | Conditions/Notes |
| Molecular Formula | C₂₉H₂₆O₁₀ | |
| Molecular Weight | 534.5 g/mol | |
| Absorption Maxima (λmax) | ~470 nm | In organic solvents like ethyl acetate.[3] |
| Singlet Oxygen (¹O₂) Quantum Yield (ΦΔ) | 0.81 - 0.97 | Varies with solvent. |
| Protein Kinase C (PKC) Inhibition (IC₅₀) | 0.6 - 1.3 µM | |
| Photodynamic Therapy (PDT) LD₅₀ | 0.14 J/cm² | T98G glioblastoma cells. |
| 0.24 J/cm² | U87 glioblastoma cells. | |
| 0.26 J/cm² | MCF-7 breast cancer cells. |
Mechanism of Action
This compound's toxicity is primarily mediated by its function as a photosensitizer. The process can be categorized as a combination of Type I and Type II photodynamic reactions.
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Photoactivation: Upon absorption of light, the ground-state this compound molecule is excited to a short-lived singlet state (¹this compound*).
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Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³this compound*).
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Energy Transfer (Type II): The triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is the predominant pathway for this compound's toxicity.
-
Electron Transfer (Type I): Alternatively, the triplet-state this compound can react with a reducing substrate to produce a reduced sensitizer, which can then react with oxygen to form superoxide anions (O₂⁻).
These ROS, particularly singlet oxygen, are indiscriminate in their reactivity and can cause oxidative damage to essential cellular components such as lipids, proteins, and nucleic acids, leading to membrane damage and cell death.
Signaling Pathways
Regulation of this compound Biosynthesis
The production of this compound in Cercospora species is a tightly regulated process influenced by environmental cues, primarily light. Several signaling pathways have been implicated in the regulation of the this compound toxin biosynthesis (CTB) gene cluster.
Cellular Response to this compound-Induced Oxidative Stress
This compound-induced ROS production triggers a cascade of events within the target cell, ultimately leading to apoptosis. The generated oxidative stress can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, although the precise mechanisms are still under investigation.
References
- 1. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
An In-depth Technical Guide on the Biosynthesis Pathway of Cercosporin in Cercospora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, is a key virulence factor in many devastating plant diseases affecting major crops worldwide.[1][2] Its potent, light-dependent ability to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, leads to indiscriminate damage to host cell membranes, proteins, and nucleic acids, facilitating fungal infection.[1][3] The unique structure and potent bioactivity of this compound have also garnered interest from the perspective of drug development, with potential applications in photodynamic therapy. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved, summarizing key quantitative data, and outlining essential experimental protocols for its study.
The this compound Biosynthesis (CTB) Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, designated as the CTB cluster. Initially identified in Cercospora nicotianae, this cluster was thought to comprise eight genes (CTB1-CTB8).[4] However, more recent research in Cercospora beticola has expanded this cluster to include at least four additional genes (CTB9-CTB12), as well as the this compound facilitator protein (CFP), which is involved in this compound resistance. The expression of the core CTB genes is co-regulated and induced by light, a critical factor for both this compound production and its toxicity.
Below is a diagram illustrating the organization of the expanded CTB gene cluster.
References
An In-depth Technical Guide to the Genes of the Cercosporin Toxin Biosynthesis (CTB) Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a photo-activated perylenequinone toxin produced by many fungal species of the genus Cercospora. It is a key virulence factor, enabling the fungus to infect and colonize host plants by generating reactive oxygen species that cause cellular damage. The biosynthesis of this complex secondary metabolite is orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) cluster. Understanding the function and regulation of these genes is crucial for developing novel strategies to combat Cercospora-induced plant diseases and for harnessing the biosynthetic machinery for potential biotechnological applications. This guide provides a comprehensive overview of the CTB gene cluster, including the functions of its constituent genes, the signaling pathways that regulate its expression, and detailed experimental protocols for its study.
The this compound Toxin Biosynthesis (CTB) Gene Cluster
The core CTB gene cluster was first characterized in Cercospora nicotianae and initially thought to comprise eight genes, designated CTB1 through CTB8.[1][2] Subsequent research in Cercospora beticola has expanded this cluster to include additional flanking genes, CTB9 to CTB12, as well as the this compound facilitator protein (CFP), which is involved in toxin transport and auto-resistance.[3] The functions of the key genes within this cluster are summarized below.
Core Biosynthetic Genes
The synthesis of the this compound backbone is a multi-step process involving a polyketide synthase, followed by a series of modifying enzymes.
-
CTB1 (Polyketide Synthase): This large, multi-domain enzyme is the cornerstone of this compound biosynthesis.[4][5] It is a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. Gene disruption of CTB1 completely abolishes this compound production.
-
CTB2 (O-Methyltransferase): This enzyme is predicted to be an S-adenosyl methionine (SAM)-dependent O-methyltransferase. Its disruption leads to a complete loss of this compound production, indicating its essential role in modifying the polyketide intermediate.
-
CTB3 (O-Methyltransferase/Monooxygenase): CTB3 encodes a bifunctional enzyme with an N-terminal O-methyltransferase domain and a C-terminal FAD-dependent monooxygenase domain. Disruption of either domain results in the failure to produce this compound and the accumulation of a yellow pigment.
-
CTB5, CTB6, and CTB7 (Oxidoreductases): These three genes encode putative FAD/FMN- or NADPH-dependent oxidoreductases. Functional analysis through gene replacement has shown that null mutants for each of these genes are unable to produce this compound.
Regulatory and Transport Genes
The expression of the biosynthetic genes and the export of the final toxin are tightly controlled.
-
CTB4 (Major Facilitator Superfamily Transporter): This gene encodes a transporter protein belonging to the major facilitator superfamily (MFS). It is responsible for exporting the final this compound toxin out of the fungal cell, a crucial step for both virulence and self-protection from the toxin's effects.
-
CTB8 (Zinc Finger Transcription Factor): CTB8 encodes a Zn(II)Cys6 transcriptional activator that co-regulates the expression of the other genes within the CTB1-8 cluster. Disruption of CTB8 leads to a complete loss of this compound production due to the lack of expression of the biosynthetic genes.
-
CRG1 (Zinc Cluster Transcription Factor): While not located within the core CTB cluster, CRG1 is another key transcriptional regulator. It is involved in both this compound production and resistance. crg1 mutants are highly sensitive to this compound and show reduced toxin production.
-
CFP (this compound Facilitator Protein): Initially identified as a gene involved in this compound resistance, CFP encodes an MFS transporter. It is now considered part of the extended CTB cluster and is required for wild-type levels of this compound production and resistance.
Quantitative Data on this compound Production
The impact of gene disruption and signaling pathway inhibition on this compound production has been quantified in several studies. The following tables summarize these findings.
| Gene Mutant | Fungal Species | This compound Production (% of Wild-Type) | Reference |
| UV-induced mutants | Cercospora kikuchii | ≤ 2% | |
| ATR1 disruption | Cercospora nicotianae | ~25% | |
| CTB1 disruption | Cercospora nicotianae | 0% | |
| CTB2 disruption | Cercospora nicotianae | 0% | |
| CTB3 disruption | Cercospora nicotianae | 0% | |
| CTB5 disruption | Cercospora sp. | 0% | |
| CTB6 disruption | Cercospora sp. | 0% | |
| CTB7 disruption | Cercospora sp. | 0% | |
| CTB8 disruption | Cercospora nicotianae | 0% |
| Inhibitor | Target Pathway | Concentration | This compound Production (% of Control) | Reference |
| EGTA | Calcium Chelator | 3 mM | ~30% | |
| BAPTA | Calcium Chelator | 100 µM | ~40% | |
| Verapamil | Ca2+ Channel Blocker | 2 mM | ~60% | |
| Nicardipine | Ca2+ Channel Blocker | 2 mM | ~55% | |
| A23187 | Ca2+ Ionophore | 100 µM | ~30% | |
| Ionomycin | Ca2+ Ionophore | 50 µM | ~8% | |
| U73122 | Phospholipase C Inhibitor | 100 µM | ~20% | |
| Trifluoperazine | Calmodulin Inhibitor | 200 µM | ~15% | |
| W-7 | Calmodulin Inhibitor | 200 µM | ~25% |
Signaling Pathways Regulating the CTB Cluster
The expression of the CTB gene cluster is a complex process regulated by environmental cues, primarily light, which are transduced through intricate signaling pathways.
Light Signaling Pathway
Light is a primary inducing factor for this compound biosynthesis. This regulation is mediated by photoreceptors and a downstream signaling cascade that ultimately activates the key transcription factors CRG1 and CTB8. While the complete pathway is still under investigation, a putative blue-light photoreceptor, homologous to White Collar-1 (WC-1), has been implicated in regulating stomatal tropism, conidiation, and this compound biosynthesis in Cercospora zeae-maydis.
Calcium/Calmodulin and MAP Kinase Pathways
Studies using pharmacological inhibitors have demonstrated the critical role of calcium and calmodulin (CaM) signaling in this compound production. Perturbations in intracellular calcium levels, either through chelation, channel blocking, or ionophores, lead to a significant reduction in toxin biosynthesis. Furthermore, a Mitogen-Activated Protein (MAP) kinase kinase kinase (MAPKKK) homolog, CZK3, has been shown to regulate this compound biosynthesis in C. zeae-maydis. Disruption of CZK3 abolishes this compound production, suggesting that a MAP kinase cascade is a key regulatory pathway.
Experimental Protocols
Gene Knockout in Cercospora nicotianae using Split-Marker Transformation
This method utilizes homologous recombination to replace a target gene with a selectable marker, often conferring antibiotic resistance. The "split-marker" approach increases the frequency of homologous recombination.
Materials:
-
Cercospora nicotianae wild-type strain
-
Potato Dextrose Agar (PDA) plates
-
Hygromycin B
-
Plasmids containing the hygromycin phosphotransferase (hph) gene
-
Primers for amplifying flanking regions of the target gene and the hph marker
-
Protoplasting solution (e.g., Lysing Enzymes from Trichoderma harzianum)
-
PEG solution (Polyethylene glycol)
-
Regeneration medium
Protocol:
-
Construct Preparation:
-
Amplify a 5' flanking region (approx. 1 kb) and a 3' flanking region (approx. 1 kb) of the target gene from C. nicotianae genomic DNA.
-
Amplify two overlapping fragments of the hph gene from a plasmid template. The overlap should be around 400-500 bp.
-
Fuse the 5' flanking region to the first hph fragment and the 3' flanking region to the second hph fragment using fusion PCR. This creates two "split-marker" cassettes.
-
-
Protoplast Preparation:
-
Grow C. nicotianae in liquid potato dextrose broth for 3-4 days.
-
Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
-
Resuspend the mycelia in the protoplasting solution and incubate at 30°C with gentle shaking for 3-4 hours.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris.
-
Pellet the protoplasts by centrifugation and wash twice with the osmotic stabilizer.
-
Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
-
Transformation:
-
Mix approximately 10^7 protoplasts with 5-10 µg of each of the two split-marker DNA cassettes.
-
Add PEG solution and incubate on ice for 20-30 minutes.
-
Add STC buffer and mix gently.
-
Plate the transformation mixture onto regeneration medium containing an osmotic stabilizer and incubate at 28°C for 24-48 hours.
-
-
Selection and Screening:
-
Overlay the plates with a top agar containing hygromycin B to select for transformants.
-
Incubate for another 7-10 days until resistant colonies appear.
-
Isolate individual transformants and confirm gene replacement by PCR using primers that flank the insertion site and/or Southern blot analysis.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound production in fungal cultures.
Materials:
-
Cercospora culture grown on PDA plates
-
5 M Potassium Hydroxide (KOH)
-
HPLC system with a C18 reverse-phase column and a UV-Vis detector
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
This compound standard
Protocol:
-
Extraction:
-
Take a defined number of agar plugs (e.g., five 6-mm diameter plugs) from a Cercospora culture plate.
-
Place the plugs in a vial with a known volume of 5 M KOH (e.g., 1 mL).
-
Incubate in the dark at room temperature for at least 4 hours to extract the this compound (which appears as a red solution).
-
-
Spectrophotometric Quantification (Optional but recommended for initial estimation):
-
Measure the absorbance of the KOH extract at 480 nm.
-
Calculate the concentration using the molar extinction coefficient of this compound (ε = 23,300 M⁻¹cm⁻¹).
-
-
HPLC Analysis:
-
Filter the KOH extract through a 0.22 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) onto the HPLC system.
-
Separate the components using a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20-22 min: 95% to 20% Acetonitrile
-
22-25 min: 20% Acetonitrile
-
-
Detect this compound by its absorbance at 480 nm.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.
-
Conclusion
The this compound Toxin Biosynthesis (CTB) gene cluster is a fascinating and complex system responsible for the production of a potent phytotoxin. The coordinated action of its biosynthetic, regulatory, and transport genes, governed by intricate signaling pathways, allows Cercospora species to be successful plant pathogens. The methodologies outlined in this guide provide a framework for researchers to further dissect this system, paving the way for the development of novel disease control strategies and the potential for bioengineering valuable polyketide compounds. As our understanding of the CTB cluster deepens, so too will our ability to mitigate its impact on agriculture and harness its biosynthetic power.
References
- 1. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. The CTB1 gene encoding a fungal polyketide synthase is required for this compound biosynthesis and fungal virulence of Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
The Role of Cercosporin in Cercospora Leaf Spot Disease: A Technical Guide
Introduction: Cercospora leaf spot is a devastating plant disease affecting a wide range of economically important crops, including sugar beet, soybean, corn, and coffee. The success of the fungal pathogens in the genus Cercospora is largely attributed to their production of a potent, non-host-specific phytotoxin: cercosporin.[1][2] This red-pigmented perylenequinone is a photosensitizer, meaning it becomes highly toxic when exposed to light.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its biosynthesis and regulation, the fungus's methods of self-protection, and the key experimental protocols used in its study, aimed at researchers, scientists, and professionals in drug and herbicide development.
Mechanism of Action: A Light-Driven Assault on Cellular Membranes
This compound's toxicity is not inherent but is activated by visible light.[5] Upon absorbing light energy, the this compound molecule transitions to an excited triplet state. This high-energy molecule then reacts with ground-state molecular oxygen (³O₂) to produce highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).
Singlet oxygen is an extremely potent oxidizing agent that is not typically produced in cellular metabolism, meaning most organisms lack effective quenching mechanisms. This compound is a particularly efficient producer of singlet oxygen, which is the primary driver of its toxicity. As a lipophilic molecule, this compound localizes within the cell membranes of the host plant. The subsequent light-activated ROS production triggers a cascade of lipid peroxidation, leading to the breakdown of membrane integrity, leakage of cellular electrolytes and nutrients, and ultimately, cell death. This nutrient leakage is hypothesized to provide the fungus with the sustenance required for colonization and lesion formation. The importance of this light-dependent mechanism is underscored by studies showing that shading infected plants can delay and reduce disease symptoms.
Quantitative Data Presentation
The phototoxic efficiency of this compound is exceptionally high, making it a formidable virulence factor. The tables below summarize key quantitative data related to its production and toxicity.
Table 1: Quantitative Metrics of this compound Phototoxicity
| Parameter | Value | Significance |
|---|---|---|
| Singlet Oxygen Quantum Yield (φΔ) | 0.84 - 0.97 | Indicates that for nearly every photon absorbed, a molecule of highly reactive singlet oxygen is generated, highlighting extreme efficiency. |
| Toxicity Threshold (Plant Cells) | ~1 µM | Demonstrates high potency, as very low concentrations are sufficient to induce cell death. |
| Fungal Production/Tolerance Level | Millimolar (mM) range | Cercospora produces and withstands concentrations thousands of times higher than those lethal to host cells, indicating robust self-protection mechanisms. |
| Singlet Oxygen Yield (Reduced Form) | 0.02 - 0.04 (in water) | The reduced (dihydrothis compound) form of the toxin has a dramatically lower quantum yield, forming a key part of the fungus's resistance strategy. |
The this compound Biosynthetic Pathway
This compound is synthesized via a fungal polyketide pathway, a common route for producing complex secondary metabolites. The genes responsible for this process are organized into a conserved gene cluster, designated the "CTB" (this compound Toxin Biosynthesis) cluster. In Cercospora nicotianae, this core cluster is comprised of eight genes (CTB1 through CTB8).
The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) encoded by CTB1. This large, multi-domain enzyme is responsible for assembling the initial polyketide backbone. Subsequent steps of methylation, oxidation, reduction, and cyclization are carried out by the other CTB enzymes to form the final perylenequinone structure. The cluster also includes a dedicated MFS transporter (CTB4) for exporting the toxin and a zinc-finger transcription factor (CTB8) that acts as a pathway-specific regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Cercosporin: A Fungal Virulence Factor with Pharmaceutical Potential
An In-depth Technical Guide on the Natural Functions and Ecological Role of Cercosporin
For Researchers, Scientists, and Drug Development Professionals
This compound, a photoactivated perylenequinone toxin, is a key player in the ecological success of the fungal genus Cercospora, a notorious group of plant pathogens responsible for significant crop losses worldwide. This guide provides a comprehensive overview of the natural functions of this compound, its ecological role, biosynthesis, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.
Natural Functions and Ecological Significance
This compound's primary role in nature is as a potent virulence factor in plant pathogenesis[1][2][3]. Produced by numerous Cercospora species, this red-pigmented toxin is not host-specific and exhibits broad-spectrum toxicity against a wide range of organisms, including plants, bacteria, fungi, and even mice[2][3]. Its production is crucial for the development of characteristic necrotic lesions on infected host plants.
The ecological success of this compound-producing fungi is largely attributed to the toxin's unique mode of action. Upon exposure to light, this compound becomes a powerful photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻). These ROS cause widespread, indiscriminate damage to host cells by inducing lipid peroxidation of cell membranes, which leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This cellular breakdown provides the fungus with a nutrient-rich environment for proliferation and colonization of the host tissue.
The production of this compound is tightly regulated by environmental cues, with light being the most critical factor. Both the biosynthesis and the toxic activity of this compound are light-dependent. Other factors influencing its production include temperature, with optimal production typically observed between 20°C and 25°C, and the composition of the growth medium, including carbon and nitrogen sources.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the production and activity of this compound, compiled from various studies.
Table 1: this compound Production in Cercospora Species
| Cercospora Species | Medium | Incubation Conditions | This compound Yield | Reference |
| C. coffeicola | Potato Dextrose Agar (PDA) | 20-25°C, 8-12 days | Varies among isolates | |
| Cercospora sp. JNU001 | Modified S-7 liquid medium | 25°C, continuous light | 128.2 mg/L | |
| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | Modified S-7 liquid medium | 25°C, 4 days, continuous light | 984.4 mg/L | |
| Pseudocercosporella capsellae (UWA Wlra-7) | Liquid medium | Not specified | 10.69 mg g⁻¹ |
Table 2: Photodynamic and Toxicological Properties of this compound
| Property | Value | Organism/System | Reference |
| Singlet Oxygen (¹O₂) Quantum Yield | 0.81 | In vitro | |
| Phytotoxicity Threshold | As low as 1µM | Plant cells | |
| Toxicity to Mice | Toxic | Mice | |
| Toxicity to Bacteria | Toxic | Bacteria | |
| Toxicity to Fungi | Toxic to most fungi | Fungi |
This compound Biosynthesis and Regulation
This compound is a polyketide, synthesized via a complex enzymatic pathway encoded by a cluster of genes known as the CTB gene cluster. This cluster comprises eight core genes (CTB1 to CTB8) that are co-ordinately regulated.
The biosynthesis is initiated by the polyketide synthase (PKS) encoded by CTB1. Subsequent steps involve a series of modifications including methylation, oxidation, and dimerization, carried out by enzymes encoded by other CTB genes. The regulation of the CTB gene cluster is intricate, involving transcription factors such as CTB8 and CRG1, and is heavily influenced by environmental signals, most notably light. Calcium/calmodulin signaling pathways have also been implicated in the regulation of this compound biosynthesis.
Diagram 1: Simplified this compound Biosynthesis Pathway
Caption: A simplified workflow of the this compound biosynthetic pathway.
Diagram 2: Regulatory Network of this compound Biosynthesis
Caption: Key signaling pathways regulating this compound biosynthesis.
Mechanism of Action: Photodynamic Damage
The toxicity of this compound is entirely dependent on the presence of light and oxygen. The mechanism of action can be summarized in the following steps:
-
Light Absorption: this compound absorbs photons of light, transitioning to an excited singlet state.
-
Intersystem Crossing: The excited singlet state this compound undergoes intersystem crossing to a longer-lived triplet state.
-
Energy Transfer (Type II reaction): The triplet state this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Electron Transfer (Type I reaction): Alternatively, the triplet state this compound can react with cellular substrates to produce superoxide anions (O₂⁻).
-
Cellular Damage: The generated ROS, particularly ¹O₂, indiscriminately attack and oxidize vital cellular components, with a primary target being the unsaturated fatty acids in cell membranes. This leads to a cascade of lipid peroxidation, loss of membrane integrity, and eventual cell death.
Diagram 3: Mechanism of this compound-Induced Phototoxicity
Caption: The photodynamic mechanism of this compound action.
Auto-resistance in Cercospora
A fascinating aspect of this compound biology is the ability of producing fungi to resist the toxic effects of their own metabolite. Cercospora species have evolved sophisticated auto-resistance mechanisms, which include:
-
Export: The MFS transporter CTB4, encoded within the CTB gene cluster, actively pumps this compound out of the fungal cell, preventing its intracellular accumulation.
-
Reductive Detoxification: Cercospora can reduce this compound to a non-toxic, colorless form within the cell. This reduced form is then re-oxidized to the toxic form upon secretion.
-
Other Resistance Genes: Additional genes, such as CRG1, have been identified that play a role in this compound resistance, although their precise mechanisms are still under investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from fungal cultures for further analysis.
Methodology:
-
Fungal Culture: Grow the desired Cercospora species on a suitable medium, such as Potato Dextrose Agar (PDA) or V-8 juice agar, under continuous light at 20-25°C for 14-21 days to induce this compound production.
-
Extraction:
-
Excise the pigmented mycelium and agar from the culture plates.
-
Extract the this compound from the collected material using 5 N KOH or 0.5 N NaOH. The solution will turn dark green.
-
Alternatively, an organic solvent extraction with acetone can be performed.
-
-
Purification (for high purity):
-
Filter the alkaline extract and acidify to approximately pH 2.0 with 6 N HCl. The solution will turn red.
-
Partition the acidified extract against ethyl acetate. The this compound will move into the red organic phase.
-
Collect the ethyl acetate phase and evaporate the solvent to obtain a this compound-containing residue.
-
Further purify the residue by chromatography, for example, using a Sephadex LH-20 column with ethanol as the eluent.
-
Crystallize the this compound from the collected fractions to obtain a highly pure product.
-
Quantification of this compound
Objective: To determine the concentration of this compound in a sample.
Methodology:
-
Spectrophotometry:
-
Extract this compound from a known amount of fungal culture (e.g., agar plugs) with 5 N KOH in the dark for a defined period (e.g., 4-16 hours).
-
Measure the absorbance of the resulting solution at 480 nm.
-
Calculate the concentration using the molar extinction coefficient of this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Extract this compound from the sample using an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extract using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile and acidified water).
-
Detect this compound by its absorbance at its characteristic wavelength (around 472 nm).
-
Quantify by comparing the peak area to that of a known standard.
-
Phototoxicity Assay in Plant Tissues
Objective: To assess the light-dependent toxicity of this compound on plant cells.
Methodology:
-
Plant Material: Use leaf discs or cell suspension cultures from a susceptible plant species.
-
This compound Treatment: Incubate the plant material in a solution containing a known concentration of purified this compound. Include control groups with solvent only and this compound in the dark.
-
Light Exposure: Expose the treated plant material to a defined light source (e.g., fluorescent lamps) for a specific duration. Keep the dark control samples covered.
-
Endpoint Measurement: Assess cell death and membrane damage through methods such as:
-
Ion Leakage Assay: Measure the conductivity of the incubation medium to quantify the leakage of electrolytes from damaged cells.
-
Staining: Use viability stains like Evans blue or trypan blue to visualize dead cells.
-
Chlorophyll Fluorescence: Measure changes in chlorophyll fluorescence parameters as an indicator of photosynthetic damage.
-
Generation and Analysis of this compound Biosynthesis Mutants
Objective: To create and characterize fungal mutants deficient in this compound production to study the role of specific genes in biosynthesis and pathogenicity.
Methodology:
-
Mutagenesis:
-
Restriction Enzyme-Mediated Integration (REMI): A common method for insertional mutagenesis in fungi. This involves introducing a linearized plasmid containing a selectable marker and a restriction enzyme into fungal protoplasts. The plasmid integrates into the genome at sites cut by the restriction enzyme, potentially disrupting a gene.
-
UV Mutagenesis: Expose fungal spores or mycelia to ultraviolet radiation to induce random mutations.
-
-
Screening: Screen the resulting fungal colonies for a loss of red pigmentation, indicating a potential defect in this compound production.
-
Genetic Analysis:
-
Identify the disrupted gene in REMI mutants by recovering the integrated plasmid and flanking genomic DNA.
-
Sequence the candidate gene to identify mutations in UV-induced mutants.
-
-
Phenotypic Analysis:
-
Quantify this compound production in the mutants compared to the wild-type strain.
-
Conduct pathogenicity assays by inoculating host plants with the mutants and observing for a reduction or absence of disease symptoms.
-
Diagram 4: Experimental Workflow for Generating and Analyzing this compound Mutants
Caption: A workflow for studying this compound biosynthesis through mutagenesis.
Conclusion and Future Directions
This compound stands as a remarkable example of a fungal secondary metabolite with a profound ecological impact. Its role as a potent, light-activated virulence factor is well-established, making it a key target for the development of novel disease management strategies in agriculture. The elucidation of its biosynthetic pathway and regulatory networks opens up avenues for controlling its production in pathogenic fungi.
From a drug development perspective, the photodynamic properties of this compound are of significant interest. Its ability to generate cytotoxic ROS upon light activation makes it a potential candidate for photodynamic therapy (PDT) in the treatment of cancer and other diseases. Further research is warranted to explore its therapeutic potential, including the development of targeted delivery systems to minimize off-target effects and enhance its efficacy. The detailed understanding of its natural functions and mechanisms of action provides a solid foundation for harnessing the power of this multifaceted fungal toxin for both agricultural and biomedical applications.
References
Light-Dependent Activation of Cercosporin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications for plant pathology and potential applications in photodynamic therapy (PDT). Its toxicity is strictly dependent on activation by visible light, leading to the generation of cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the photochemical activation of this compound, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers in academia and industry, including those in drug development, who are interested in the photodynamic properties of natural compounds.
Photochemical Activation and Mechanism of Action
This compound's biological activity is contingent upon its excitation by light. In its ground state, this compound is non-toxic. However, upon absorption of photons in the visible light spectrum (approximately 400-600 nm), it transitions to an excited singlet state.[1] This is followed by intersystem crossing to a longer-lived triplet state.[1] The triplet-state this compound can then participate in two primary types of photochemical reactions, both of which result in the formation of ROS.
Type I Reaction: The excited this compound can react directly with a substrate, such as a biomolecule, to produce radical ions which then react with molecular oxygen to form superoxide anions (O₂⁻).
Type II Reaction: More significantly, the triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] this compound is a particularly efficient producer of singlet oxygen.[2]
These ROS, particularly singlet oxygen, are the primary mediators of this compound's toxicity. They are highly reactive and can indiscriminately damage a wide array of cellular components, including lipids, proteins, and nucleic acids. The primary target of this compound-generated ROS is the cell membrane, leading to lipid peroxidation, loss of membrane integrity, and subsequent cell death.
Subcellular Localization
Studies in human tumor cell lines have shown that this compound localizes in the mitochondria and the endoplasmic reticulum. This targeted localization is significant as these organelles are crucial for cellular metabolism and signaling, and damage to them can efficiently trigger cell death pathways.
Quantitative Data
Photophysical and Photochemical Properties
| Parameter | Value | Reference(s) |
| Absorption Maxima (in Chloroform) | 225, 275, 475, 530, 570 nm | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 |
In Vitro Phototoxicity
The photocytotoxicity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line, this compound concentration, and the light dose delivered.
| Cell Line | This compound Concentration | Light Dose (J/cm²) | IC50 (Irradiation Time) | Reference(s) |
| T98G (Glioblastoma) | 4 µM | 0.14 | 30 s | |
| U87 (Glioblastoma) | 4 µM | 0.24 | 50 s | |
| MCF7 (Breast Adenocarcinoma) | 4 µM | 0.26 | 55 s |
Signaling Pathways in this compound-Induced Cell Death
The primary mode of cell death induced by this compound-mediated photodynamic action is necrosis, specifically a form of regulated necrosis known as necroptosis. This is in contrast to apoptosis, which is another form of programmed cell death. The massive oxidative stress induced by the high quantum yield of singlet oxygen from this compound leads to a rapid and catastrophic failure of cellular homeostasis, favoring a necrotic phenotype.
While the precise signaling cascade initiated by this compound-induced ROS is an area of ongoing research, the central players in necroptosis are the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). Under conditions of high oxidative stress and when apoptosis is inhibited, RIPK1 and RIPK3 can become activated and form a complex called the necrosome. This complex then phosphorylates and activates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell lysis.
References
- 1. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]
Cellular Targets of Cercosporin-Induced Photodamage: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with broad-spectrum toxicity.[1][2] Its cytotoxicity is contingent upon light exposure, which initiates a cascade of photodynamic reactions, culminating in significant cellular damage. This technical guide provides an in-depth examination of the cellular targets of this compound-induced photodamage, with a focus on the underlying molecular mechanisms, quantitative effects on cellular components, and the experimental protocols used for their investigation. A key target of this compound is the cell membrane, where it induces lipid peroxidation, leading to a loss of membrane integrity and subsequent cell death.[1][3][4] This document synthesizes current knowledge to serve as a comprehensive resource for researchers in phytopathology, photobiology, and drug development.
Mechanism of this compound Phototoxicity
This compound's toxicity is not inherent but is activated by light, classifying it as a photosensitizer. The process begins with the absorption of light energy by the this compound molecule, which transitions it to an excited triplet state. In this energized state, this compound can react with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).
The generation of these ROS is the pivotal step in this compound-induced photodamage. Singlet oxygen, in particular, is a highly reactive and indiscriminate electrophile that can readily oxidize a wide range of biological molecules, including lipids, proteins, and nucleic acids. The localization of this compound within the cell dictates which macromolecules are the primary targets of this oxidative damage.
Primary Cellular Target: The Cell Membrane
The primary and most extensively studied target of this compound-induced photodamage is the cellular membrane. Due to its lipophilic nature, this compound preferentially localizes within the lipid bilayer of cellular membranes. This localization ensures that the highly reactive singlet oxygen generated upon photoactivation is in close proximity to the unsaturated fatty acid chains of membrane lipids, leading to a destructive process known as lipid peroxidation.
Lipid Peroxidation
Lipid peroxidation initiated by this compound involves the abstraction of a hydrogen atom from a methylene group of an unsaturated fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from a neighboring fatty acid. This cascade of reactions leads to the formation of lipid hydroperoxides and other breakdown products, such as malondialdehyde (MDA) and ethane.
The consequences of lipid peroxidation are severe and multifaceted, ultimately leading to a loss of membrane integrity and function. These include:
-
Increased Membrane Permeability: The disruption of the ordered lipid bilayer structure leads to increased permeability to ions and other solutes, resulting in electrolyte leakage.
-
Altered Membrane Fluidity: Lipid peroxidation leads to an increase in the ratio of saturated to unsaturated fatty acids, which in turn decreases membrane fluidity.
-
Changes in Membrane Phase Transition Temperature: The altered fatty acid composition raises the temperature at which the membrane transitions from a gel to a liquid-crystalline phase.
Quantitative Effects on Membrane Properties
The following table summarizes the quantitative data from studies investigating the effects of this compound on cell membranes.
| Parameter | Organism/System | Treatment Conditions | Observed Effect | Reference |
| Electrolyte Leakage | Tobacco leaf discs | Irradiated with light after this compound treatment | Large increase within 1-2 minutes | |
| Protoplast Damage | Tobacco protoplasts | Exposed to this compound in the light | All protoplasts damaged within 45 minutes | |
| Lipid Hydroperoxides | Tobacco suspension cultures | Chloroform:methanol extracts from toxin-treated cells | Positive reaction in the thiobarbituric acid test | |
| Ethane Emission | Tobacco leaf discs | 12-24 hours after incubation with this compound in the light | High concentrations of ethane emitted | |
| Saturated/Unsaturated Fatty Acid Ratio | Tobacco cells | This compound treatment | Marked increase in the ratio | |
| Membrane Fluidity | Tobacco cells | This compound treatment | Decrease in fluidity | |
| Membrane Phase Transformation Temperature | Tobacco cells | This compound treatment | Increased from 12.7°C to 20.8°C |
Other Cellular Targets
While the cell membrane is the primary site of this compound-induced damage, the generated ROS can also affect other cellular components, albeit to a lesser extent or as a secondary consequence of membrane disruption.
-
Proteins: Singlet oxygen can oxidize amino acid residues, particularly tryptophan, histidine, methionine, and cysteine, leading to protein cross-linking, aggregation, and inactivation.
-
Nucleic Acids: Oxidative damage to DNA and RNA can occur, leading to strand breaks and base modifications. However, the extent of direct nucleic acid damage by this compound-generated ROS is less characterized compared to membrane damage.
-
Mitochondria: this compound has been shown to induce lipoperoxidation in rat liver and pea internode mitochondria. This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, contributing to cell death.
Signaling Pathways in this compound Biosynthesis
It is important to distinguish between the signaling pathways involved in the cellular response to this compound-induced photodamage and those that regulate the biosynthesis of this compound in the producing fungus. Current research primarily implicates certain signaling pathways in the regulation of this compound production rather than in the direct cellular response to its phototoxic effects.
Pharmacological studies have suggested the involvement of calcium and calmodulin signaling in the biosynthesis of this compound. Additionally, a MAP kinase kinase kinase has been associated with this compound production. A proposed model suggests that light acts as a primary signal to activate this compound biosynthesis through a network involving Ca²⁺/Calmodulin and MAP kinase pathways.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
The Regulation of Cercosporin Biosynthesis by Environmental Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a photo-activated perylenequinone phytotoxin produced by many species of the fungal genus Cercospora, is a significant virulence factor in numerous plant diseases. Its biosynthesis is a tightly regulated process, intricately linked to a variety of environmental cues. Understanding these regulatory mechanisms is not only crucial for developing effective disease management strategies but also holds potential for harnessing this compound and its biosynthetic pathway for applications in drug development, particularly in photodynamic therapy. This technical guide provides an in-depth overview of the environmental factors influencing this compound biosynthesis, focusing on the roles of light, pH, and nutrient availability. It details the key signaling pathways involved, presents quantitative data on the effects of these factors, and provides comprehensive experimental protocols for their study.
Introduction to this compound and its Biosynthesis
This compound is a non-host-specific toxin that, upon activation by light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)[1][2]. These ROS cause extensive damage to host cell membranes through lipid peroxidation, leading to cell death and facilitating fungal colonization[1][3]. The biosynthesis of this compound is orchestrated by a core gene cluster known as the CTB cluster, which in Cercospora nicotianae is comprised of at least eight genes (CTB1-CTB8)[4]. This cluster includes genes encoding a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter, and a pathway-specific transcription factor (CTB8). Recent research has suggested that the CTB cluster may be larger than initially thought, with additional flanking genes also playing a role in the biosynthetic process. The expression of the CTB gene cluster is regulated by a complex network of signaling pathways that respond to environmental stimuli.
Environmental Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is instead finely tuned by the fungus in response to its surroundings. The primary environmental cues that have been identified as key regulators are light, pH, and the availability of nutrients, particularly carbon and nitrogen sources.
The Role of Light
Light is the most critical environmental factor for the induction of this compound biosynthesis. The fungus produces minimal to no this compound in complete darkness. The wavelengths of light that are most effective at inducing this compound production are in the blue to green-yellow range (approximately 400-600 nm), which corresponds to the absorption spectrum of the this compound molecule itself. This suggests a potential feedback mechanism or the involvement of a photoreceptor with similar absorption properties.
In Cercospora zeae-maydis, a putative blue-light photoreceptor, CRP1, which is a homolog of White Collar-1 (WC-1) in Neurospora crassa, has been identified as a key regulator of light-dependent processes, including this compound biosynthesis. Disruption of CRP1 leads to a significant reduction in this compound production, highlighting its central role in light perception and signal transduction for toxin synthesis.
The Influence of pH
The pH of the growth medium also significantly affects this compound production. Generally, a slightly alkaline environment tends to favor higher yields of the toxin. For instance, in Cercospora sp. JNU001, adjusting the initial pH of the culture medium to 8.5 resulted in a dramatic increase in this compound production. This pH-dependent regulation is likely mediated by pH-responsive signaling pathways that modulate the expression of the CTB gene cluster.
Nutrient Availability
The type and concentration of carbon and nitrogen sources in the growth medium are crucial for this compound biosynthesis. Different species and even different isolates of Cercospora can exhibit varied responses to nutrient availability.
-
Carbon Source: Glucose is often a favorable carbon source for this compound production. In one study with Cercospora sp. JNU001, using glucose as the carbon source in a modified S-7 medium led to a significant increase in this compound yield compared to other carbon sources.
-
Nitrogen Source: The choice of nitrogen source can have a profound impact. Organic nitrogen sources, such as soy peptone, have been shown to enhance this compound production, while inorganic sources like ammonia can be inhibitory. The carbon-to-nitrogen (C:N) ratio is also a critical factor, although its optimal value can vary between different Cercospora isolates.
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on the effects of environmental factors on this compound production.
Table 1: Effect of Different Media on Maximum this compound Production by Cercospora Isolates
| Medium | C. kikuchii IN | C. kikuchii IL | C. kikuchii PR | C. beticola | C. zeae-maydis | C. asparagi | C. kikuchii ATCC 86864 | C. nicotianae |
| Malt | 65 | 120 | 69 | 37 | 7 | 32 | 19 | 8 |
| PDA | 112 | 74 | 28 | 30 | 64 | 24 | 15 | 11 |
| CM | 50 | 9 | 43 | 20 | 4 | 4 | 6 | 3 |
| SBL | 47 | 11 | 18 | 5 | 12 | 6 | 10 | 5 |
| MM | 9 | 27 | 24 | 9 | 4 | 4 | 8 | 2 |
| CSM | 3 | 3 | 43 | 6 | 3 | 6 | 4 | 3 |
Data are presented as nmol of this compound per 6-mm diameter plug. Data extracted from Jenns et al., 1989.
Table 2: Effect of Temperature and pH on this compound Production by Cercospora sp. JNU001
| Parameter | Condition | This compound Production (mg/L) |
| Temperature | 25 °C | 467.8 |
| > 27 °C | Almost inhibited | |
| Initial pH | 8.5 | 467.8 |
Data extracted from Zhou et al., 2021.
Table 3: Effect of Carbon and Nitrogen Sources on this compound Production by Cercospora sp. JNU001
| Nutrient | Source | This compound Production (mg/L) |
| Carbon | Glucose | 467.8 |
| Nitrogen | Soy peptone | 467.8 |
| Inorganic ammonia | No production |
Data extracted from Zhou et al., 2021.
Signaling Pathways Regulating this compound Biosynthesis
The perception of environmental signals and their transduction to the transcriptional machinery controlling the CTB gene cluster involves several interconnected signaling pathways.
Light-Sensing and Downstream Signaling
The primary photoreceptor implicated in light-induced this compound biosynthesis is the blue-light receptor CRP1. Upon activation by blue light, CRP1 is thought to initiate a signaling cascade that ultimately leads to the activation of transcription factors that bind to the promoters of the CTB genes. This process is believed to involve both the Mitogen-Activated Protein Kinase (MAPK) and the Calcium/Calmodulin (Ca²⁺/CaM) signaling pathways.
Caption: Proposed light signaling pathway for this compound biosynthesis.
G-Protein Coupled Receptor (GPCR) Signaling
G-protein signaling pathways are fundamental for sensing a wide range of extracellular stimuli in fungi, including nutrients and light. In Cercospora zeae-maydis, all three G-protein α subunits have been shown to regulate this compound biosynthesis. This suggests that GPCRs are involved in perceiving environmental cues and relaying these signals to downstream effector pathways, which likely intersect with the MAPK and Ca²⁺/CaM pathways to fine-tune the expression of the CTB gene cluster.
Caption: General model for GPCR-mediated regulation of this compound biosynthesis.
The Velvet Complex
The Velvet complex, typically composed of the proteins VeA, VelB, and the methyltransferase LaeA, is a key global regulator of secondary metabolism in many filamentous fungi, often in a light-dependent manner. While its direct interaction with the CTB gene cluster in Cercospora has not been fully elucidated, its conserved role in regulating fungal secondary metabolism suggests it likely plays a part in integrating light and other signals to control this compound production. In the dark, the VeA/VelB dimer is imported into the nucleus where it can interact with LaeA to form a functional complex that regulates gene expression. Light can disrupt this complex, thereby altering the transcriptional program.
Caption: Putative role of the Velvet complex in regulating CTB gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound biosynthesis.
Fungal Culture and Induction of this compound Production
Objective: To culture Cercospora species under conditions that promote this compound production for subsequent analysis.
Materials:
-
Cercospora isolate (e.g., C. nicotianae, C. kikuchii)
-
Potato Dextrose Agar (PDA) or a suitable defined medium
-
Petri dishes
-
Incubator with controlled lighting and temperature
Procedure:
-
Prepare PDA plates according to the manufacturer's instructions. For optimal this compound production in some species like C. nicotianae, use a thin layer of agar (e.g., 15 ml in a standard 90 mm Petri dish).
-
Inoculate the center of the PDA plates with a small agar plug containing mycelia from a fresh Cercospora culture.
-
Incubate the plates at a temperature that favors this compound production, typically between 20-25°C.
-
For light induction, expose the cultures to continuous cool white fluorescent light. To study the effect of different wavelengths, use light sources with specific emission spectra. For dark conditions, wrap the plates completely in aluminum foil.
-
Monitor the cultures for the appearance of the characteristic red pigmentation of this compound, which is usually visible after a few days of incubation.
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound produced by fungal cultures.
Method 1: Spectrophotometry
Materials:
-
This compound-producing fungal cultures on agar plates
-
5 N KOH
-
Test tubes
-
Spectrophotometer
Procedure:
-
From the fungal culture, excise a standard-sized agar plug (e.g., 6-mm diameter) from an area showing red pigmentation.
-
Place the agar plug in a test tube containing a known volume of 5 N KOH (e.g., 2 ml).
-
Incubate the tube in the dark for at least 4 hours to allow the this compound to be extracted into the alkaline solution.
-
Measure the absorbance of the KOH solution at 480 nm, which is the visible absorbance maximum for this compound in a basic solution.
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (23,300 M⁻¹cm⁻¹ at 480 nm), c is the concentration, and l is the path length of the cuvette.
Method 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound-producing fungal cultures
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and a UV-Vis detector
-
This compound standard
Procedure:
-
Homogenize a known amount of fungal mycelium and agar from the culture plate.
-
Extract the this compound with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol.
-
Filter the methanolic solution through a 0.22 µm filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Elute the this compound from the C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect the this compound peak by monitoring the absorbance at approximately 470 nm.
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of a pure this compound standard.
Analysis of CTB Gene Expression by Northern Blot
Objective: To determine the transcript levels of CTB genes under different environmental conditions.
Materials:
-
Total RNA extracted from Cercospora cultures grown under inducing and non-inducing conditions
-
Denaturing agarose gel electrophoresis system
-
Nylon membrane
-
UV cross-linker
-
Hybridization oven and buffers
-
Radioactively or non-radioactively labeled DNA probes specific for the CTB genes of interest
Procedure:
-
Isolate total RNA from fungal mycelia using a standard protocol (e.g., TRIzol extraction).
-
Separate a known amount of total RNA (e.g., 10-20 µg) on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA to a positively charged nylon membrane by capillary action.
-
Fix the RNA to the membrane by UV cross-linking.
-
Pre-hybridize the membrane in a suitable hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane overnight with a labeled DNA probe specific to the target CTB gene.
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).
-
Analyze the intensity of the bands to determine the relative abundance of the CTB gene transcripts under the different conditions.
Analysis of MAPK Phosphorylation by Western Blot
Objective: To assess the activation of the MAPK signaling pathway in response to an environmental stimulus like light.
Materials:
-
Protein extracts from Cercospora cultures exposed to different light conditions
-
SDS-PAGE system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the phosphorylated form of the target MAPK
-
Primary antibody for the total (phosphorylated and unphosphorylated) form of the target MAPK (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from fungal mycelia.
-
Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total MAPK to confirm equal protein loading.
-
Compare the intensity of the phosphorylated MAPK band relative to the total MAPK band to determine the level of activation.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
Objective: To determine if a transcription factor, such as CRG1, directly binds to the promoter regions of the CTB genes in vivo.
Materials:
-
Cercospora cultures
-
Formaldehyde for cross-linking
-
Cell lysis and sonication buffers
-
Antibody specific for the transcription factor of interest (e.g., anti-CRG1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
PCR or qPCR reagents and primers specific for the promoter regions of the CTB genes
Procedure:
-
Cross-link proteins to DNA in live fungal cells by treating with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest.
-
Capture the antibody-protein-DNA complexes using Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Use PCR or qPCR with primers specific to the promoter regions of the CTB genes to determine if these regions were enriched in the immunoprecipitated DNA, indicating direct binding of the transcription factor.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that is tightly regulated by a network of signaling pathways that respond to a variety of environmental cues, with light, pH, and nutrient availability being of paramount importance. This technical guide has provided an overview of these regulatory mechanisms, supported by quantitative data and detailed experimental protocols. A deeper understanding of these processes will be instrumental in developing novel strategies to control Cercospora-related plant diseases. Furthermore, the ability to manipulate this compound production through environmental control could be leveraged for the biotechnological production of this potent photosensitizer for applications in medicine and other fields. Future research should focus on further dissecting the molecular components of the signaling pathways, identifying the specific photoreceptors and their downstream targets, and elucidating the precise mechanisms by which the Velvet complex and other global regulators integrate multiple environmental signals to control the expression of the this compound biosynthetic gene cluster.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 4. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cercosporin Extraction from Fungal Cultures: An Application Note for Researchers
Introduction
Cercosporin, a non-host-specific perylenequinone phytotoxin produced by many species of the fungal genus Cercospora, is a subject of increasing interest in drug development and agricultural research due to its potent photodynamic and cytotoxic activities. This application note provides detailed protocols for the extraction, quantification, and preliminary purification of this compound from fungal cultures. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and phytopathology.
Optimizing Fungal Culture for this compound Production
The production of this compound is highly dependent on the fungal species, isolate, and culture conditions. Maximizing the yield begins with optimizing the growth environment.
2.1. Culture Media
Potato Dextrose Agar (PDA) and Malt Agar are generally favorable for this compound accumulation by most Cercospora species.[1][2] The choice of medium can significantly impact the yield, and different isolates may exhibit varied responses to the same medium.
2.2. Environmental Factors
-
Light: Continuous exposure to fluorescent light is crucial for inducing and enhancing this compound production.
-
Temperature: A temperature of 20-25°C generally promotes higher this compound accumulation compared to 30°C.[3]
-
pH: While pH has shown little direct effect on this compound production in some studies, it can influence fungal growth and, consequently, toxin yield.
Experimental Protocols
This section details the step-by-step procedures for extracting and quantifying this compound from fungal cultures grown on solid agar media.
3.1. Materials and Reagents
-
Cercospora spp. culture grown on PDA or Malt Agar plates
-
Sterile cork borer or scalpel
-
5N Potassium Hydroxide (KOH) solution
-
Acetone
-
Ethyl Acetate
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes
-
Glass vials
3.2. Extraction Protocol 1: Alkaline Extraction (for Spectrophotometric Quantification)
This method is rapid and suitable for routine quantification of this compound.
-
Using a sterile cork borer (e.g., 6 mm diameter), collect agar plugs from the pigmented areas of the fungal colony.
-
Place a known number of plugs (e.g., 4) into a microcentrifuge tube.
-
Add a defined volume of 5N KOH (e.g., 1 mL) to the tube.
-
Incubate in the dark at room temperature for at least 4 hours to allow for complete extraction. The solution will turn a deep red/purple color in the presence of this compound.
-
Vortex the tube briefly and centrifuge to pellet any mycelial debris.
-
Transfer the supernatant to a clean cuvette for spectrophotometric analysis.
3.3. Extraction Protocol 2: Organic Solvent Extraction (for HPLC Analysis and Purification)
This method is preferred when a purer extract is required for chromatographic analysis or further purification steps.
-
Excise the pigmented mycelium and the underlying agar from the culture plate.
-
Homogenize the collected material in acetone.
-
Filter the mixture to remove solid debris.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting residue can be redissolved in a suitable solvent (e.g., ethanol or a mobile phase component) for HPLC analysis.
-
For further purification, the acidified aqueous solution can be partitioned with ethyl acetate.
3.4. Quantification Protocol 1: Spectrophotometry
-
Measure the absorbance of the KOH extract at 480 nm using a spectrophotometer.
-
Use 5N KOH as the blank.
-
Calculate the concentration of this compound using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (ε * l)
-
Where:
-
ε (molar absorption coefficient) = 23,300 M⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
-
3.5. Quantification Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate and specific quantification of this compound.
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Inject the filtered extract (from Protocol 2) into the HPLC system.
-
A typical HPLC setup would involve a C18 column and a mobile phase gradient of acidified water and acetonitrile.
-
Monitor the elution profile at 470 nm.
-
Quantify the this compound in the sample by comparing the peak area to the standard curve.
Quantitative Data Summary
The following table summarizes representative this compound yields obtained under different experimental conditions as reported in the literature. It is important to note that yields can vary significantly between different Cercospora species and even between isolates of the same species.
| Cercospora Species | Culture Medium | Extraction Method | Quantification Method | This compound Yield | Reference |
| C. kikuchii | Malt Agar | 5N KOH | Spectrophotometry | Up to 120 nmol/plug | [1] |
| C. kikuchii | PDA | 5N KOH | Spectrophotometry | Up to 112 nmol/plug | [1] |
| C. beticola | PDA | 5N KOH | Spectrophotometry | Up to 64 nmol/plug | |
| C. zeae-maydis | PDA | 5N KOH | Spectrophotometry | Up to 30 nmol/plug | |
| C. coffeicola | PDA | 5N KOH | Spectrophotometry & HPLC | 0.2 to 48.65 µM |
Experimental Workflow and Signaling Pathway Diagrams
5.1. This compound Extraction and Quantification Workflow
The following diagram illustrates the general workflow for the extraction and subsequent quantification of this compound from fungal cultures.
Caption: Workflow for this compound Extraction and Analysis.
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction and quantification of this compound from fungal cultures. The choice of extraction method will depend on the intended downstream application, with alkaline extraction being suitable for rapid screening and organic solvent extraction being preferable for more detailed analytical studies. Researchers should consider optimizing culture conditions for their specific Cercospora isolate to maximize this compound yield. The provided quantitative data serves as a valuable benchmark for experimental outcomes.
References
Application Notes and Protocols for the Purification of Cercosporin using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora.[1] It is a photosensitizing agent that, upon activation by light, generates reactive oxygen species, leading to cellular damage.[2][3] This property makes it a compound of interest for various applications, including as a potential photodynamic therapy agent.[4] Effective purification of this compound is crucial for its study and for the development of any potential applications. Column chromatography is a key technique for the isolation and purification of this compound from crude fungal extracts. This document provides detailed protocols and application notes for the purification of this compound using column chromatography with two common stationary phases: Sephadex LH-20 and silica gel.
Introduction to this compound and Purification Rationale
This compound (C₂₉H₂₆O₁₀, Molar Mass: 534.51 g/mol ) is a deep red, crystalline solid.[1] It is soluble in several organic solvents, including chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The molecule's structure contains a perylenequinone core, which is responsible for its color and photosensitizing activity.
Purification of this compound is essential to remove other fungal metabolites and components from the culture medium that may interfere with experimental results or have their own biological activities. Column chromatography is a highly effective method for this purpose, as it separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving high purity and recovery of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is vital for the design of an effective purification strategy.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₆O₁₀ | |
| Molecular Weight | 534.51 g/mol | |
| Appearance | Deep red solid/crystals | |
| Solubility | Soluble in chloroform, DMF, DMSO, ethanol | |
| UV-Vis λmax | 225, 269, 470 nm | |
| Light Sensitivity | Photoactivated; should be handled in low light |
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound using column chromatography involves several key steps, from the initial extraction to the final analysis of the purified compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. sephadex lh-20 column: Topics by Science.gov [science.gov]
- 4. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Cercosporin
Abstract
Cercosporin is a photoactivated polyketide toxin produced by various species of the fungal genus Cercospora. It is a significant virulence factor in many plant diseases.[1][2] The ability to accurately quantify this compound concentration is crucial for research in plant pathology, mycology, and the development of novel antifungal agents. This application note provides a detailed protocol for the quantification of this compound using spectrophotometry, a simple and widely accessible method.[3][4] The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a red-purple perylenequinone pigment that, upon exposure to light, generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (O₂⁻).[5] These ROS cause significant damage to host cell membranes through lipid peroxidation, leading to cell death and facilitating fungal pathogenesis. Due to its potent photodynamic activity, this compound is also being investigated for its potential in photodynamic therapy.
Spectrophotometry offers a straightforward and cost-effective method for quantifying this compound by measuring its absorbance of light at a specific wavelength. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This application note details the necessary steps for this compound extraction from fungal cultures and its subsequent quantification using a spectrophotometer.
Principle
The quantification of this compound by spectrophotometry is based on its characteristic absorbance spectrum, with a maximum absorbance peak in the visible range. By measuring the absorbance of a this compound solution at its λmax (wavelength of maximum absorbance), the concentration can be determined using its molar extinction coefficient (ε) according to the Beer-Lambert equation:
A = εbc
Where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient (a constant for a given substance at a specific wavelength)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance
This protocol describes the extraction of this compound from fungal mycelia using a potassium hydroxide (KOH) solution, followed by spectrophotometric measurement of the extract.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.
| Parameter | Value | Wavelength | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 23,300 M⁻¹cm⁻¹ | 480 nm | 5 N KOH | |
| Molar Extinction Coefficient (ε) | 26,600 M⁻¹cm⁻¹ | 473 nm | Not Specified | |
| Absorbance Maxima (λmax) | ~470 nm, 269 nm, 225 nm | N/A | Ethanol/DMF/DMSO |
Experimental Protocol
Materials and Reagents
-
Fungal culture of a this compound-producing Cercospora species
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Potassium hydroxide (KOH), 5 N solution
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Scalpel or cork borer
-
Vortex mixer
-
Dark room or light-proof containers
Fungal Culture and this compound Extraction
-
Culture Growth: Inoculate the desired Cercospora species onto PDA plates. Incubate the plates at 25-28°C under a light source to induce this compound production. The characteristic red-purple pigment should be visible in the mycelium and surrounding agar.
-
Sample Collection: Using a sterile scalpel or cork borer, excise a standardized amount of mycelium and agar from the culture plate (e.g., a 6 mm diameter plug).
-
Extraction: Place the mycelial plug into a microcentrifuge tube containing a defined volume of 5 N KOH (e.g., 1 mL).
-
Incubation: Incubate the tube in the dark for at least 4 hours to allow for the complete extraction of this compound. The solution will turn a deep red-purple color.
-
Clarification: After incubation, vortex the tube to ensure thorough mixing. Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the mycelial debris.
-
Supernatant Collection: Carefully transfer the pigmented supernatant to a new, clean microcentrifuge tube. This supernatant contains the extracted this compound and is ready for spectrophotometric analysis.
Spectrophotometric Measurement
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to 480 nm.
-
Blanking: Fill a cuvette with the extraction solvent (5 N KOH) and use it to blank the spectrophotometer (set the absorbance to zero).
-
Sample Measurement: Transfer the this compound extract (supernatant from step 6 of extraction) to a clean cuvette. If the absorbance is too high (typically > 2.0), dilute the extract with a known volume of 5 N KOH and re-measure. Record the absorbance reading.
-
Data Analysis: Calculate the concentration of this compound in the extract using the Beer-Lambert equation:
Concentration (M) = Absorbance / (ε * b)
-
Use ε = 23,300 M⁻¹cm⁻¹
-
'b' is the path length of the cuvette (usually 1 cm).
If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric quantification of this compound.
Signaling Pathway and Mode of Action
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Quantification of Cercosporin
Introduction
Cercosporin is a photoactivated polyketide mycotoxin produced by fungi of the genus Cercospora.[1][2] This red-pigmented toxin is a significant virulence factor in many plant diseases, causing cellular damage through the generation of reactive oxygen species upon exposure to light.[2][3][4] Accurate and reliable quantification of this compound is crucial for research in plant pathology, mycotoxin analysis, and the development of potential therapeutic applications, such as in photodynamic therapy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices, including fungal cultures and infected plant tissues.
This application note provides a detailed protocol for the extraction and quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental Workflow
The overall workflow for the analysis of this compound involves fungal culture, extraction of the toxin, followed by HPLC analysis and quantification.
Caption: Experimental workflow for this compound analysis.
Protocols
1. Fungal Culture and this compound Production
This protocol describes the cultivation of Cercospora species for the production of this compound.
Materials:
-
Cercospora sp. isolate
-
Potato Dextrose Agar (PDA) or a modified S-7 liquid medium
-
Incubator with controlled temperature and lighting
Procedure:
-
Inoculate the desired Cercospora species onto PDA plates or into a liquid fermentation medium.
-
Incubate the cultures at 25 °C.
-
For optimal this compound production, maintain a continuous light source, such as a 15W compact fluorescent lamp, positioned approximately 16-17 cm from the cultures.
-
Culture for a period of 4 to 11 days, as this compound production can vary depending on the strain and culture conditions.
2. Extraction of this compound
This protocol details the extraction of this compound from fungal cultures.
Materials:
-
Fungal culture broth or mycelial mats
-
Dichloromethane (DCM) or Ethyl Acetate
-
Shaker
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
For liquid cultures, add an equal volume of dichloromethane (DCM) to the fermentation broth. For solid cultures, mycelial plugs can be soaked in a suitable solvent.
-
Agitate the mixture on a shaker at approximately 135 rpm for 36 hours to ensure complete extraction of this compound.
-
Repeat the extraction process twice to maximize the yield.
-
Collect the organic phase containing the this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Dissolve the dried extract in a known volume of methanol for HPLC analysis.
3. HPLC Quantification of this compound
This protocol outlines the parameters for the HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Agilent, 5 µm, 4.6 x 250 mm) is commonly used.
-
Mobile Phase:
-
Solvent A: HPLC grade acetonitrile with 0.5% formic acid.
-
Solvent B: HPLC grade water with 0.5% formic acid.
-
-
Gradient Elution: A typical gradient program is as follows:
-
0-20 min: 20-85% Solvent A
-
20-23 min: 85% Solvent A
-
23-27 min: 85-20% Solvent A
-
27-30 min: 20% Solvent A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 472 nm, which is the characteristic absorption wavelength for this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
Procedure:
-
Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.
-
Filter the reconstituted crude extract and standard solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard. The retention time is typically around 4.8 minutes under similar conditions.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the HPLC method for this compound analysis as reported in the literature.
| Parameter | Value | Reference |
| Retention Time | ~4.8 min | |
| Limit of Detection (LOD) | 8.8 x 10⁻⁷ mol/L | |
| Limit of Quantification (LOQ) | 2.9 x 10⁻⁶ mol/L |
Stability and Storage
This compound is a light-sensitive compound. For long-term storage, it is recommended to store this compound as a solid at -20°C in the dark, where it can be stable for at least 4 years. Solutions of this compound should also be protected from light to prevent degradation.
Conclusion
The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound. This method is applicable to various research areas, including the study of fungal metabolism, plant-pathogen interactions, and the evaluation of potential applications of this mycotoxin. The provided protocols offer a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cercosporin in Photodynamic Therapy (PDT) for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has emerged as a potent photosensitizer with significant potential in the photodynamic therapy (PDT) of cancer.[1][2][3] Traditionally studied within the realm of phytopathology, recent research has illuminated its efficacy against various human cancer cell lines.[1][2] this compound operates as a photosensitizer, which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage and tumor cell death. Its primary mechanism involves inducing a bioenergetic collapse within cancer cells. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its photocytotoxic effects through a Type II photodynamic process. Upon irradiation with light, the this compound molecule transitions from its ground state to an excited triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). The production of singlet oxygen and other reactive oxygen species, such as the superoxide anion, leads to oxidative damage of cellular components, including lipids, proteins, and nucleic acids.
Key aspects of this compound's mechanism of action include:
-
Subcellular Localization: this compound primarily accumulates in the mitochondria and the endoplasmic reticulum of cancer cells. This targeted localization is crucial as it leads to direct damage to the organelles responsible for cellular energy production and protein synthesis.
-
Induction of Bioenergetic Collapse: A primary consequence of this compound-mediated PDT is a significant disruption of cellular metabolism. Studies have demonstrated a collapse in both respiratory and glycolytic activities in cancer cells following treatment.
-
Cell Death Pathways: The extensive cellular damage induced by this compound-PDT triggers cell death primarily through necrosis, and potentially apoptosis.
Caption: Mechanism of this compound-mediated photodynamic therapy.
Data Presentation
Table 1: Photodynamic Efficacy of this compound on 2D Cancer Cell Cultures
| Cell Line | Cancer Type | This compound Concentration (µM) | Light Wavelength (nm) | Light Dose | Key Findings | Reference |
| T98G | Glioblastoma Multiforme | 2 | ~450 | Not specified | More susceptible to PDT due to ~3-fold higher uptake. | |
| U87 | Glioblastoma Multiforme | Not specified | ~450 | Not specified | Exhibited bioenergetic collapse. | |
| MCF7 | Breast Adenocarcinoma | Not specified | ~450 | Not specified | Showed bioenergetic collapse. |
Table 2: Photodynamic Efficacy of this compound on 3D Cancer Cell Spheroids
| Spheroid Model | Key Findings | Light Wavelength (nm) | Reference |
| U87 | Double the uptake of this compound compared to T47D and T98G, but showed the least vulnerability to PDT. Retained half of their glycolytic activity. | Blue light | |
| T47D | Underwent a complete bioenergetic collapse (respiration and glycolysis). | Blue light | |
| T98G | Underwent a complete bioenergetic collapse (respiration and glycolysis). | Blue light | |
| Large Spheroids (>500 µm) | Effective treatment, leading to necrosis, especially with longer exposure to yellow light. | ~590 (Yellow light) |
Experimental Protocols
Caption: General experimental workflow for in vitro this compound PDT.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate human cancer cells (e.g., T98G, U87, MCF7) in 96-well plates (for viability assays) or larger culture dishes (for other assays) at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates in the dark to prevent premature photosensitizer activation.
Protocol 2: Photodynamic Therapy (Light Irradiation)
-
Light Source: Utilize a light source capable of emitting wavelengths corresponding to the absorption spectrum of this compound (e.g., ~450 nm or 532 nm). LED arrays or lasers are suitable for this purpose.
-
Light Dose Calibration: Calibrate the light source to deliver a consistent and measurable light dose (fluence rate, mW/cm²) to the cells.
-
Irradiation: After the this compound incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol red-free medium.
-
Light Exposure: Expose the cells to the light source for the calculated duration to achieve the desired total light dose (J/cm²). A dark control (cells treated with this compound but not irradiated) and a light control (cells irradiated without this compound) should be included.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Post-PDT Incubation: Following PDT, incubate the cells for 24-48 hours to allow for the manifestation of cytotoxic effects.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 4: Reactive Oxygen Species (ROS) Detection
-
Probe Loading: Prior to PDT, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
PDT Treatment: Perform this compound incubation and light irradiation as described above.
-
Fluorescence Measurement: Immediately after PDT, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways
The cell death induced by this compound-PDT is a complex process initiated by the generation of ROS. This leads to oxidative stress and damage to key cellular organelles, ultimately culminating in a bioenergetic collapse and cell death.
Caption: Signaling pathway of cell death induced by this compound PDT.
Conclusion
This compound demonstrates significant promise as a photosensitizer for photodynamic therapy in cancer research. Its ability to localize in critical cellular organelles and induce a rapid bioenergetic collapse upon light activation makes it an attractive candidate for further investigation. The provided protocols and data serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of this compound. Future studies should focus on optimizing treatment parameters, evaluating its efficacy in in vivo models, and exploring potential combination therapies to enhance its anticancer effects. Due to its short activation wavelength, this compound is particularly suitable for the treatment of superficial cancerous lesions.
References
Application Notes and Protocols for Inducing Cercosporin Production in Cercospora Liquid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a photoactivated perylenequinone phytotoxin produced by fungi of the genus Cercospora, has garnered significant interest for its potential applications in photodynamic therapy and as an antimicrobial agent.[1] Its production is intricately regulated by a variety of environmental and physiological cues. These application notes provide a comprehensive overview and detailed protocols for inducing and optimizing this compound production in Cercospora liquid cultures, summarizing key factors and methodologies from published research.
This compound is synthesized via a polyketide pathway, and its biosynthesis is known to be influenced by factors such as light, culture medium composition, and temperature.[1] Understanding and manipulating these factors are crucial for maximizing yields for research and drug development purposes. This document outlines the signaling pathways involved, protocols for culture and induction, and methods for extraction and quantification.
Signaling Pathways in this compound Biosynthesis
The production of this compound is a complex process regulated by multiple signal transduction pathways. Light is a primary and critical signaling cue that activates a network involving Ca2+/Calmodulin and MAP kinase pathways.[2] These signaling cascades ultimately lead to the expression of the CTB gene cluster, which is responsible for this compound biosynthesis.[2][3] The zinc cluster transcription factor, CRG1, plays a regulatory role in this process by controlling the expression of genes within the CTB cluster.
Caption: Proposed signal transduction pathway for this compound biosynthesis.
Factors Influencing this compound Production
Numerous environmental and nutritional factors have been shown to significantly impact the yield of this compound in liquid cultures.
Light
Light is the most critical environmental factor for inducing this compound production. Cultures should be incubated under constant fluorescent light. While white light is effective, some studies have investigated the effects of specific wavelengths, with blue light showing a strong inductive effect.
Culture Media
The composition of the culture medium plays a pivotal role. Potato Dextrose Agar (PDA) and malt medium have been shown to be favorable for this compound accumulation. However, significant variability has been observed between different brands of PDA, suggesting that undefined components can influence production.
Carbon and Nitrogen Sources
Alterations in carbon and nitrogen sources can affect this compound production. While specific optimal ratios can be species-dependent, these are key parameters to optimize for a given Cercospora strain.
Metal Ions and Salts
Certain metal ions, such as cobalt, ferric iron, manganese, and zinc, have been shown to elevate this compound production to varying degrees. Conversely, the presence of phosphate buffer, ammonium, and lithium chloride can lead to a decrease in production, often by down-regulating the expression of biosynthesis genes.
Temperature
Temperature also influences this compound accumulation, with some studies indicating higher yields at 20°C compared to 30°C.
Quantitative Data Summary
The following tables summarize the quantitative effects of various factors on this compound production as reported in the literature.
Table 1: Effect of Culture Media on Maximum this compound Production
| Medium | C. kikuchii (nmol per plug) | C. beticola (nmol per plug) | C. zeae-maydis (nmol per plug) | C. asparagi (nmol per plug) | C. nicotianae (nmol per plug) |
| Malt | 65 - 120 | 37 | 7 | 32 | 8 |
| PDA | 28 - 112 | 30 | 64 | 24 | 11 |
| CM | 9 - 50 | 20 | 4 | 4 | 3 |
| SBL | 11 - 47 | 5 | 12 | 6 | 5 |
| MM | 9 - 27 | 9 | 4 | 4 | 2 |
| CSM | 3 | 6 | 3 | 6 | 3 |
Source: Adapted from Jenns et al., 1989. Values represent the range of maximum production observed for different isolates on each medium.
Table 2: Effect of Co-culture with Endophytic Bacteria on this compound Production
| Culture Condition | This compound Yield (mg/L) | Fold Increase |
| Cercospora sp. JNU001 (Control) | 128.2 | - |
| Co-culture with Bacillus velezensis B04 | 984.4 | 7.68 |
| Co-culture with Lysinibacillus sp. B15 | 626.3 | 4.89 |
Source: Adapted from a 2025 study on co-culturing methods.
Experimental Protocols
Protocol 1: General Liquid Culture for this compound Production
This protocol provides a general method for inducing this compound production in Cercospora liquid cultures.
Materials:
-
Cercospora isolate (e.g., C. nicotianae ATCC 18366)
-
Potato Dextrose Broth (PDB) or Malt Broth
-
Sterile culture flasks
-
Shaking incubator with light source
-
Sterile distilled water
-
Mycelial plugs from a fresh culture plate
Procedure:
-
Prepare and sterilize the liquid culture medium (PDB or Malt Broth) according to the manufacturer's instructions.
-
Aseptically transfer small mycelial plugs (approximately 0.5 cm in diameter) from a 7-10 day old solid culture into the liquid medium.
-
Incubate the flasks at 25-28°C on a rotary shaker at 135 rpm.
-
Expose the cultures to continuous fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹).
-
Monitor the cultures for the appearance of the characteristic red pigmentation of this compound, typically visible after 3-5 days.
-
Harvest the culture for this compound extraction after the desired incubation period (e.g., 7-14 days).
References
Application Notes and Protocols for the Detection of Cercosporin in Infected Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a photo-activated perylenequinone toxin, is a key virulence factor for many plant pathogenic fungi of the genus Cercospora.[1][2][3] Its production by these fungi leads to significant crop losses worldwide in staples such as corn, soybean, and sugar beet.[4] The toxin's mode of action involves the generation of reactive oxygen species, particularly singlet oxygen, upon exposure to light, which causes lipid peroxidation and subsequent membrane damage in plant cells.[3] This cellular damage facilitates the growth and sporulation of the fungus. Accurate and reliable detection and quantification of this compound in infected plant tissue are crucial for disease diagnosis, studying host-pathogen interactions, and developing effective disease management strategies, including the screening of potential antifungal compounds.
These application notes provide detailed protocols for three common and effective methods for the detection and quantification of this compound: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Microscopy.
Data Presentation: Quantitative Method Comparison
The selection of a detection method often depends on the specific research question, required sensitivity, and available equipment. The following table summarizes key quantitative parameters for the described methods to aid in this selection process.
| Parameter | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorbance of light by this compound at a specific wavelength. | Separates this compound from other compounds based on its chemical properties, followed by detection. |
| Detection Wavelength | 460 - 480 nm | 280 nm, 470 nm, 472 nm |
| Limit of Detection (LOD) | Method-dependent, generally higher than HPLC. | 8.8 x 10⁻⁷ mol/L |
| Limit of Quantification (LOQ) | Method-dependent, generally higher than HPLC. | 2.9 x 10⁻⁶ mol/L |
| Primary Application | Rapid quantification of total this compound. | Accurate quantification and purification of this compound. |
| Throughput | High | Medium |
| Cost | Low | High |
| Molar Extinction Coefficient (ε) | 23,300 M⁻¹cm⁻¹ at 480 nm in 5N KOH | Not directly applicable for quantification, which relies on a standard curve. |
Experimental Protocols
Method 1: Spectrophotometric Quantification of this compound
This method offers a rapid and cost-effective way to quantify total this compound content in a sample. It is based on the characteristic absorbance of the this compound molecule.
Protocol:
-
Sample Preparation:
-
Excise 3-5 small mycelial plugs (e.g., 4-6 mm diameter) or a known weight (e.g., 0.2 g) of infected leaf tissue showing disease symptoms.
-
Place the samples into a microcentrifuge tube or a small glass vial.
-
-
Extraction:
-
Add 8 mL of 5 N potassium hydroxide (KOH) to the sample.
-
Incubate the sample in the dark for 4 to 16 hours at room temperature to extract the this compound. The deep red color of this compound will become visible in the KOH solution.
-
Alternatively, for a faster extraction, grind the tissue in liquid nitrogen, and extract with acetone.
-
-
Measurement:
-
After incubation, briefly centrifuge the samples to pellet any debris.
-
Transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use 5 N KOH as a blank. Some studies have also used an absorbance wavelength of 460 nm or 473 nm.
-
-
Quantification:
-
Calculate the concentration of this compound using the Beer-Lambert law: A = εbc, where:
-
A is the absorbance reading.
-
ε is the molar extinction coefficient of this compound (23,300 M⁻¹cm⁻¹ at 480 nm in 5N KOH).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of this compound in moles per liter (M).
-
-
The final concentration can be reported as nanomoles per agar plug or per gram of tissue.
-
Workflow for Spectrophotometric Quantification
Caption: Workflow for Spectrophotometric Quantification of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) for this compound Detection
HPLC provides a more sensitive and specific method for quantifying this compound, as it separates the toxin from other plant and fungal metabolites before detection. This method is ideal for confirming the presence of this compound and for accurate quantification.
Protocol:
-
Sample Preparation:
-
Collect a known weight of infected plant tissue (e.g., 0.2 g) or fungal mycelia.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
-
Extraction:
-
Transfer the powdered tissue to a tube and add 2 mL of ethyl acetate.
-
Vortex the mixture vigorously and incubate overnight at 4°C to allow for complete extraction.
-
Centrifuge the sample to pellet the debris and collect the supernatant containing the this compound.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a fume hood.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol or the initial mobile phase.
-
-
HPLC Analysis:
-
Filter the re-dissolved sample through a 0.45 µm syringe filter before injection.
-
Inject 20 µL of the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Agilent, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (containing 0.5% formic acid) and water (containing 0.5% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or UV detector at 470 nm or 472 nm. A photodiode array detector can also be used to confirm the characteristic UV-Vis spectrum of this compound.
-
-
Run a standard curve with known concentrations of purified this compound for quantification.
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Workflow for HPLC Detection of this compound
Caption: Workflow for HPLC-based Detection and Quantification of this compound.
Method 3: Fluorescence Microscopy for Localization of this compound
This compound possesses natural fluorescence, which can be exploited to visualize its localization within fungal hyphae and potentially in infected plant tissues. This method is qualitative but provides valuable spatial information.
Protocol:
-
Sample Preparation:
-
Prepare thin sections of infected plant tissue or mount fungal mycelia grown on an agar slide.
-
For in vivo localization, seedlings can be treated with a this compound solution.
-
-
Microscopy:
-
Use a confocal laser scanning microscope for optimal imaging.
-
Excitation and Emission Wavelengths:
-
To visualize active this compound , excite at 488 nm or 561-581 nm and capture emission between 575-635 nm.
-
To visualize reduced this compound (often found within the fungal cytoplasm), excite at 450-490 nm and capture emission between 515-545 nm.
-
-
Capture images in the respective channels and a brightfield image for morphological context.
-
-
Image Analysis:
-
Merge the fluorescence channels to observe the co-localization of different forms of this compound.
-
Superimpose the fluorescence images with the brightfield image to determine the subcellular or tissue localization of the toxin.
-
Logical Flow for Fluorescence Microscopy
Caption: Logical Flow for the Localization of this compound using Fluorescence Microscopy.
References
- 1. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance | PLOS One [journals.plos.org]
Illuminating the Mechanisms of a Fungal Toxin: An Experimental Guide to Cercosporin Photoactivation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cercosporin, a perylenequinone phytotoxin produced by Cercospora species, exhibits potent photodynamic activity, generating reactive oxygen species (ROS) upon light exposure. This activity underlies its toxicity to a broad range of organisms and has garnered interest for potential applications in photodynamic therapy and as a novel agrochemical. Understanding the mechanisms of this compound photoactivation is crucial for harnessing its potential and mitigating its detrimental effects in agriculture. This document provides a detailed guide to the experimental setups and protocols for studying this compound photoactivation, including methods for its quantification, assessment of its phototoxicity, and detection of the key ROS involved.
Introduction to this compound Photoactivation
This compound is a photosensitizer, meaning it becomes toxic only in the presence of light and oxygen.[1] Upon absorption of light energy, this compound transitions to an excited triplet state. This energized molecule can then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2][3] These ROS are the primary mediators of this compound's toxicity, causing widespread damage to cellular components, particularly membrane lipids.[4][5] This leads to increased membrane permeability, electrolyte leakage, and ultimately, cell death.
The biosynthesis of this compound itself is a light-regulated process, involving a complex signaling network that includes Ca²⁺/Calmodulin and MAP kinase pathways. This intricate regulation highlights the central role of light in both the production and activation of this potent fungal toxin.
Quantification of this compound
Accurate quantification of this compound is fundamental for any study of its photoactivation. The following protocol details a straightforward spectrophotometric method for determining this compound concentration in fungal cultures.
Protocol 2.1: Spectrophotometric Quantification of this compound from Fungal Cultures
Objective: To determine the concentration of this compound extracted from fungal cultures.
Materials:
-
Cercospora sp. cultures grown on Potato Dextrose Agar (PDA)
-
5 N Potassium Hydroxide (KOH)
-
Sterile cork borer or scalpel
-
Microcentrifuge tubes
-
Spectrophotometer
-
Visible light source (e.g., fluorescent lamps)
Procedure:
-
Culture Cercospora sp. on PDA plates under constant fluorescent light (approximately 20 μE m⁻² s⁻¹) for 7-10 days to induce this compound production.
-
Using a sterile cork borer (e.g., 6 mm diameter), collect a standardized mycelial plug from the culture plate.
-
Place the mycelial plug into a microcentrifuge tube.
-
Add a defined volume of 5 N KOH to the tube (e.g., 1 mL).
-
Incubate in the dark for at least 4 hours to extract the this compound.
-
Centrifuge the tube to pellet any debris.
-
Transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer.
-
Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient (ε) of 23,300 M⁻¹ cm⁻¹.
Table 1: this compound Production by Cercospora coffeicola Isolates
| Isolate | This compound Concentration (µM) - Spectrophotometry | This compound Concentration (µM) - HPLC |
| Isolate 1 | 48.65 | 37.26 |
| Isolate 2 | 35.21 | 28.90 |
| Isolate 3 | 22.87 | 19.54 |
| Isolate 4 | 15.63 | 13.88 |
| Isolate 5 | 8.99 | 7.65 |
| Isolate 6 | 3.54 | 2.98 |
| Isolate 7 | 1.23 | 1.15 |
| Isolate 8 | 0.20 | Not Reported |
Data adapted from de Deus et al., 2022. This table illustrates the variability in this compound production among different isolates of the same fungal species.
Assessment of this compound-Induced Phototoxicity
The phototoxic effects of this compound can be quantified by measuring cell viability following exposure to the toxin and light. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 3.1: MTT Assay for this compound Phototoxicity
Objective: To assess the phototoxicity of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., human A431 or mouse 3T3 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Light source with a broad spectrum in the visible range (e.g., solar simulator or fluorescent lamps)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include control wells with medium and solvent only.
-
Incubate the plates in the dark for a set period (e.g., 1-4 hours).
-
Expose one set of plates to a controlled dose of visible light, while keeping a duplicate set in the dark.
-
Following light exposure, incubate the plates for 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Reactive Oxygen Species (ROS)
The photodynamic action of this compound is mediated by the generation of singlet oxygen and superoxide. The following protocols describe methods for their detection.
Detection of Singlet Oxygen (¹O₂)
A common method for detecting singlet oxygen involves its reaction with cholesterol to form specific hydroperoxide products, which can then be analyzed by High-Performance Liquid Chromatography (HPLC).
Protocol 4.1: Detection of Singlet Oxygen via Cholesterol Oxidation
Objective: To detect the production of singlet oxygen by photoactivated this compound through the analysis of cholesterol hydroperoxides.
Materials:
-
Cholesterol
-
This compound
-
Organic solvent (e.g., methanol or acetonitrile)
-
Light source (as in Protocol 3.1)
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/water mixture)
-
Standards for cholesterol hydroperoxides (if available for quantification)
Procedure:
-
Prepare a solution of cholesterol and this compound in an organic solvent.
-
Divide the solution into two samples: one to be exposed to light and a dark control.
-
Expose the light sample to a controlled dose of visible light while stirring.
-
After exposure, inject the samples into the HPLC system.
-
Separate the components using a C18 column and an appropriate mobile phase.
-
Detect the cholesterol hydroperoxides, which are specific products of singlet oxygen attack on cholesterol.
-
Compare the chromatograms of the light-exposed sample and the dark control to identify the peaks corresponding to the hydroperoxide products.
Detection of Superoxide Anions (O₂⁻)
The Nitroblue Tetrazolium (NBT) assay is a colorimetric method used to detect the production of superoxide anions.
Protocol 4.2: NBT Assay for Superoxide Anion Detection
Objective: To detect the production of superoxide anions by photoactivated this compound.
Materials:
-
This compound
-
NBT solution (e.g., 1 mg/mL in buffer)
-
A reducing agent (e.g., NADH or a photochemical system like riboflavin/methionine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Light source (as in Protocol 3.1)
-
Spectrophotometer or microplate reader
Procedure:
-
In a microplate or cuvette, prepare a reaction mixture containing the buffer, NBT, and the reducing agent system.
-
Add this compound to the reaction mixture.
-
Prepare a control reaction without this compound.
-
Expose the samples to a controlled dose of visible light.
-
Superoxide produced by the photoactivated this compound will reduce the yellow, water-soluble NBT to a blue, insoluble formazan product.
-
Measure the increase in absorbance at a wavelength around 560 nm.
-
An increase in absorbance in the presence of this compound and light indicates the production of superoxide anions.
Measurement of Lipid Peroxidation
The damaging effect of this compound-generated ROS on cell membranes can be assessed by measuring lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for this purpose, which detects malondialdehyde (MDA), a byproduct of lipid peroxidation.
Protocol 5.1: TBARS Assay for Lipid Peroxidation
Objective: To measure lipid peroxidation in cells or tissues treated with photoactivated this compound.
Materials:
-
Cells or tissue homogenate treated with this compound and light (and appropriate controls)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Homogenize the treated cells or tissues in a suitable buffer.
-
Precipitate proteins by adding ice-cold TCA solution.
-
Centrifuge to pellet the precipitated proteins.
-
To the supernatant, add the TBA solution.
-
Heat the mixture at 90-100°C for a set time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the amount of MDA by using a standard curve prepared with a known concentration of MDA.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using the DOT language.
Caption: this compound photoactivation signaling pathway.
Caption: General experimental workflow for studying this compound photoactivation.
Caption: Simplified signaling pathway for this compound biosynthesis regulation.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for researchers investigating the photoactivation of this compound. By employing these methods, scientists can effectively quantify this compound, evaluate its phototoxic effects, and elucidate the underlying mechanisms of ROS generation and cellular damage. A thorough understanding of these processes is essential for the development of novel applications for this potent phototoxin and for devising strategies to control its impact in agricultural settings.
References
- 1. youtube.com [youtube.com]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Analysis of cholesterol and phospholipid hydroperoxides by high-performance liquid chromatography with mercury drop electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Assaying for Cercosporin-Induced Lipid Peroxidation In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a perylenequinone phototoxin produced by fungi of the genus Cercospora.[1] Upon exposure to light, this compound becomes a potent photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3] These ROS readily react with polyunsaturated fatty acids in cellular membranes, initiating a cascade of lipid peroxidation. This process leads to membrane damage, increased permeability, and ultimately, cell death.[4] The quantification of lipid peroxidation is a critical tool for studying the cytotoxic mechanisms of this compound and for screening potential inhibitors of its photodynamic activity.
This document provides detailed application notes and protocols for assaying this compound-induced lipid peroxidation in two common in vitro model systems: liposomes and isolated mitochondria. The primary method for quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle of the TBARS Assay
The TBARS assay is a well-established method for detecting lipid peroxidation. Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA₂ adduct. The intensity of this color, which can be measured spectrophotometrically at approximately 532 nm, is directly proportional to the amount of MDA present in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced lipid peroxidation and the general workflow of the experimental assay.
Figure 1. Mechanism of this compound-Induced Lipid Peroxidation.
Figure 2. Experimental Workflow for Assaying this compound-Induced Lipid Peroxidation.
Experimental Protocols
A. Preparation of Reagents
1. Thiobarbituric Acid (TBA) Reagent:
-
TBA Stock Solution (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of deionized water. Gentle heating may be required to fully dissolve the powder. Prepare this solution fresh on the day of the assay.
-
Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of trichloroacetic acid in deionized water and bring the final volume to 100 mL.
2. Malondialdehyde (MDA) Standard:
-
MDA Stock Solution (e.g., 1 mM): A common source for the MDA standard is 1,1,3,3-Tetramethoxypropane (TMP), which hydrolyzes to produce MDA under acidic conditions. To prepare a 1 mM MDA stock, add the appropriate amount of TMP to deionized water. This stock solution should be stored at 4°C and is typically stable for up to one month.
-
MDA Working Standards: Prepare a series of dilutions from the MDA stock solution in deionized water to generate a standard curve.
Table 1: Preparation of MDA Working Standards
| Standard | Concentration (µM) | Volume of 1 mM MDA Stock (µL) | Volume of Deionized Water (µL) |
| 1 | 10 | 10 | 990 |
| 2 | 20 | 20 | 980 |
| 3 | 30 | 30 | 970 |
| 4 | 40 | 40 | 960 |
| 5 | 50 | 50 | 950 |
3. This compound Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetone or ethanol, as it has low solubility in water. Store the stock solution in the dark at -20°C.
-
From the stock solution, prepare working solutions of this compound at the desired concentrations in the appropriate buffer for your experiment, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid interfering with the lipid membrane integrity.
B. Protocol 1: this compound-Induced Lipid Peroxidation in Liposomes
1. Preparation of Liposomes:
-
A common method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.
-
Dissolve the desired lipids (e.g., phosphatidylcholine with a polyunsaturated fatty acid like linoleic acid) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The final lipid concentration should be determined based on the experimental design, a common starting point is 1-2 mg/mL.
2. Induction of Lipid Peroxidation:
-
In a suitable reaction vessel (e.g., a glass test tube or a well in a multi-well plate), add the prepared liposome suspension.
-
Add the this compound working solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Include appropriate controls:
-
Negative Control (Dark): Liposomes with this compound, kept in the dark.
-
Negative Control (No this compound): Liposomes without this compound, exposed to light.
-
Positive Control: Liposomes treated with a known inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate).
-
-
Expose the samples to a light source. The choice of light source is critical. A fluorescent lamp that emits in the absorption range of this compound (approximately 450-480 nm) is suitable. The intensity and duration of light exposure will need to be optimized for your specific experimental setup. A starting point could be a 20W fluorescent lamp at a distance of 20-30 cm for 30-60 minutes.
-
After light exposure, proceed immediately to the TBARS assay.
3. TBARS Assay for Liposomes:
-
To 0.5 mL of the liposome suspension, add 1.0 mL of 10% TCA and 1.0 mL of 0.67% TBA.
-
Vortex the mixture thoroughly.
-
Incubate in a boiling water bath for 15-20 minutes.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.
-
Use the MDA standard curve to calculate the concentration of MDA in your samples.
C. Protocol 2: this compound-Induced Lipid Peroxidation in Isolated Mitochondria
1. Isolation of Mitochondria:
-
Mitochondria can be isolated from various tissues (e.g., rat liver) or cultured cells using differential centrifugation.
-
Homogenize the tissue or cells in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EDTA to preserve mitochondrial integrity).
-
Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a suitable reaction buffer (e.g., a buffer containing KCl, HEPES, and succinate as a respiratory substrate).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA assay).
2. Induction of Lipid Peroxidation:
-
Dilute the mitochondrial suspension to a final protein concentration of approximately 0.5-1.0 mg/mL in the reaction buffer.
-
Add the this compound working solution to the desired final concentration (e.g., 1-10 µM).
-
Include the same controls as described for the liposome protocol.
-
Expose the samples to a light source under the same optimized conditions as for the liposomes.
-
After light exposure, proceed immediately to the TBARS assay.
3. TBARS Assay for Isolated Mitochondria:
-
The TBARS assay protocol is the same as for the liposomes. To 0.5 mL of the mitochondrial suspension, add 1.0 mL of 10% TCA and 1.0 mL of 0.67% TBA.
-
Follow the heating, cooling, and centrifugation steps as described above.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration from the standard curve and normalize the results to the protein concentration of the mitochondrial sample (e.g., nmol MDA/mg protein).
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison between different experimental conditions.
Table 2: Example Data Table for this compound-Induced MDA Production in Liposomes
| Treatment Condition | This compound (µM) | Light Exposure (min) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (µM) |
| Control (Dark) | 10 | 60 | ||
| Control (No this compound) | 0 | 60 | ||
| Experimental | 1 | 60 | ||
| Experimental | 5 | 60 | ||
| Experimental | 10 | 60 |
Table 3: Example Data Table for this compound-Induced MDA Production in Isolated Mitochondria
| Treatment Condition | This compound (µM) | Light Exposure (min) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (nmol/mg protein) |
| Control (Dark) | 10 | 60 | ||
| Control (No this compound) | 0 | 60 | ||
| Experimental | 1 | 60 | ||
| Experimental | 5 | 60 | ||
| Experimental | 10 | 60 |
An increase in MDA concentration in the this compound-treated, light-exposed samples compared to the controls is indicative of this compound-induced lipid peroxidation. The magnitude of this increase can be used to assess the photodynamic efficacy of this compound and to evaluate the protective effects of potential antioxidant compounds.
Important Considerations and Troubleshooting
-
Specificity of the TBARS Assay: The TBARS assay is not entirely specific for MDA, as other aldehydes present in biological samples can also react with TBA. For more specific quantification, HPLC-based methods for MDA detection can be employed.
-
Interfering Substances: Sugars and other compounds in complex biological samples can interfere with the TBARS assay. The use of simplified in vitro systems like liposomes and isolated mitochondria helps to minimize these interferences.
-
Light Source and Conditions: The wavelength, intensity, and duration of light exposure are critical parameters that must be carefully controlled and reported to ensure the reproducibility of the results.
-
Autoxidation: Lipids, especially polyunsaturated fatty acids, can undergo autoxidation. It is important to handle lipid preparations with care, store them appropriately (e.g., under an inert gas), and include proper controls to account for any background oxidation.
-
This compound Purity: The purity of the this compound used in the assay can affect the results. It is advisable to use highly purified this compound.
By following these detailed protocols and considering the key aspects of the assay, researchers can reliably quantify this compound-induced lipid peroxidation in vitro, providing valuable insights into its mechanisms of action and facilitating the development of potential therapeutic interventions.
References
Application Notes and Protocols: Cercosporin as a Tool for Studying Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a photoactivated perylenequinone toxin, is a secondary metabolite produced by many phytopathogenic fungi of the genus Cercospora.[1] Its potent, light-dependent fungicidal activity makes it a valuable tool for studying fungal secondary metabolism, stress responses, and pathogenesis.[2][3] Upon illumination, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻), which cause widespread cellular damage by lipid peroxidation of cell membranes, leading to cell death.[4][5] This nonspecific mode of action provides a powerful selective pressure for identifying genes and pathways involved in fungal defense mechanisms and secondary metabolite biosynthesis.
These application notes provide an overview of this compound's mechanism, biosynthesis, and regulation, along with detailed protocols for its use in fungal research.
Data Presentation
Table 1: Factors Influencing this compound Production
| Factor | Condition | Effect on this compound Production | Reference |
| Light | Continuous Illumination | Required for both production and activity. | |
| Darkness | No toxicity and significantly reduced production. | ||
| Temperature | 20°C | Higher accumulation in some isolates compared to 30°C. | |
| 30°C | Lower accumulation in some isolates. | ||
| Culture Media | Potato Dextrose Agar (PDA) | Generally favorable for this compound accumulation. | |
| Malt Agar | Favorable for this compound accumulation in several Cercospora species. | ||
| Modified S-7 Medium | Baseline production of 128.2 mg/L by Cercospora sp. JNU001. | ||
| Co-culture | With Bacillus velezensis B04 | Increased production from 128.2 mg/L to 984.4 mg/L. | |
| With Lysinibacillus sp. B15 | Increased production to 626.3 mg/L. | ||
| Signaling Inhibitors | Ca²⁺/Calmodulin Inhibitors | Markedly reduced this compound production. | |
| MAP Kinase Kinase Kinase (MAPKKK) gene disruption | Reduction in this compound production. | ||
| Metal Ions | Cobalt, Ferric, Manganese, Zinc | Elevated this compound production to varying levels. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster. The core of this pathway is a polyketide synthase (PKS) encoded by the CTB1 gene. The production of this compound is tightly regulated by environmental cues and intracellular signaling pathways. Light is a critical factor, inducing the expression of biosynthetic genes. Additionally, calcium/calmodulin and MAP kinase signaling pathways have been implicated in the regulation of this compound production.
Regulation of this compound biosynthesis by environmental and cellular signals.
Mode of Action and Fungal Resistance
This compound's toxicity stems from its ability to act as a photosensitizer. In the presence of light, it absorbs energy and generates ROS, which indiscriminately damage cellular components, particularly cell membranes. Fungi that produce this compound have evolved sophisticated resistance mechanisms. These include the expression of transporter proteins like CFP and ATR1, which may be involved in exporting the toxin, and potentially other mechanisms involving reduction of the this compound molecule to a less toxic form. The transcription factor CRG1 plays a role in regulating both this compound production and resistance.
This compound's mechanism of action and fungal resistance strategies.
Experimental Protocols
Protocol 1: Quantification of this compound Production in Fungal Cultures
This protocol is adapted from methods used to quantify this compound from fungal mycelia grown on solid agar plates.
Materials:
-
Fungal culture grown on Potato Dextrose Agar (PDA)
-
Sterile cork borer (6-mm diameter)
-
5 N Potassium Hydroxide (KOH)
-
Spectrophotometer
-
Microcentrifuge tubes (2 mL)
Procedure:
-
From a mature fungal culture on a PDA plate, aseptically remove five agar plugs (6-mm diameter) using a sterile cork borer.
-
Place the five agar plugs into a 2 mL microcentrifuge tube.
-
Add 1 mL of 5 N KOH to the tube.
-
Incubate the tube in the dark at room temperature for 16 hours to extract the this compound.
-
After incubation, vortex the tube briefly and centrifuge at 10,000 x g for 5 minutes to pellet the agar and mycelia.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use 5 N KOH as a blank.
-
Calculate the concentration of this compound using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹. The concentration is typically reported as nanomoles per agar plug.
Protocol 2: In Vitro Antifungal Susceptibility Testing Using a Disk Diffusion Assay
This protocol provides a method to assess the antifungal activity of this compound against a test fungus.
Materials:
-
Test fungal culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile swabs
-
Sterile filter paper disks (6-mm diameter)
-
This compound solution of known concentration (e.g., in acetone or DMSO)
-
Solvent control (acetone or DMSO)
-
Positive control (commercial fungicide)
-
Incubator
Procedure:
-
Prepare a spore suspension or mycelial slurry of the test fungus in sterile water or saline.
-
Using a sterile swab, evenly inoculate the entire surface of a PDA plate with the fungal suspension.
-
Allow the plate to dry for 15-20 minutes in a laminar flow hood.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Prepare a negative control disk with the solvent only and a positive control disk with a commercial fungicide.
-
Carefully place the disks onto the inoculated agar surface, ensuring firm contact.
-
Incubate the plates at the optimal temperature for the test fungus (typically 25-28°C) for 48-72 hours, or until sufficient fungal growth is observed in the control.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.
Protocol 3: Gene Expression Analysis in Response to this compound Treatment
This protocol outlines a general workflow for studying the transcriptional response of a fungus to this compound-induced stress using quantitative RT-PCR (qRT-PCR).
Materials:
-
Fungal liquid culture
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for target genes and a reference gene (e.g., actin)
Procedure:
-
Grow the fungus in liquid medium to the desired growth phase.
-
Add this compound to the culture to a final desired concentration. Include a solvent control culture.
-
Incubate the cultures under appropriate light and temperature conditions for a set period (e.g., 1, 4, or 24 hours).
-
Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using primers for your genes of interest and a reference gene for normalization.
-
Analyze the gene expression data using the 2(-ΔΔCt) method to determine the fold change in gene expression in response to this compound treatment relative to the control.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 3. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Cercosporin-Deficient Fungal Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for generating cercosporin-deficient fungal mutants, a critical step in understanding the pathogenicity of Cercospora species and in developing novel antifungal strategies. The protocols outlined below are based on established techniques, including Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast transformation, and CRISPR-Cas9 gene editing.
Introduction to this compound and its Biosynthesis
This compound is a photo-activated perylenequinone toxin produced by fungi of the genus Cercospora. It plays a significant role in the pathogen's virulence by generating reactive oxygen species that damage host plant cells.[1] The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[2][3][4] This cluster contains genes encoding key enzymes such as a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter, and a transcription factor.[2] Creating mutants deficient in this compound production is essential for dissecting the toxin's role in disease and for identifying potential targets for antifungal agents. Mutants with disruptions in the CTB gene cluster, particularly in the polyketide synthase gene CTB1, are often completely deficient in this compound production.
Techniques for Generating this compound-Deficient Mutants
Several molecular techniques can be employed to create stable this compound-deficient mutants. The choice of method often depends on the specific fungal species, available resources, and the desired type of mutation (e.g., random insertion vs. targeted gene knockout).
Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT is a widely used and efficient method for introducing foreign DNA into fungal genomes. This technique utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome. By replacing the T-DNA with a gene disruption cassette, random insertional mutants can be generated.
Experimental Workflow for ATMT
Protocol: Agrobacterium tumefaciens-Mediated Transformation
-
Preparation of A. tumefaciens :
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Grow A. tumefaciens strain (e.g., AGL1) carrying the binary vector with the desired disruption cassette in a suitable medium (e.g., MM) with appropriate antibiotics at 28°C for 2 days.
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Harvest the bacterial cells by centrifugation, wash with induction medium (IM), and resuspend in IM to an optical density (OD660) of 0.15.
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Add acetosyringone to the bacterial suspension to a final concentration of 200 µM to induce the virulence genes.
-
-
Preparation of Fungal Material :
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Prepare a suspension of fungal conidia or fragmented mycelia in a suitable buffer or liquid medium. The concentration of fungal cells is typically around 10^6 cells per milliliter.
-
-
Co-cultivation :
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Mix the induced A. tumefaciens suspension with the fungal suspension.
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Spread the mixture onto a cellophane membrane placed on co-cultivation medium.
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Incubate at 22-26°C for 24-72 hours.
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-
Selection of Transformants :
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Transfer the cellophane membrane to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent to identify fungal transformants (e.g., hygromycin B).
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Incubate until putative transformant colonies appear.
-
-
Screening and Confirmation :
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Subculture the transformants on a suitable medium (e.g., potato dextrose agar) to screen for a this compound-deficient phenotype, which is visually identified by the absence of the characteristic red pigment.
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Confirm the integration of the T-DNA into the fungal genome and the disruption of the target gene using PCR and Southern blot analysis.
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Protoplast Transformation
This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA in the presence of polyethylene glycol (PEG) and Ca2+.
Experimental Workflow for Protoplast Transformation
Protocol: Protoplast Transformation
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Protoplast Preparation :
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Grow the fungus in a liquid medium to obtain young, actively growing mycelia.
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Harvest the mycelia and resuspend them in an osmotic stabilizer solution (e.g., containing mannitol or sorbitol).
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Add a lytic enzyme mixture (e.g., Glucanex, β-Glucanase, Yatalase) and incubate with gentle shaking (e.g., 50 rpm) at 30-32°C for 1.5-2 hours to digest the cell walls.
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Separate the protoplasts from the mycelial debris by filtration through sterile cheesecloth and nylon mesh.
-
-
Transformation :
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Wash and resuspend the protoplasts in an osmotic stabilizer solution. A typical yield is 10^8–10^9 protoplasts.
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To a suspension of protoplasts (at least 0.5–1 × 10^7), add the transforming DNA (e.g., a linearized plasmid containing a gene disruption cassette).
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Add a solution of polyethylene glycol (PEG) and CaCl2 and incubate on ice.
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Regeneration and Selection :
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Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.
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Incubate until transformant colonies appear. Viability of protoplasts is typically between 5-20%.
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-
Screening and Confirmation :
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Screen for this compound-deficient mutants as described for ATMT.
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Perform molecular analysis to confirm gene disruption.
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CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system allows for precise, targeted gene editing. It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be exploited to introduce mutations or insert a DNA template.
Signaling Pathway: CRISPR-Cas9 Mechanism
Protocol: CRISPR-Cas9 Gene Editing
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Design and Construction of CRISPR-Cas9 Components :
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Design a single guide RNA (sgRNA) with a 20-nucleotide protospacer sequence complementary to the target gene (e.g., CTB1). The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
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Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector, which may also contain a selectable marker.
-
-
Transformation :
-
Deliver the CRISPR-Cas9 vector into the fungus using either ATMT or protoplast transformation as described above.
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-
Selection and Screening :
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Select transformants on a medium containing the appropriate selective agent.
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Screen for this compound-deficient phenotypes.
-
-
Confirmation of Gene Editing :
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Sequence the target locus in the putative mutants to confirm the presence of the desired mutation (e.g., insertion, deletion, or replacement).
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Quantitative Data on Mutant Generation
The efficiency of generating this compound-deficient mutants can vary depending on the technique and the fungal species. The following table summarizes representative quantitative data from the literature.
| Technique | Fungal Species | Target Gene | Transformation Efficiency | Mutant Frequency | This compound Production in Mutants | Reference |
| Plasmid Insertion/REMI | Cercospora nicotianae | Random | - | 39 out of 1873 transformants showed altered this compound production | Defective | |
| ATMT | Fusarium oxysporum | - | Up to 300 transformants per 10^6 conidia | - | - | |
| ATMT | Penicillium digitatum | - | Up to 60 transformants per 10^6 conidia | - | - | |
| UV Mutagenesis | Cercospora kikuchii | Random | - | - | At most 2% of wild-type levels | |
| Site-directed Knockout | Cercospora beticola | CTB9, CTB10, CTB11, CTB12 | - | - | Abolished | |
| RNAi Silencing | Cercospora nicotianae in tobacco | CTB1, CTB8 | - | - | Reduced |
Screening for this compound-Deficient Mutants
A key advantage in working with this compound is that it is a red pigment, allowing for a straightforward visual screen of mutants.
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Visual Screening : Plate transformants on a medium that induces this compound production (e.g., potato dextrose agar). Wild-type colonies will produce a characteristic red pigment, while this compound-deficient mutants will appear white or have altered pigmentation.
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Spectrophotometric Quantification : For a more quantitative analysis, this compound can be extracted from fungal cultures and quantified by measuring its absorbance at 470 nm.
-
Thin-Layer Chromatography (TLC) : TLC can be used to separate and visualize this compound from culture extracts, confirming its absence in mutant strains.
Conclusion
The creation of this compound-deficient mutants is a powerful tool for studying the role of this toxin in fungal pathogenesis. The techniques of ATMT, protoplast transformation, and CRISPR-Cas9 gene editing provide robust methods for generating such mutants. The choice of technique will depend on the specific research goals and the fungal system being studied. The protocols and data presented here serve as a comprehensive guide for researchers aiming to generate and characterize this compound-deficient fungal mutants.
References
- 1. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of Cercosporin Phytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cercosporin is a non-host-specific polyketide phytotoxin produced by many fungal species of the genus Cercospora.[1][2] It is a photosensitizing perylenequinone, meaning it becomes toxic when exposed to light.[3][4] Upon illumination, this compound absorbs light energy and generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻•).[3] These highly reactive molecules cause widespread damage to cellular components, with the primary mode of toxicity being the peroxidation of membrane lipids. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Understanding and quantifying the phytotoxic effects of this compound is crucial for developing disease-resistant crops and for exploring its potential in other applications, such as photodynamic therapy.
These application notes provide detailed protocols for in vitro bioassays to assess the phytotoxicity of this compound on plant cells and tissues.
Application Note 1: Mechanism of Action
This compound's phytotoxicity is a light-dependent process initiated by the generation of ROS. The toxin localizes within cellular membranes, and upon light absorption, it transitions to an excited triplet state. This excited state efficiently transfers energy to molecular oxygen (O₂), producing singlet oxygen (¹O₂), a highly reactive ROS. The generated ROS then indiscriminately attack cellular macromolecules, with lipids being a primary target. The peroxidation of polyunsaturated fatty acids in membrane lipids disrupts membrane fluidity and integrity, leading to increased permeability, electrolyte leakage, and eventual cell lysis and death.
References
- 1. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing culture media for high-yield Cercosporin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media for high-yield production of cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical environmental factor for inducing this compound production?
A1: Light is the most critical environmental factor for both the biosynthesis and activity of this compound.[1][2][3][4] Cercospora species produce substantial amounts of this compound only when exposed to light, while cultures grown in the dark produce very little to no toxin.[1]
Q2: Which basal culture medium is most recommended for high this compound yield?
A2: Potato Dextrose Agar (PDA) is widely reported as the most effective basal medium for high yields of this compound, particularly for Cercospora nicotianae. However, it is crucial to note that this compound production can vary significantly between different brands of PDA. Malt extract agar has also been shown to be effective for several Cercospora species.
Q3: How does temperature affect this compound production?
A3: Temperature significantly regulates this compound accumulation. Production is generally higher at cooler temperatures (around 20-25°C) and is inhibited at higher temperatures (30°C and above).
Q4: What is the optimal pH for the culture medium?
A4: While many factors significantly impact production, the initial pH of the culture medium has been observed to have little to no direct effect on this compound yield. However, an initial pH of 8.5 was found to be optimal in one study for liquid fermentation.
Q5: Are there specific carbon and nitrogen sources that enhance production?
A5: Yes, the choice of carbon and nitrogen sources is important. Glucose is a commonly used and effective carbon source. Organic nitrogen sources like peptone and yeast extract tend to support better mycelial growth and, in some cases, higher toxin production compared to inorganic sources like ammonia. Conditions that favor sporulation (conidiation), such as growth on V8 juice medium, tend to repress this compound production.
Q6: Do any signaling pathways regulate this compound biosynthesis?
A6: Yes, this compound biosynthesis is regulated by multiple signal transduction pathways. Light activates a complex network involving Ca²⁺/Calmodulin and MAP kinase (MAPK) signaling pathways. These pathways ultimately activate transcription factors, such as CRG1 and CTB8, which in turn induce the expression of the this compound toxin biosynthesis (CTB) gene cluster.
Troubleshooting Guide
Issue 1: Low or No this compound Production (Culture medium does not turn red)
| Potential Cause | Troubleshooting Step |
| Inadequate Light Exposure | Ensure cultures are incubated under constant, direct fluorescent light. Light is an absolute requirement for inducing the biosynthetic pathway. |
| Suboptimal Medium | The specific brand of Potato Dextrose Agar (PDA) can dramatically affect yield. Test different commercial brands of PDA or prepare it fresh. Alternatively, try a malt extract-based medium. Avoid media designed for sporulation, like V8 juice agar. |
| Incorrect Temperature | Incubate cultures at a lower temperature, around 20-25°C. Temperatures of 30°C or higher are known to inhibit this compound production. |
| Isolate Variation | This compound production is highly variable among different species and even among isolates of the same species. If possible, screen multiple isolates to find a high-producing strain. |
| Nutrient Depletion/Imbalance | Optimize carbon and nitrogen sources. An imbalance or depletion can negatively affect production. Refer to the data tables below for recommended media compositions. |
Issue 2: High Mycelial Growth but Low Toxin Yield
| Potential Cause | Troubleshooting Step |
| Inverse Correlation | Some studies have observed a negative correlation between the rate of mycelial growth and the amount of this compound accumulated, particularly on favorable media like PDA. This is not necessarily an issue to "fix" but an observation to be aware of during screening. |
| Unfavorable Medium Components | Certain media, while supporting robust growth, may not induce the toxin biosynthesis pathway effectively. For example, some synthetic media or media with high levels of certain inorganic salts can reduce yield. |
| Suppressive Conditions | Ensure that the culture conditions are not inadvertently favoring other metabolic processes over toxin production. For instance, conditions that promote conidiation will suppress this compound synthesis. |
Data Presentation: Quantitative Media Effects
Table 1: Effect of Different Agar Media on Maximum this compound Production by Various Cercospora Isolates
Data adapted from Jenns et al., 1989. Production measured as nmol per 6-mm agar plug.
| Medium | C. kikuchii (IN) | C. kikuchii (IL) | C. beticola | C. zeae-maydis | C. nicotianae | Average Yield |
| Potato Dextrose Agar (PDA) | 112 | 74 | 30 | 64 | 11 | 45 |
| Malt Medium | 65 | 120 | 37 | 7 | 8 | 45 |
| Complete Medium (CM) | 50 | 9 | 20 | 4 | 3 | 17 |
| Minimal Medium + Soybean Leaves (SBL) | 47 | 11 | 5 | 12 | 5 | 14 |
| Minimal Medium (MM) | 9 | 27 | 9 | 4 | 2 | 11 |
| Cercospora Sporulation Medium (CSM) | 3 | 3 | 6 | 3 | 3 | 9 |
Table 2: Optimization of Liquid Culture Medium for Cercospora sp. JNU001
Data adapted from Zhou et al., 2021.
| Parameter | Condition | This compound Yield (mg/L) |
| Initial Medium | S-7 Medium | 128.2 |
| Culture Time | 11 Days | 467.8 |
| Initial pH | 8.5 | 467.8 |
| Temperature | 25°C | 467.8 |
| Carbon Source | Glucose | 467.8 |
| Nitrogen Source | Soy Peptone | 467.8 |
| Co-culture | with Bacillus velezensis B04 (4 days) | 984.4 |
Experimental Protocols
Protocol 1: Culturing Cercospora for this compound Production on Solid Media
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Strain Maintenance: Maintain the Cercospora isolate on a suitable medium like malt agar or PDA at 28°C. For long-term storage, preserve mycelial plugs in 20% glycerol at -80°C.
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Inoculation: Transfer a small mycelial plug (approx. 5-6 mm) from the margin of an actively growing culture to the center of a fresh Petri dish containing the production medium (e.g., Difco PDA). Use a thin layer of medium (less than 15 ml per 9-cm dish) as this has been shown to support high production.
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Incubation: Incubate the plates at 25°C under constant cool-white fluorescent light (e.g., 20 µE m⁻² s⁻¹).
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Harvesting: this compound production, visible as red pigmentation in the agar, typically becomes significant after 7-12 days. The peak accumulation time can vary by isolate and medium.
Protocol 2: Extraction and Quantification of this compound
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Extraction:
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Take a standardized agar plug (e.g., 6 mm diameter) from the culture plate, 2 mm behind the margin of growth.
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Immerse the plug in 2 mL of 5 N potassium hydroxide (KOH) solution.
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Incubate in the dark at room temperature for at least 4 hours to extract the red this compound pigment.
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-
Quantification (Spectrophotometry):
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After extraction, briefly vortex the KOH solution.
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Measure the absorbance of the solution at 472-480 nm using a spectrophotometer.
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Calculate the concentration using the molar extinction coefficient for this compound in KOH, which is 24,000 M⁻¹ cm⁻¹. The concentration can be calculated using the Beer-Lambert law (A = εcl).
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Mandatory Visualizations
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
Effect of light intensity and wavelength on Cercosporin biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of light intensity and wavelength on cercosporin biosynthesis in Cercospora species.
Frequently Asked Questions (FAQs)
Q1: What is the primary environmental factor influencing this compound biosynthesis?
A1: Light is the most critical environmental factor for inducing this compound biosynthesis.[1] Cultures grown in complete darkness will not produce the toxin. Even a brief exposure to light can trigger the biosynthetic pathway.
Q2: Which wavelengths of light are most effective at inducing this compound production?
A2: Visible light, particularly in the blue light spectrum (approximately 400-530 nm), is the most effective inducer of this compound biosynthesis.[2] Red light has been shown to be less effective.
Q3: Does light intensity affect the yield of this compound?
A3: Yes, light intensity can influence the amount of this compound produced. Higher light intensity generally leads to increased this compound production up to a certain point, after which it may become inhibitory. The optimal light intensity can vary between different Cercospora species and isolates.
Q4: What are the key genes and regulatory pathways involved in the light-induced biosynthesis of this compound?
A4: The biosynthesis of this compound is regulated by a complex network of genes and signaling pathways. Key components include:
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This compound Toxin Biosynthesis (CTB) gene cluster: This cluster contains the core genes responsible for the synthesis of the this compound molecule.
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CRG1 (this compound Resistance Gene 1): A zinc cluster transcription factor that regulates both this compound production and resistance.
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CTB8: A transcription factor within the CTB cluster that activates the other CTB genes.
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Signaling Pathways: Light signals are transduced through pathways involving a Blue-Light photoreceptor complex (likely a White Collar Complex homolog), a Mitogen-Activated Protein (MAP) kinase cascade, and a Calcium/Calmodulin-dependent signaling pathway.[1]
Q5: Are there other environmental factors besides light that affect this compound production?
A5: Yes, several other factors can influence this compound biosynthesis, including:
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Temperature: The optimal temperature for this compound production is generally between 20-25°C. Temperatures above 30°C can be inhibitory.[1]
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Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium that supports good this compound production.[1]
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pH: The optimal pH for mycelial growth and this compound production is typically around 6.0-7.0.
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Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio of the culture medium can affect this compound accumulation, although the specific effects can vary between isolates.
Troubleshooting Guide
Problem 1: My Cercospora culture is not producing any red pigment (this compound).
| Possible Cause | Troubleshooting Step |
| Lack of Light Exposure | Ensure that your cultures are incubated under a light source. Cercospora requires light to induce this compound biosynthesis. A 12-hour or 16-hour photoperiod is commonly used. |
| Incorrect Wavelength of Light | If possible, use a light source that emits in the blue spectrum. White fluorescent or LED lights are generally effective. |
| Inappropriate Culture Medium | Use a medium known to support this compound production, such as Potato Dextrose Agar (PDA). Some synthetic media may not provide the necessary precursors or co-factors. |
| Sub-optimal Temperature | Incubate your cultures at a temperature between 20-25°C. Higher temperatures can inhibit production. |
| Incorrect pH of the Medium | Check and adjust the pH of your culture medium to be between 6.0 and 7.0. |
| Isolate Variation | Some isolates of Cercospora may naturally be low or non-producers of this compound. If possible, try a different isolate known to be a good producer. |
Problem 2: this compound yield is very low.
| Possible Cause | Troubleshooting Step |
| Low Light Intensity | Increase the light intensity. You may need to experiment to find the optimal intensity for your specific isolate and experimental setup. |
| Nutrient Limitation | Ensure your medium is not depleted of essential nutrients. The carbon-to-nitrogen ratio can also be optimized. |
| Incorrect Incubation Time | This compound production typically becomes visible after a few days of growth and may peak at a specific time point. Harvest your cultures at different time points to determine the optimal incubation period. |
| Extraction Inefficiency | Review your this compound extraction protocol. Ensure you are using an appropriate solvent and that the extraction time is sufficient. |
Quantitative Data Summary
Table 1: Effect of Light Conditions on this compound Production
| Light Condition | This compound Production | Reference |
| Constant White Light | High | |
| Blue Light (400-530 nm) | High | |
| Red Light (600-700 nm) | Low to Moderate | |
| Constant Darkness | None |
Table 2: Effect of Temperature on this compound Production
| Temperature | Relative this compound Production | Reference |
| 20°C | High | |
| 25°C | High | |
| 30°C | Low / Inhibited |
Experimental Protocols
Protocol 1: Culturing Cercospora for this compound Production
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Prepare Potato Dextrose Agar (PDA) plates.
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Inoculate the center of each plate with a small mycelial plug from a stock culture of Cercospora.
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Incubate the plates at 25°C under a 12-hour light/dark cycle using cool white fluorescent or LED lights.
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Monitor the plates daily for the appearance of the characteristic red this compound pigment in the medium surrounding the colony.
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Cultures are typically ready for extraction after 7-14 days, depending on the isolate's growth rate.
Protocol 2: Spectrophotometric Quantification of this compound
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Take a mycelial plug of a defined diameter (e.g., 6 mm) from the edge of the fungal colony.
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Place the plug in a microcentrifuge tube containing 1 mL of 5 N KOH.
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Incubate in the dark for at least 4 hours to extract the this compound.
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Centrifuge the tube to pellet any debris.
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Transfer the supernatant to a new tube and measure the absorbance at 480 nm using a spectrophotometer.
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Calculate the this compound concentration using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.
Protocol 3: HPLC Analysis of this compound
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Extract this compound from a defined area of the culture or from a liquid culture using an organic solvent such as ethyl acetate.
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Evaporate the solvent and resuspend the dried extract in a known volume of a suitable solvent like methanol.
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Filter the sample through a 0.22 µm syringe filter.
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Inject the sample onto a C18 reverse-phase HPLC column.
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Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
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Detect this compound using a photodiode array (PDA) detector at 470 nm.
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Quantify the this compound by comparing the peak area to a standard curve prepared with purified this compound.
Protocol 4: Total RNA Extraction and qRT-PCR Analysis
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Grow Cercospora cultures under light and dark conditions.
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Harvest the mycelia by scraping it from the agar surface and immediately freeze it in liquid nitrogen.
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Grind the frozen mycelia to a fine powder using a mortar and pestle.
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Extract total RNA using a TRIzol-based method or a commercial fungal RNA extraction kit, following the manufacturer's instructions.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
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Perform quantitative real-time PCR (qRT-PCR) using primers specific for your target genes (e.g., CTB1, CRG1) and a reference gene (e.g., actin or GAPDH).
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Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression between the light and dark conditions.
Visualizations
Caption: Light signaling pathway for this compound biosynthesis.
References
Technical Support Center: Troubleshooting Low Cercosporin Yield in Cercospora Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cercospora fermentation for cercosporin production.
Frequently Asked Questions (FAQs)
Q1: My Cercospora culture is growing well, but the characteristic red pigmentation of this compound is faint or absent. What are the primary factors I should investigate?
A1: Low or absent this compound production, despite healthy mycelial growth, is a common issue. The most critical factors to investigate are light exposure, media composition, and incubation temperature. Light is an absolute requirement for this compound biosynthesis.[1][2] Additionally, the specific brand of Potato Dextrose Agar (PDA) and the presence of certain nutrients can significantly impact yield.[2][3][4] High temperatures (above 30°C) are also known to inhibit this compound production.
Q2: I'm observing inconsistent this compound yields between different batches of fermentation, even when using the same protocol. What could be the cause?
A2: Inconsistent yields can stem from subtle variations in your experimental setup. The regulation of this compound production is complex and can differ markedly between Cercospora species and even among isolates of the same species. Key areas to scrutinize for variability include the exact composition of your growth medium (as different brands of PDA can yield different results), the age and viability of your inoculum, and the precise light intensity and temperature conditions during incubation.
Q3: Can the pH of the culture medium significantly affect this compound production?
A3: While pH is a critical parameter for the growth of many fungi, studies on Cercospora have shown that pH has little direct effect on this compound production itself. However, extreme pH values can inhibit fungal growth, which will indirectly lead to lower overall yields. For optimal growth of Cercospora medicaginis in liquid culture, a pH range of 6-7 has been reported as ideal.
Q4: Are there any specific supplements I can add to my culture medium to boost this compound yield?
A4: Yes, supplementation with certain metal ions has been shown to enhance this compound production to varying degrees. These include cobalt, ferric iron, manganese, and zinc. However, the optimal concentration of these ions needs to be determined empirically for your specific Cercospora isolate and culture conditions.
Troubleshooting Guides
Issue 1: Low or No this compound Production with Adequate Fungal Growth
Symptoms:
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Healthy mycelial growth (good biomass).
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Lack of the characteristic red pigment in the mycelium and surrounding agar.
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Low absorbance readings when performing spectrophotometric quantification of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Light Exposure | Light is the most critical factor for inducing this compound production. Ensure your cultures are incubated under continuous light. A brief exposure to light can be sufficient to induce production even if the culture is subsequently grown in the dark. |
| Inappropriate Growth Medium | The composition of the culture medium is crucial. Not all brands of Potato Dextrose Agar (PDA) support high this compound yields. Malt and PDA are generally favorable for this compound accumulation. For C. nicotianae, a thin layer of Difco PDA has been found to support the highest production. |
| High Incubation Temperature | This compound production is inhibited at high temperatures (30°C and above). The optimal temperature for this compound accumulation is generally between 20°C and 25°C. |
| Nutrient Imbalance (Carbon:Nitrogen Ratio) | The ratio of carbon to nitrogen in the medium can affect this compound accumulation, but the effect can be inconsistent across different isolates. Experiment with different carbon and nitrogen sources and ratios to optimize for your specific strain. |
| Presence of Inhibitory Compounds | Certain compounds can suppress this compound production. For example, phosphate buffer, ammonium, and LiCl have been shown to decrease the expression of genes involved in this compound biosynthesis. |
Issue 2: this compound is Produced but Yield is Consistently Low
Symptoms:
-
Some red pigmentation is visible, but it is not intense.
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Quantification consistently yields lower than expected concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Media Components | While using a generally favorable medium like PDA, the specific formulation may not be optimal. Try supplementing with metal ions like cobalt, ferric iron, manganese, and zinc, which have been shown to elevate this compound production. |
| Incorrect Incubation Duration | The peak of this compound accumulation can vary depending on the medium and the specific Cercospora isolate. Perform a time-course experiment to determine the optimal incubation period for maximum yield. |
| Inefficient Extraction Method | The method used to extract this compound from the culture can significantly impact the final quantified yield. Ensure you are using an efficient extraction protocol. A common method involves using 5 N KOH or acetone. |
| Strain-Specific Production Levels | It is important to recognize that significant differences in this compound production exist among various Cercospora species and even between different isolates of the same species. If possible, screen multiple isolates to identify a high-producing strain. |
Experimental Protocols
Protocol 1: Basic Cercospora Culture for this compound Production
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Media Preparation:
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Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Note that different brands of PDA can yield different results. Malt agar is also a suitable alternative that generally favors this compound accumulation.
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Autoclave the medium and pour it into sterile Petri dishes. For C. nicotianae, using a thin layer of medium (less than 15 ml per plate) has been shown to enhance production.
-
-
Inoculation:
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Aseptically transfer a small agar plug (approximately 5 mm in diameter) from an actively growing Cercospora culture to the center of the fresh PDA plate.
-
-
Incubation:
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Incubate the plates at 20-25°C under continuous illumination. Higher temperatures (30°C and above) should be avoided as they inhibit this compound production.
-
-
Observation:
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Monitor the plates for mycelial growth and the appearance of the characteristic red this compound pigment, which should become visible after a few days of incubation.
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Protocol 2: Extraction and Quantification of this compound
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Sample Collection:
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From a mature Cercospora culture (typically after 10-14 days of growth), use a cork borer to take several agar plugs (e.g., 6-mm diameter) from the mycelial mat.
-
-
Extraction:
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Place the agar plugs into a suitable solvent. Two common methods are:
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KOH Extraction: Soak the plugs in a known volume of 5 N KOH for at least 4 hours.
-
Acetone Extraction: Grind the plugs with sand in a known volume of acetone and then filter the mixture.
-
-
-
Quantification:
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Measure the absorbance of the extract using a spectrophotometer.
-
For acetone extracts, the visible absorbance maximum of this compound is at 473 nm.
-
Calculate the concentration of this compound using the Beer-Lambert law and the known extinction coefficient of this compound.
-
Data Presentation
Table 1: Influence of Environmental Factors on this compound Production
| Factor | Optimal Range/Condition | Sub-optimal/Inhibitory Condition | Reference |
| Light | Continuous Illumination | Darkness | |
| Temperature | 20-25°C | ≥ 30°C | |
| Growth Medium | Malt Agar, Potato Dextrose Agar (brand-specific) | Media with high phosphate, ammonium, or LiCl | |
| pH | Little direct effect on production | Extreme pH inhibiting growth | |
| Metal Ions | Supplementation with Co, Fe, Mn, Zn | Depletion of these ions |
Visualizations
Caption: A workflow diagram for troubleshooting low this compound yield.
Caption: Key factors regulating this compound biosynthesis in Cercospora.
References
Improving the stability of purified Cercosporin solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of purified cercosporin solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in purified this compound solutions?
A1: The primary cause of instability is photodegradation. This compound is a photosensitizer, meaning it absorbs light energy and, in the presence of oxygen, generates reactive oxygen species (ROS) like singlet oxygen and superoxide.[1][2] This process not only leads to the degradation of the this compound molecule itself but can also affect other components in your experiment. Therefore, protecting solutions from light is the most critical factor in maintaining their stability.
Q2: What are the visible signs of this compound degradation?
A2: A noticeable sign of this compound degradation is a color change in the solution. A fresh, stable solution of this compound is typically red.[3] Upon degradation, the solution may turn from red to brown and then to green.[3][4] The green color is indicative of the formation of xanosporic acid, a non-toxic breakdown product.
Q3: How should I store solid, purified this compound?
A3: Solid, crystalline this compound should be stored in the dark at -20°C. Under these conditions, it can remain stable for at least four years.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: There is no single universal solvent, and the best choice depends on your experimental needs. High-concentration stock solutions are typically prepared in organic solvents due to this compound's hydrophobic nature. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and chloroform. For some applications, dissolving this compound in a dilute base like 0.1 N NaOH is also a documented method.
Q5: How long can I store a this compound stock solution?
A5: When stored properly, a high-concentration stock solution in an anhydrous organic solvent (like DMSO or DMF) can be stored at -20°C or -80°C for several months. To minimize degradation from repeated freeze-thaw cycles and exposure to moisture, it is best to aliquot the stock solution into smaller, single-use volumes.
Q6: My this compound solution appears cloudy after dilution in an aqueous buffer. What should I do?
A6: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This "salting out" effect can be mitigated by several troubleshooting steps. Please refer to the Troubleshooting Guide section on "Precipitation After Dilution in Aqueous Solutions" for detailed recommendations.
Troubleshooting Guides
Issue 1: Rapid Color Change (Red to Green/Brown) in Solution
| Potential Cause | Troubleshooting Steps |
| Light Exposure | - Work with this compound solutions in a darkened room or under a red safelight.- Use amber or foil-wrapped vials and labware.- Prepare solutions fresh before use whenever possible. |
| Reactive Components in Medium | - Evaluate the components of your experimental medium for potential reactivity with this compound, especially strong oxidizing or reducing agents. |
| Incorrect pH | - Ensure the pH of your final solution is compatible with this compound stability. While comprehensive data is lacking, avoiding extreme pH values is a good practice. |
Issue 2: Precipitation After Dilution in Aqueous Solutions
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | - Decrease Final Concentration: The desired concentration of this compound in the aqueous medium may be too high. Try working with a lower final concentration.- Increase Final Organic Solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent from your stock solution (e.g., 1% DMSO instead of 0.1%) may be necessary to maintain solubility. Always check the solvent tolerance of your cells or assay. |
| Method of Addition | - Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can trigger precipitation. |
| Temperature Effects | - Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of all components in your medium. |
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
-
Preparation of Stock Solution (e.g., in DMSO):
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Allow the solid, purified this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
In a fume hood, weigh the desired amount of this compound into a sterile, amber glass vial.
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Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
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Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be a clear, red color.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in the dark.
-
For use, thaw an aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing a Working Solution in an Aqueous Medium
-
Preparation:
-
Warm your sterile aqueous buffer (e.g., cell culture medium, phosphate-buffered saline) to the desired experimental temperature (e.g., 37°C).
-
Thaw a single-use aliquot of your high-concentration this compound stock solution.
-
-
Dilution:
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
-
Usage:
-
Use the freshly prepared aqueous working solution immediately. Do not store dilute aqueous solutions of this compound for extended periods.
-
Visualizations
Caption: this compound photoactivation pathway leading to cellular damage.
Caption: Workflow for troubleshooting instability in this compound solutions.
References
Challenges in extracting Cercosporin from complex plant matrices
Welcome to the technical support center for challenges in extracting cercosporin from complex plant matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common obstacles during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to extract from plants?
A1: this compound is a red, photoactivated perylenequinone toxin produced by fungi of the genus Cercospora[1][2][3][4]. Its extraction from plant matrices is challenging due to several factors:
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Low Concentration: this compound may be present in low concentrations in infected plant tissue.
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Matrix Interference: Plant tissues contain numerous compounds (lipids, pigments, phenolics) that can co-extract with this compound, complicating purification[5].
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Instability: this compound is sensitive to light, pH, and temperature, and can degrade during extraction.
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Strong Binding: It can bind to cellular components within the plant matrix, leading to poor recovery rates. Studies have shown that the isolation efficiency from apple tissue can be as low as ~5%.
Q2: What are the primary solvents used for this compound extraction?
A2: The choice of solvent depends on the source material (fungal culture or plant tissue) and the subsequent purification steps. Common solvents include:
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Acetone: Used for extracting this compound from fungal cultures on solid media.
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Ethyl Acetate: Frequently used to extract this compound from acidified aqueous solutions.
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Chloroform: Can be used for initial extraction from liquid cultures or plant material.
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Dichloromethane (DCM): Used for extracting from fermentation broths.
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Alkaline Solutions (e.g., 0.5N - 5N KOH or NaOH): Used to solubilize this compound from fungal mycelia or agar, followed by acidification and extraction into an organic solvent.
Q3: How is this compound quantified after extraction?
A3: Quantification is typically performed using two main methods:
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Spectrophotometry (SPEC): A rapid and cost-effective method that measures the absorbance of the extract at approximately 473-480 nm. The concentration is calculated using the molar extinction coefficient. However, this method can be prone to interference from other co-extracted substances.
-
High-Performance Liquid Chromatography (HPLC): A more specific and accurate method that separates this compound from other compounds before quantification. Both SPEC and HPLC have been shown to be equally valid for evaluating this compound from in vitro cultures.
Q4: What are the optimal conditions for storing this compound?
A4: To prevent degradation, purified this compound should be stored as dried crystals in the dark at low temperatures, such as -20°C. Working stocks can be prepared by dissolving the crystals in a suitable solvent like 0.1 N NaOH. All work with this compound solutions should be conducted with minimal exposure to light.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of this compound.
Problem 1: Low or No Yield of Red Pigment
| Potential Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Ensure the plant or fungal tissue is thoroughly homogenized or ground (e.g., under liquid nitrogen) to maximize surface area for solvent penetration. For agar cultures, ensure complete immersion and agitation in the solvent. |
| Incorrect Solvent or pH | This compound's solubility is pH-dependent. If using an alkaline extraction (NaOH/KOH), ensure the subsequent acidification step lowers the pH to ~2 to facilitate its transfer into the organic solvent (e.g., ethyl acetate). |
| Degradation During Extraction | Minimize exposure to light at all stages. Wrap flasks and tubes in aluminum foil. Work quickly and keep samples on ice where possible. This compound production in culture can also be temperature-dependent, with some isolates producing more at 20°C than at 30°C. |
| Poor Recovery from Plant Matrix | The recovery of this compound from plant tissue can be very low (~5%) due to binding. Consider a more exhaustive extraction procedure, such as multiple rounds of solvent extraction or using a stronger solvent system. |
| Fungal Isolate Not Producing Toxin | Verify that the Cercospora isolate being used is a this compound producer. Production can vary significantly between species and even isolates of the same species. Culture conditions (media, light, temperature) must be optimized for toxin production. |
Problem 2: Extract Appears Green or Brown Instead of Red
| Potential Cause | Troubleshooting Step |
| This compound Degradation | A green color in the extract often indicates the presence of xanosporic acid, a degradation product of this compound. This can be caused by bacterial contamination or instability during extraction. Ensure sterile techniques if starting from culture and minimize extraction time and light exposure. |
| Co-extraction of Plant Pigments | High concentrations of chlorophyll and other plant pigments can mask the red color of this compound. Implement additional purification steps like silica gel chromatography or Sephadex LH-20 column chromatography to separate this compound from these interfering compounds. |
| Incorrect pH | The color of the this compound solution is pH-sensitive. The characteristic red color is present in acidic to neutral organic solvents. In alkaline aqueous solutions, it appears differently. Ensure the final extract is in a suitable solvent for colorimetric assessment. |
Problem 3: Inconsistent Quantification Results
| Potential Cause | Troubleshooting Step |
| Interference in Spectrophotometry | If using spectrophotometry, co-extracted impurities that absorb at the same wavelength (473-480 nm) will lead to artificially high readings. Run a full spectrum scan (200-800 nm) to check for interfering peaks. If interference is suspected, use HPLC for quantification. |
| HPLC Calibration Issues | Ensure the HPLC is properly calibrated with a high-purity this compound standard. Prepare a fresh standard curve for each batch of samples. Use a filtered, high-quality mobile phase to avoid baseline noise. |
| Sample-to-Sample Variability | Toxin production in infected plants can be highly variable. Ensure that tissue samples are taken from similar lesion types and stages of infection. For fungal cultures, standardize all growth parameters, including media composition, inoculum size, light exposure, and incubation time. |
Experimental Protocols & Data
Protocol 1: Extraction from Fungal Cultures on Solid Media
This method is adapted from procedures used for extracting this compound from Cercospora species grown on agar plates.
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Culture Growth: Grow the Cercospora isolate on a suitable medium like Potato Dextrose Agar (PDA) under continuous light at 20-25°C to induce this compound production.
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Harvesting: After sufficient growth (e.g., 2-3 weeks), collect the agar and mycelia. For quantification per plug, use a cork borer to take standardized plugs from the culture.
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Alkaline Extraction: Immerse the agar plugs or total culture material in 5N KOH or 0.5N NaOH in a light-protected container (e.g., foil-wrapped beaker). Allow to soak for at least 4 hours in the dark with occasional agitation. The solution will turn a deep red/purple.
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Acidification: Filter or centrifuge the mixture to remove solid debris. Transfer the alkaline extract to a separating funnel and acidify to approximately pH 2 using 6N HCl. The solution's color will shift to bright red.
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Organic Solvent Extraction: Add an equal volume of ethyl acetate and shake vigorously to partition the this compound into the organic phase. Repeat this extraction two more times, pooling the organic layers.
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Washing and Drying: Wash the pooled ethyl acetate extract with brine (saturated NaCl solution) to remove residual acid and water. Dry the organic phase over anhydrous sodium sulfate.
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Concentration: Evaporate the ethyl acetate under reduced pressure (rotary evaporator) or in a fume hood to yield a crude, red residue.
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Purification (Optional but Recommended): Dissolve the residue in a minimal amount of ethanol or methanol and purify using column chromatography (Sephadex LH-20 or silica gel) to remove impurities.
-
Quantification: Dissolve the purified this compound in a known volume of solvent (e.g., acetone or methanol) and quantify using spectrophotometry (A473) or HPLC.
Protocol 2: Extraction from Infected Plant Tissue
This protocol is a generalized method based on principles for extracting secondary metabolites from complex plant matrices.
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Sample Preparation: Harvest infected plant leaves with visible lesions. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize (freeze-dry) the powder to remove all water.
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Initial Extraction: Suspend the lyophilized plant powder in an acidified aqueous solution (pH < 3 with HCl) for 10-15 minutes.
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Solvent Partitioning: Transfer the suspension to a flask and add an equal volume of ethyl acetate. Shake vigorously for several hours at room temperature, protected from light.
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Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers from the solid plant debris.
-
Collection and Concentration: Carefully collect the upper ethyl acetate layer. Repeat the extraction of the aqueous/solid phase two more times with fresh ethyl acetate. Pool all organic extracts and evaporate the solvent to dryness as described in Protocol 1.
-
Purification and Quantification: Due to the high level of co-extracted plant compounds, purification via column chromatography is essential. Follow steps 8 and 9 from Protocol 1 for purification and quantification.
Data Presentation: Comparison of Quantification Methods
The following table summarizes data comparing this compound quantification by spectrophotometry (SPEC) and HPLC for 19 isolates of Cercospora coffeicola. This illustrates the variability in toxin production among isolates.
| Isolate | This compound Concentration by SPEC (µM) | This compound Concentration by HPLC (µM) |
| Isolate 1 | 48.65 | 37.26 |
| Isolate 2 | 35.42 | 28.15 |
| Isolate 3 | 22.18 | 17.50 |
| ... (and so on for other isolates) | ... | ... |
| Isolate 19 | 0.20 | 1.15 |
| Data adapted from a study on C. coffeicola, showing a range of production levels. Both methods are considered valid for in vitro quantification. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the main stages of this compound extraction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound extraction problems.
Challenges in Extraction Diagram
Caption: A concept map of the primary challenges in plant-based extraction.
References
Technical Support Center: Overcoming Poor Solubility of Cercosporin in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of cercosporin.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is, however, soluble in several organic solvents. The approximate solubility in these solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Appearance of Solution | Reference |
| Chloroform | 9.80 - 10.20 | Clear, red to red-brown | |
| Dimethylformamide (DMF) | Soluble | - | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | - | [1] |
| Ethanol | Soluble | - | [1] |
| Methanol | 9.80 - 10.20 | Clear, yellow to very deep yellow | - |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as DMSO. A general protocol is provided below. For tips on preparing stock solutions, you can refer to established laboratory procedures.[2]
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation. The preferred method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the final desired concentration.
Q4: What is the maximum concentration of this compound I can use in my aqueous-based experiment?
A4: The maximum achievable concentration of this compound in an aqueous solution without precipitation will depend on several factors, including the final concentration of the organic co-solvent (e.g., DMSO), the pH of the buffer, and the presence of other components in the medium. It is crucial to keep the final concentration of the organic solvent as low as possible (typically below 1%, and ideally below 0.1%) to avoid solvent-induced artifacts in biological assays. A pilot experiment is recommended to determine the empirical solubility limit for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Problem 1: Precipitation is observed upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit: The final concentration of this compound in the aqueous medium is above its solubility limit. | 1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Increase Co-solvent Percentage: If experimentally permissible, slightly increase the final percentage of DMSO. Be mindful of potential solvent toxicity in cell-based assays. 3. Use a Solubilizing Agent: Consider incorporating a solubilizing agent such as β-cyclodextrin or a non-ionic surfactant like Tween® 80 (Polysorbate 80). |
| Incorrect Dilution Technique: Adding the concentrated DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations and immediate precipitation. | 1. Stepwise Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume. |
| pH of the Aqueous Medium: this compound's solubility is pH-dependent. At neutral or acidic pH, its solubility is significantly lower. | 1. Adjust pH: If your experiment allows, increasing the pH of the aqueous buffer to a more alkaline range can improve solubility. Perform a pH-solubility titration to determine the optimal pH. |
| Temperature Effects: Lower temperatures can decrease the solubility of some compounds. | 1. Pre-warm Solutions: Ensure both the this compound stock solution and the aqueous buffer are at the experimental temperature before mixing. |
| Interaction with Media Components: Components in complex media, such as salts or proteins, can sometimes interact with the compound and cause it to precipitate. | 1. Simplify the Medium: If possible, test the solubility in a simpler buffer to identify potential problematic components. |
Problem 2: I'm observing unexpected or inconsistent results in my biological assay.
| Possible Cause | Troubleshooting Step |
| This compound Degradation: this compound may not be stable under your experimental conditions (e.g., prolonged exposure to light, certain pH). | 1. Protect from Light: this compound is a photosensitizer; protect all solutions from light as much as possible. 2. Assess Stability: Perform a time-course experiment to check the stability of this compound in your experimental medium by measuring its concentration or activity over time. |
| Formation of Aggregates: Even if not visibly precipitated, this compound may form small aggregates in solution, reducing its effective concentration and activity. | 1. Use Solubilizing Agents: Incorporating surfactants or cyclodextrins can help prevent aggregation. |
| Solvent Toxicity: The concentration of the organic co-solvent (e.g., DMSO) may be toxic to the cells or interfere with the assay. | 1. Run a Solvent Control: Always include a vehicle control (the same concentration of DMSO without this compound) in your experiments. 2. Minimize Solvent Concentration: Keep the final DMSO concentration as low as possible. |
Experimental Protocols for Enhancing Aqueous Solubility
Here are detailed protocols for common methods to improve the solubility of this compound in aqueous solutions.
Method 1: Co-solvent System
This method involves using a water-miscible organic solvent to aid in the dissolution of a hydrophobic compound in an aqueous solution.
Experimental Protocol: Preparing this compound in a DMSO/Aqueous Buffer Co-solvent System
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in the FAQs.
-
Prepare Intermediate Dilution: In a sterile tube, add a small volume of your pre-warmed aqueous buffer.
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Add this compound Stock: To the aqueous buffer, add the required volume of the this compound DMSO stock solution to create an intermediate dilution. Vortex or pipette to mix thoroughly.
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Final Dilution: Add the intermediate dilution to the remaining volume of your pre-warmed aqueous buffer to reach the final desired this compound concentration and a low final DMSO percentage.
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Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Method 2: pH Adjustment
The solubility of weakly acidic or basic compounds can often be increased by adjusting the pH of the solution. Since this compound is soluble in alkaline solutions like KOH and NaOH, it is likely a weak acid.
Experimental Protocol: Determining the pH-Solubility Profile of this compound
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Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 10).
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Add Excess this compound: To a fixed volume of each buffer, add an excess amount of this compound powder.
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Equilibrate: Agitate the suspensions at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separate Solid: Centrifuge or filter the suspensions to remove the undissolved solid.
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Quantify Soluble this compound: Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
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Plot Data: Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will help identify the optimal pH range for your experiments.
References
Preventing degradation of Cercosporin during extraction and storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cercosporin during extraction and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to degradation?
A1: this compound is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. Its structure makes it highly susceptible to degradation, primarily through exposure to light, which activates its photosensitizing properties and can lead to the generation of reactive oxygen species (ROS) that cause the molecule to break down. Other factors influencing its stability include temperature, pH, and the presence of oxidizing agents or certain microorganisms.[1][2][3]
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors leading to the degradation of this compound are:
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Light Exposure: As a photosensitizer, this compound is activated by light, leading to its degradation.[1][2] It is stable in the absence of light.
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Temperature: Elevated temperatures can decrease this compound stability. While optimal production temperatures are between 20-25°C, higher temperatures (e.g., 30°C) have been shown to reduce its accumulation.
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pH: this compound's stability can be affected by pH. Both acidic and alkaline conditions are used during extraction, but prolonged exposure to extreme pH levels should be avoided during storage.
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Oxidizing Agents: this compound is susceptible to oxidation. Contact with oxidizing agents should be avoided to prevent chemical degradation.
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Microbial Contamination: Certain bacteria, such as Xanthomonas campestris, have been shown to degrade this compound.
Q3: How should I store solid this compound?
A3: For long-term stability, solid this compound should be stored under the following conditions:
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Temperature: Store at -20°C. Some suppliers may recommend 4°C for shorter periods.
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Light: Keep in a light-proof container in the dark.
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Atmosphere: Store in a tightly sealed container to protect from moisture and air. Under these conditions, solid this compound can be stable for at least four years.
Q4: What is the best way to store this compound in solution?
A4: Stock solutions of this compound are less stable than the solid form. To maximize their shelf-life:
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Temperature: Store as aliquots in tightly sealed vials at -20°C.
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Solvent: Use appropriate solvents where this compound is soluble, such as DMF, DMSO, or ethanol.
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Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.
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Duration: It is recommended to use prepared solutions within one month. For best results, prepare solutions fresh on the day of use.
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Handling: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound after extraction. | Light-induced degradation: The extraction was performed under ambient light conditions. | Perform all extraction and purification steps in the dark or under dim red light to prevent photodegradation. |
| Suboptimal extraction solvent: The solvent used was not efficient for extracting this compound. | Use recommended solvents such as chloroform, acetone, or 5 N KOH followed by appropriate workup. | |
| Inefficient fungal culture production: The Cercospora strain or culture conditions were not optimal for this compound production. | Optimize culture conditions (media, temperature, light exposure) for your specific fungal isolate. | |
| Color of this compound solution changes from red to brown or green. | Degradation: The this compound has degraded into byproducts like xanosporic acid. | This is often due to light exposure or microbial contamination. Discard the solution and prepare a fresh one, ensuring proper storage and handling procedures are followed. |
| Precipitate forms in the stored this compound solution. | Low solubility at storage temperature: The solvent's capacity to dissolve this compound has decreased at -20°C. | Before use, allow the solution to warm to room temperature and vortex to ensure the compound is fully dissolved. |
| Chemical degradation: The precipitate may be a degradation product. | If the precipitate does not redissolve upon warming and vortexing, the solution may have degraded. It is advisable to prepare a fresh solution. | |
| Inconsistent experimental results using this compound. | Degradation of stock solution: The stock solution has degraded over time, leading to a lower effective concentration. | Prepare fresh stock solutions more frequently, ideally on the day of the experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration determination: The method for quantifying this compound is not accurate. | Use a validated spectrophotometric or HPLC method for accurate quantification. |
Data on this compound Stability and Production
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Container | Reported Stability | Reference |
| Solid | -20°C | Dark | Tightly sealed vial | ≥ 4 years | |
| Solid | 4°C | Dark | Tightly sealed container | Not specified | |
| Solution | -20°C | Dark (amber vial) | Tightly sealed aliquots | Up to 1 month |
Table 2: Factors Influencing this compound Production in Cercospora Cultures
| Factor | Condition | Effect on this compound Production | Reference |
| Temperature | 20-25°C | Generally favorable for accumulation | |
| 30°C | Decreased accumulation | ||
| Light | 12-h photoperiod | Stimulates production | |
| Continuous darkness | Reduced production | ||
| Culture Media | Potato Dextrose Agar (PDA), Malt Agar | Generally favorable for accumulation | |
| pH | Little direct effect on production | Production observed across a range of pH values |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Cultures (Solid Media)
This protocol is adapted from methods described for extracting this compound for quantification.
Materials:
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Cercospora spp. culture grown on Potato Dextrose Agar (PDA) plates.
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5 N Potassium Hydroxide (KOH).
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Sterile cork borer (6-mm diameter).
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Microcentrifuge tubes.
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Spectrophotometer.
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Vortex mixer.
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Aluminum foil.
Procedure:
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Preparation: Perform all steps under dim light or red light to minimize light exposure.
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Sample Collection: From a mature fungal culture (e.g., 10-12 days old), use a sterile cork borer to take mycelial plugs (6-mm diameter).
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Extraction: Place a defined number of plugs (e.g., four) into a microcentrifuge tube. Add a specific volume of 5 N KOH (e.g., 2 mL).
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Incubation: Tightly cap the tube, wrap it in aluminum foil, and incubate in the dark for approximately 4 hours at room temperature with occasional vortexing.
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Quantification: After incubation, centrifuge the tube to pellet the mycelial debris. Carefully transfer the supernatant to a cuvette.
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Measurement: Measure the absorbance of the extract at 480 nm. The concentration of this compound can be calculated using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.
Protocol 2: Purification of this compound by Solvent Extraction
This protocol outlines a general method for purifying this compound for experimental use.
Materials:
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Source of this compound (e.g., dried fungal mycelia or crude extract).
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Chloroform.
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Pentane.
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Rotary evaporator.
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Glass vials.
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Filtration apparatus.
Procedure:
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Initial Extraction: Extract the this compound from the source material using chloroform. This can be done by soaking the material in the solvent and then filtering to remove solid debris. All steps should be performed in the dark.
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Solvent Removal: Remove the chloroform from the extract using a rotary evaporator to yield a crude, reddish residue.
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Washing and Crystallization: Wash the residue with a small amount of pentane to remove impurities. The this compound may crystallize during this process.
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Recrystallization (Optional): For higher purity, the crystallization process can be repeated.
-
Drying and Storage: Dry the purified this compound crystals under vacuum. Store the solid product in a tightly sealed, light-proof vial at -20°C.
Visual Guides
Caption: Factors leading to the degradation of this compound.
Caption: General workflow for this compound extraction and purification.
References
Technical Support Center: Optimizing Cercosporin Production in Bioreactors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH and temperature during Cercosporin production in bioreactors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production in a bioreactor?
A1: The optimal temperature for this compound production in liquid culture is approximately 25°C.[1][2] It is critical to maintain this temperature, as production can be significantly inhibited at temperatures above 27°C.[1][2]
Q2: What is the optimal pH for this compound production in a bioreactor?
A2: An initial pH of 8.5 has been shown to be optimal for this compound production in liquid fermentation.[1] While some studies have suggested that pH has little effect on this compound production, the presence of pH-responsive elements in the biosynthetic gene clusters indicates that pH can be an important factor.
Q3: Is it necessary to control the pH throughout the entire fermentation process?
A3: While an optimal initial pH is crucial, maintaining a stable pH throughout the fermentation is highly recommended for consistent secondary metabolite production in fungal cultures. Fluctuations in pH can affect enzyme activity and nutrient uptake. For precise control, a pH probe and an automated system for adding acid or base are recommended.
Q4: My Cercospora culture is growing well, but not producing the characteristic red pigment of this compound. What could be the issue?
A4: this compound production is highly dependent on light. Ensure your bioreactor is equipped with a suitable light source and that the culture is exposed to a light/dark cycle. Other factors could include suboptimal temperature or pH, or nutrient limitations in your medium.
Q5: Can I use any type of liquid medium for this compound production?
A5: While various media can support the growth of Cercospora, the composition of the medium significantly impacts this compound yield. A modified S-7 medium with glucose as a carbon source and soy peptone as a nitrogen source has been shown to be effective.
Data Presentation
Table 1: Optimal pH and Temperature for this compound Production
| Parameter | Optimal Value | Notes | Reference |
| Temperature | 25°C | Production is significantly inhibited above 27°C. | |
| Initial pH | 8.5 | An alkaline initial pH enhances production. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Inadequate lighting.- Suboptimal temperature.- Incorrect initial pH.- Inappropriate medium composition. | - Ensure the bioreactor is exposed to a light/dark cycle.- Maintain the temperature at 25°C.- Adjust the initial pH of the medium to 8.5.- Use a proven medium formulation for this compound production. |
| pH Fluctuations During Fermentation | - Metabolic activity of the fungus leading to the production of acidic or alkaline byproducts.- Insufficient buffering capacity of the medium. | - Implement automated pH control using acid (e.g., HCl) and base (e.g., NaOH) feeding.- Ensure the medium has adequate buffering capacity. |
| Temperature Instability | - Malfunctioning bioreactor heating/cooling system.- Inadequate heat transfer in a large-volume bioreactor. | - Calibrate and check the functionality of the temperature control system.- Ensure proper agitation for uniform heat distribution. |
| Foaming in the Bioreactor | - High agitation speed.- Certain components in the medium. | - Add an appropriate antifoaming agent.- Reduce the agitation speed, ensuring it does not compromise mixing and oxygenation. |
| Contamination | - Improper sterilization of the bioreactor or medium.- Leaks in the system. | - Review and validate sterilization protocols.- Check all seals and connections for potential leaks. |
Experimental Protocols
Protocol for Optimizing Temperature for this compound Production
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Prepare a series of small-scale bioreactors (e.g., 1L) with your chosen production medium.
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Inoculate each bioreactor with a standardized inoculum of Cercospora sp.
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Set each bioreactor to a different constant temperature (e.g., 20°C, 23°C, 25°C, 27°C, 30°C).
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Maintain all other parameters (e.g., pH, agitation, aeration, light cycle) constant across all bioreactors.
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Take samples at regular intervals (e.g., every 24 hours) for a set duration (e.g., 14 days).
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Analyze the samples for biomass (dry cell weight) and this compound concentration (spectrophotometrically or via HPLC).
-
Plot this compound yield against temperature to determine the optimal temperature for production.
Protocol for Optimizing pH for this compound Production
-
Prepare a series of small-scale bioreactors with your production medium.
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Adjust the initial pH of the medium in each bioreactor to a different value (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
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Inoculate each bioreactor with a standardized inoculum of Cercospora sp.
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Maintain a constant temperature (e.g., 25°C) and other parameters across all bioreactors.
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Monitor the pH in each bioreactor throughout the experiment. If you have a pH control system, you can either let the pH drift or maintain it at the initial setpoint.
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Take samples at regular intervals and analyze for biomass and this compound concentration.
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Plot this compound yield against the initial (or maintained) pH to determine the optimal pH.
Visualizations
References
Technical Support Center: Enhancing Cercosporin Production through Bacterial Co-culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the co-cultivation of Cercospora with bacteria to enhance cercosporin yield. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of co-culturing Cercospora with bacteria for this compound production?
A1: The primary advantage is a significant increase in this compound yield compared to monocultures of Cercospora. For instance, co-culturing Cercospora sp. JNU001 with Bacillus velezensis B04 has been shown to increase this compound production from 128.2 mg/L to 984.4 mg/L, a 7.68-fold increase, after just four days of co-culture.[1][2][3][4] Another bacterium, Lysinibacillus sp. B15, increased the yield to 626.3 mg/L, a 4.89-fold enhancement.[1] This method can dramatically improve the efficiency of this compound production for applications in photodynamic therapy, as an antimicrobial agent, or as an organophotocatalyst.
Q2: How do bacteria enhance this compound production in Cercospora?
A2: Bacteria can employ different mechanisms to boost this compound production. Studies have identified two distinct methods:
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Physical Interaction and Damage: Some bacteria, like Bacillus velezensis B04, can interact with the fungal hyphae, causing loosening and damage to the surface. This appears to facilitate the secretion of this compound from the fungal cells into the culture broth.
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Adsorption and Secretion Pull: Other bacteria, such as Lysinibacillus sp. B15, can adsorb this compound. This action is hypothesized to create a "sink" for the this compound, pulling more of the compound out of the fungal cells and thereby stimulating its production and secretion.
Q3: What types of bacteria are suitable for co-culture with Cercospora?
A3: Endophytic bacteria isolated from the leaves of plants exhibiting leaf spot diseases have proven effective. Specifically, strains of Bacillus and Lysinibacillus have been successfully used to enhance this compound production. The rationale is to mimic the natural microbial interactions that Cercospora might encounter in its native environment.
Q4: Are there any known signaling pathways involved in this interaction?
A4: While the precise signaling pathways in Cercospora triggered by these specific bacteria are not fully elucidated, the enhancement of secondary metabolite production in fungi by bacteria is a known phenomenon. It is generally understood that bacterial elicitors (such as cell wall components or secreted molecules) can be recognized by fungal receptors. This recognition can trigger downstream signaling cascades, often involving transcription factors that upregulate the expression of biosynthetic gene clusters responsible for producing secondary metabolites like this compound.
Q5: What are the key environmental factors to consider for optimal this compound production?
A5: Beyond the co-culture itself, several environmental factors significantly influence this compound production. Light is one of the most critical factors, with many Cercospora species requiring light to produce substantial amounts of the toxin. Other important factors include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and the presence of certain metal ions. For example, in one study, the optimal temperature for this compound production by Cercospora kikuchii was 20°C, rather than 30°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enhancement of this compound yield. | 1. Inappropriate bacterial strain. 2. Incorrect timing of bacterial inoculation. 3. Suboptimal co-culture conditions (e.g., pH, temperature). 4. The Cercospora strain may not be responsive. | 1. Screen different endophytic bacterial isolates from plants with leaf spot disease. 2. Inoculate the bacteria during the late logarithmic growth phase of the Cercospora culture (e.g., around day 7 of fungal growth). 3. Optimize co-culture parameters such as temperature (25°C) and initial pH (8.5) of the medium. 4. Test different Cercospora isolates, as toxin production can be highly variable between strains. |
| Bacterial overgrowth leading to inhibition of fungal growth. | 1. Bacterial inoculum is too high. 2. The chosen bacterium is highly competitive or antagonistic. | 1. Optimize the initial optical density (OD) of the bacterial inoculum. A final OD600 of around 0.20 has been shown to be effective. 2. Screen for bacteria that enhance production without significantly inhibiting fungal biomass. Perform plate-based confrontation assays to observe the interaction before proceeding to liquid co-culture. |
| Contamination of the co-culture. | 1. Non-sterile technique during inoculation or sampling. 2. Contaminated stock cultures or media. | 1. Strictly adhere to aseptic techniques. Work in a laminar flow hood and sterilize all equipment and media properly. 2. Regularly check the purity of your fungal and bacterial stock cultures. Prepare fresh media for each experiment and check for sterility before use. |
| Inconsistent results between experiments. | 1. Variability in inoculum size or age. 2. Fluctuations in incubation conditions (light, temperature, agitation). 3. Inconsistent preparation of culture media. | 1. Standardize the preparation of both fungal and bacterial inocula. Use cultures at the same growth stage for each experiment. 2. Ensure that incubators and shakers are properly calibrated and maintained to provide consistent environmental conditions. 3. Prepare media in batches and use the same lot of components for a set of comparative experiments. |
| Difficulty in extracting and quantifying this compound. | 1. Inefficient extraction method. 2. Inaccurate quantification method. | 1. Use an appropriate solvent for extraction, such as dichloromethane (DCM). Ensure thorough mixing and separation of the organic phase. 2. Use a reliable quantification method such as High-Performance Liquid Chromatography (HPLC) for accurate measurement. A simpler spectrophotometric method can be used for initial screening. |
Data Presentation
Table 1: Enhancement of this compound Production in Cercospora sp. JNU001 by Co-culturing with Endophytic Bacteria.
| Culture Condition | This compound Yield (mg/L) | Fold Increase | Reference |
| Cercospora sp. JNU001 (Monoculture - Initial) | 128.2 | - | |
| Cercospora sp. JNU001 (Monoculture - Optimized Medium) | 467.8 | 3.65 | |
| Co-culture with Bacillus velezensis B04 | 984.4 | 7.68 | |
| Co-culture with Lysinibacillus sp. B15 | 626.3 | 4.89 |
Experimental Protocols
Protocol 1: Co-culturing Cercospora sp. with Bacteria to Enhance this compound Production
This protocol is adapted from Zhou et al. (2021).
Materials:
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Cercospora sp. (e.g., JNU001)
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Bacterial strain (e.g., Bacillus velezensis B04 or Lysinibacillus sp. B15)
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Modified S-7 liquid medium (optimized for this compound production)
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Modified S-7 agar plates
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LB (Luria-Bertani) medium
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Shaking incubator
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Spectrophotometer
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Centrifuge
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Dichloromethane (DCM) for extraction
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HPLC for quantification
Procedure:
-
Preparation of Cercospora Inoculum:
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Inoculate two small agar plugs (5x5 mm) of a mature Cercospora sp. culture from a modified S-7 agar plate into a 250 mL flask containing 100 mL of modified S-7 liquid medium.
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Incubate at 25°C with shaking at 135 rpm for 7 days under continuous light.
-
-
Preparation of Bacterial Inoculum:
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On day 6 of the Cercospora culture, inoculate a single colony of the desired bacterium into a 100 mL flask containing 50 mL of LB medium.
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Incubate at 37°C with shaking at 200 rpm overnight.
-
-
Co-cultivation:
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On day 7, harvest the overnight bacterial culture by centrifugation.
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Discard the supernatant and resuspend the bacterial pellet in fresh modified S-7 liquid medium.
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Measure the optical density at 600 nm (OD600) and dilute to the desired final concentration.
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Add the resuspended bacterial culture to the 7-day-old Cercospora culture to achieve a final bacterial OD600 of approximately 0.20.
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Continue to incubate the co-culture at 25°C with shaking at 135 rpm under continuous light for another 3-5 days.
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Extraction and Quantification of this compound:
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After the co-culture period, add 50 mL of DCM to the culture flask.
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Shake vigorously to extract the this compound into the organic phase.
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Separate the DCM layer containing the red this compound pigment.
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Analyze the this compound concentration in the extract using HPLC.
-
Visualizations
Caption: Experimental workflow for enhancing this compound yield via co-culture.
Caption: Hypothetical signaling pathway for bacterial elicitation of this compound.
Caption: Logical relationship of co-culture mechanisms leading to enhanced yield.
References
- 1. Small‐molecule elicitation of microbial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to minimize batch-to-batch variation in Cercosporin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in Cercosporin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to batch-to-batch variation in this compound production?
A1: Batch-to-batch variation in this compound production is a common issue stemming from the complex interplay of various environmental and genetic factors. Key contributors include inconsistencies in culture media composition, fluctuations in temperature and light conditions, pH shifts during fermentation, and inherent variability among different Cercospora species and isolates.[1][2] Even minor variations in these parameters can significantly impact the final yield of this compound.
Q2: How critical is the choice of Cercospora isolate for consistent production?
A2: The choice of isolate is highly critical. Different isolates, even within the same species, can exhibit markedly different patterns of this compound accumulation under identical conditions.[1] It is crucial to screen several isolates to identify a high-yielding, stable producer for your specific experimental setup.
Q3: Can the brand of my culture media components affect this compound yield?
A3: Yes, surprisingly, the specific brand of media components, such as potato dextrose agar (PDA), can significantly affect this compound production.[3][4] To ensure consistency, it is recommended to use the same brand and lot of media components for all batches.
Q4: What is the optimal temperature for this compound production?
A4: The optimal temperature for this compound production is generally between 20°C and 25°C. Production is often significantly reduced or inhibited at temperatures above 27-30°C.
Q5: Is light required for this compound production?
A5: Yes, light is one of the most critical factors for inducing this compound biosynthesis. Cultures grown in complete darkness typically produce very little to no this compound. Continuous fluorescent light is often used to stimulate production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate Culture Medium: The composition of the medium, including carbon and nitrogen sources, is crucial. For instance, inorganic ammonia as a nitrogen source can inhibit production. | - Use a proven medium like Potato Dextrose Agar (PDA) or a modified S-7 medium. - Ensure the use of an appropriate organic nitrogen source, such as soy peptone. - Test different media formulations to find the optimal one for your specific isolate. |
| Suboptimal Temperature: Temperatures above 27°C can severely inhibit this compound production. | - Maintain the incubation temperature between 20°C and 25°C. - Use a calibrated incubator and monitor the temperature regularly. | |
| Insufficient Light Exposure: Light is a key inducer of the this compound biosynthetic pathway. | - Ensure cultures are exposed to a consistent and adequate light source, such as continuous fluorescent light. - Avoid shading of cultures. | |
| Incorrect pH: While some studies suggest pH has little effect, others have found an optimal initial pH can enhance production. | - Adjust the initial pH of the culture medium. An initial pH of 8.5 has been shown to be effective in some cases. - Monitor the pH throughout the fermentation process. | |
| Inconsistent Yields Between Batches | Variability in Inoculum: The age and quality of the fungal mycelium used for inoculation can vary. | - Standardize the inoculum preparation. Use mycelial plugs of a consistent size and age from the margin of an actively growing culture. - Consider creating a standardized spore suspension for inoculation if your isolate sporulates consistently. |
| Inconsistent Media Preparation: Minor differences in media preparation can lead to significant variations in yield. | - Use the same source and lot number for all media components. - Prepare a large batch of medium to be used across several experiments if possible. - Ensure thorough mixing and consistent sterilization procedures. | |
| Fluctuations in Environmental Conditions: Variations in incubator temperature or light intensity can affect production. | - Regularly calibrate and monitor your incubator and light source. - Ensure consistent placement of culture plates or flasks within the incubator to avoid temperature or light gradients. | |
| Degradation of this compound | Extended Culture Time: this compound can degrade after reaching its peak production. | - Determine the optimal harvest time for your specific isolate and conditions by performing a time-course experiment. Production often peaks around 11-12 days. |
| Chemical Instability: this compound is a photoactivated toxin and can be sensitive to degradation under certain conditions. | - Protect extracted this compound from prolonged exposure to light. - Store purified this compound under appropriate conditions (e.g., in the dark, at low temperatures). |
Data Presentation
Table 1: Influence of Environmental Factors on this compound Production
| Factor | Condition | Effect on this compound Yield | Reference(s) |
| Temperature | 20°C - 25°C | Optimal | |
| > 27°C | Inhibition | ||
| Light | Continuous Light | Stimulation | |
| Darkness | Inhibition | ||
| pH | Initial pH 8.5 | Increased Yield (in one study) | |
| Nitrogen Source | Soy Peptone | Favorable | |
| Inorganic Ammonia | Inhibition | ||
| Carbon Source | Glucose | Favorable |
Table 2: Comparison of this compound Yields under Different Conditions
| Cercospora sp. Isolate | Culture Condition | This compound Yield (mg/L) | Reference |
| JNU001 | Initial S-7 Medium | 128.2 | |
| JNU001 | Optimized S-7 Medium | 467.8 | |
| JNU001 | Co-cultured with Bacillus velezensis B04 | 984.4 | |
| JNU001 | Co-cultured with Lysinibacillus sp. B15 | 626.3 | |
| Strain from Water Hyacinth | Optimized Fermentation | 75.59 (after 31 days) |
Experimental Protocols
1. Protocol for Liquid Culture of Cercospora for this compound Production
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Inoculum Preparation:
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Aseptically cut small agar plugs (e.g., 5 mm x 5 mm) from the actively growing edge of a Cercospora sp. culture on a PDA plate.
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Culture Medium:
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Prepare a modified S-7 liquid medium. A successful formulation includes glucose as the carbon source and soy peptone as the nitrogen source.
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Adjust the initial pH of the medium to 8.5.
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Dispense the medium into flasks (e.g., 100 mL in 250 mL flasks).
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Autoclave to sterilize.
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Incubation:
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Aseptically transfer two agar plugs into each flask.
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Incubate the flasks at 25°C on a rotary shaker at 135 rpm.
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Ensure continuous illumination with fluorescent light.
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Culture for the predetermined optimal time (e.g., 11 days).
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2. Protocol for this compound Extraction
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Solvent Extraction:
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To the fermentation broth, add an equal volume of dichloromethane (DCM).
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Return the flasks to the shaker and agitate for an extended period (e.g., 36 hours) to ensure complete extraction.
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Repeat the extraction process twice with fresh DCM.
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Collect and pool the organic phases.
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Purification:
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Evaporate the DCM using a rotary evaporator to obtain the crude this compound extract.
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Dissolve the crude extract in methanol.
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Purify the this compound using a Sephadex LH-20 column.
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3. Protocol for Quantification of this compound by Spectrophotometry
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Sample Preparation:
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Immerse four mycelial plugs (6 mm diameter) from a culture plate into 8 mL of 5 N KOH.
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Keep the samples in the dark for 4 hours.
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Measurement:
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Measure the absorbance of the solution at 480 nm using a spectrophotometer.
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Calculate the this compound concentration using the molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹. Note: Both spectrophotometry and HPLC are considered valid methods for this compound quantification.
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Visualizations
Caption: Experimental workflow for consistent this compound production.
Caption: Influence of signals on this compound biosynthesis pathways.
References
Refinement of HPLC protocols for better Cercosporin peak resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for improved peak resolution of Cercosporin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: What are the common causes of poor this compound peak shape, such as tailing, fronting, or broadening?
Poor peak shape can significantly compromise the accuracy and reliability of your quantification.[1][2] Common culprits include issues with the mobile phase, the analytical column, or the HPLC system itself.[3][4]
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Peak Tailing: This is often observed as a drawn-out tail on the right side of the peak. It can be caused by secondary interactions between this compound and the stationary phase, a contaminated guard column, or an inappropriate mobile phase pH.
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Peak Fronting: The opposite of tailing, this appears as a leading shoulder on the peak. Potential causes include sample overload, injecting the sample in a solvent stronger than the mobile phase, or low column temperature.
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Broad Peaks: Broad peaks can indicate a loss of column efficiency. This may result from column degradation, a void in the column packing, or an unnecessarily high flow rate.
Q2: My this compound peak is not well-resolved from other peaks. How can I improve the resolution?
Inadequate resolution, or the co-elution of peaks, can make accurate quantification impossible. Several factors can be adjusted to improve the separation of your this compound peak from adjacent impurities or isomers.
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Mobile Phase Composition: Adjusting the solvent strength of your mobile phase is a primary step. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve the separation of closely eluting peaks. Fine-tuning the pH of the mobile phase can also alter the selectivity for ionizable compounds.
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Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly enhance the resolution of complex samples. A shallow gradient, where the organic solvent concentration changes slowly, can effectively separate components with similar retention times.
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Column Selection: Ensure you are using a column with an appropriate stationary phase and particle size. Smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution. Consider a different column chemistry if mobile phase optimization is insufficient.
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Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase the analysis time.
Q3: I am observing unexpected "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
Ghost peaks are spurious peaks that do not originate from the injected sample. They can arise from several sources:
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Contaminated Mobile Phase: Impurities in your solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during a gradient run. Always use high-purity, HPLC-grade solvents and freshly prepared buffers.
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Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. To mitigate this, ensure your autosampler's wash protocol is effective.
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System Contamination: Contaminants can build up in the injector, tubing, or detector. Regular system flushing with a strong solvent can help remove these impurities.
Refined HPLC Protocol for this compound Analysis
This section provides a detailed methodology for a refined reversed-phase HPLC protocol designed for high-resolution separation of this compound.
Experimental Protocol: High-Resolution this compound Quantification
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
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-
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Detection Wavelength: 475 nm.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Flow Rate: 1.0 mL/min.
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Gradient Elution Program:
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A gradient elution is recommended to ensure the separation of this compound from potential isomers and degradation products.
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| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
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Sample Preparation:
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Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile).
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Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.
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Data Analysis:
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Identify the this compound peak based on its retention time and UV-Vis spectrum.
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Quantify the peak area to determine the concentration against a standard curve.
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Data Presentation
Table 1: Troubleshooting Guide for Common HPLC Issues with this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Add a small percentage of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. |
| Column contamination | Flush the column with a strong solvent or replace the guard column. | |
| Peak Fronting | Sample overload | Reduce the injection volume or dilute the sample. |
| Injection solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition. | |
| Poor Resolution | Inappropriate mobile phase strength | Optimize the gradient slope or the isocratic mobile phase composition. |
| Low column efficiency | Use a column with a smaller particle size or a longer column. | |
| Ghost Peaks | Contaminated solvents | Use fresh, HPLC-grade solvents and buffers. |
| Sample carryover | Implement a more rigorous needle wash protocol in the autosampler. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical troubleshooting workflow for poor this compound peak resolution.
References
Addressing matrix effects in LC-MS analysis of Cercosporin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of cercosporin.
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for this compound standards in matrix versus neat solutions.
This issue is often indicative of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.
Q1: How can I determine if matrix effects are impacting my this compound analysis?
A1: The presence of matrix effects can be qualitatively and quantitatively assessed. A common quantitative method is the post-extraction spike comparison.[1][2]
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Experimental Protocol: Post-Extraction Spike Analysis
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Prepare a blank sample extract by following your sample preparation procedure without the addition of this compound.
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Spike a known concentration of this compound standard into the blank matrix extract.
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Prepare a neat solution of this compound at the same concentration in your initial mobile phase solvent.
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Analyze both samples by LC-MS/MS.
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Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
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An ME value < 100% indicates ion suppression.
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An ME value > 100% indicates ion enhancement.
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Values between 80% and 120% are often considered acceptable, but this can depend on the assay requirements.
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Q2: My results show significant ion suppression. What are the primary strategies to mitigate this?
A2: There are three main strategies to address matrix effects: optimizing sample preparation, refining chromatographic separation, and employing appropriate calibration strategies.
FAQs: Addressing Matrix Effects in this compound Analysis
Sample Preparation
Q3: What is a good starting point for sample preparation to minimize matrix effects when analyzing this compound in plant tissues?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides and mycotoxins from complex matrices like fruits and vegetables and can be adapted for this compound analysis in plant leaves.[3][4] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.
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Experimental Protocol: Generic QuEChERS for Plant Leaves
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Homogenization: Weigh 10-15 g of homogenized plant leaf sample into a 50 mL centrifuge tube.
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Extraction: Add 10 mL of water and 10 mL of acetonitrile (with 1% acetic acid). Shake vigorously for 1 minute.
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Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute and then centrifuge.
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Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). Vortex and centrifuge.
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Analysis: The resulting supernatant can be diluted and injected into the LC-MS/MS system.
-
Q4: What are other sample preparation techniques I can consider?
A4: Besides QuEChERS, you can explore:
-
Solid-Phase Extraction (SPE): Offers more targeted cleanup than d-SPE by using specific sorbents to retain this compound while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions this compound into an immiscible organic solvent, leaving behind many polar matrix components in the aqueous phase.
-
Dilution: A simple approach where the sample extract is diluted to reduce the concentration of matrix components. This can be surprisingly effective but may compromise the limits of detection if the initial this compound concentration is low.
Chromatography & Calibration
Q5: How can I improve my LC method to reduce matrix effects?
A5: The goal is to chromatographically separate this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Q6: Is there a stable isotope-labeled internal standard available for this compound?
A6: Currently, there is no readily commercially available stable isotope-labeled (e.g., ¹³C) this compound. The synthesis of such a standard would likely require custom chemical synthesis. The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
Q7: Without a stable isotope-labeled internal standard, what is the best calibration strategy?
A7: When a stable isotope-labeled internal standard is unavailable, the following strategies can be employed:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to mimic the matrix effects observed in your unknown samples.
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Standard Addition: This involves adding known amounts of this compound standard to your sample extracts and creating a calibration curve within each sample. This is a very accurate method for overcoming sample-specific matrix effects but is more labor-intensive.
Quantitative Data Summary
| Mycotoxin | Matrix | Matrix Effect (%) | Reference |
| Aflatoxin B1 | Spices | -89 (Suppression) | |
| Deoxynivalenol | Spices | High Suppression | |
| Zearalenone | Spices | High Suppression | |
| Ochratoxin A | Spices | High Suppression | |
| Fumonisins | Maize | Variable |
Visualizations
Below are diagrams illustrating key workflows for addressing matrix effects in this compound analysis.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A decision guide for selecting a sample preparation method.
References
Strategies to increase the efficiency of Cercosporin purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the efficiency of Cercosporin purification. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is very low. What are the most critical factors in the extraction process?
A1: Low yield can stem from several factors. First, ensure you are using an appropriate extraction solvent. Solvents like chloroform, ethyl acetate, and 0.5N NaOH have been shown to be effective.[1][2] The choice of solvent may depend on your downstream purification steps. For instance, extraction with NaOH is effective but will require subsequent acidification to partition the this compound into an organic solvent like ethyl acetate.[2] Additionally, ensure complete extraction from the fungal mycelium or culture medium by allowing sufficient time for the extraction process and repeating it if necessary.[3]
Q2: The purified this compound appears to be degrading. How can I prevent this?
A2: this compound is a photosensitizing toxin, meaning it is activated by light and can degrade upon exposure.[4] It is crucial to perform all purification steps in the dark or under minimal light conditions to maintain its stability. Purified this compound crystals should be stored in the dark at -20°C. Degradation can also be caused by microbial contamination, as some bacteria are capable of degrading this compound into a nontoxic green product called xanosporic acid. Ensure sterile techniques are used throughout the purification process.
Q3: I'm observing a color change in my this compound solution from red to green. What does this indicate?
A3: A shift in color from red to green is a classic indicator of this compound degradation. This occurs when this compound is converted to xanosporic acid, which is nontoxic and labile in the presence of light. This degradation can be mediated by certain bacteria. To troubleshoot, review your sterile procedures and protect your samples from light.
Q4: Which chromatography method is most effective for purifying this compound?
A4: Size-exclusion chromatography using Sephadex LH-20 with ethanol as the eluant has been successfully used to purify this compound and remove impurities. Thin-layer chromatography (TLC) can also be used to separate this compound from its breakdown products, with this compound having a different Rf value than the green degradation product.
Q5: What is the best method for obtaining high-purity this compound crystals?
A5: Crystallization is a key final step for achieving high purity. One effective method involves dissolving the this compound-containing residue in 70% aqueous ethanol and allowing the ethanol to evaporate slowly in a fume hood. This process yields fine, dark red crystalline needles of this compound. Another approach is to crystallize this compound directly from a chloroform extract.
Quantitative Data on this compound Production
While direct comparative data on the efficiency of different purification methods is scarce in the literature, the following table summarizes reported yields of this compound production from fungal cultures, which is the starting point for any purification protocol.
| Fungal Strain | Culture Condition | This compound Yield | Reference |
| Cercospora sp. JNU001 | Monoculture | 128.2 mg/L | |
| Cercospora sp. JNU001 | Co-culture with Bacillus velezensis B04 | 984.4 mg/L | |
| Cercospora sp. JNU001 | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L | |
| Cercospora cf. alchemillicola | Not specified | 1.15 to 37.26 µM | |
| Cercospora coffeicola | 19 isolates tested | 0.2 to 48.65 µM |
Experimental Protocols
Protocol 1: Extraction and Purification using Chromatography
This protocol is based on methods described in patent literature.
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Culturing: Culture Cercospora beticola on potato dextrose agar (PDA) medium under continuous light to produce a this compound-containing medium.
-
Extraction with Base: Collect the pigmented agar and mycelium and extract with 0.5N NaOH. This will result in a dark green solution.
-
Acidification: Filter the extract and acidify to a pH of approximately 2 with 6N HCl. The solution will turn red.
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Solvent Partitioning: Extract the acidified solution with ethyl acetate repeatedly until the aqueous phase is no longer red.
-
Concentration: Collect the organic (ethyl acetate) phase and remove the solvent by evaporation to yield a this compound-containing residue.
-
Chromatography: Dissolve the residue in ethanol and apply it to a Sephadex LH-20 column. Elute with ethanol and collect the fractions containing this compound.
-
Crystallization: Combine the this compound-containing fractions and crystallize to yield substantially pure this compound.
Protocol 2: Direct Crystallization from Chloroform Extract
This is a simplified protocol that bypasses column chromatography.
-
Extraction: Extract this compound from the mycelial tissue of C. kikuchii using chloroform.
-
Crystallization: Crystallize the this compound directly from the chloroform extract. The specifics of the crystallization process (e.g., slow evaporation) may need to be optimized.
-
Storage: Dry the resulting crystals and store them in the dark at -20°C.
Visualized Workflows
Caption: Workflow for this compound purification with chromatography.
Caption: Simplified workflow for direct this compound crystallization.
References
- 1. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]
- 3. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of the polyketide toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Quantification of Cercosporin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying cercosporin using spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a red-purple polyketide phytotoxin produced by fungi of the genus Cercospora. It is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1] This property makes it highly cytotoxic to a wide range of organisms, including plants, bacteria, and other fungi.[1] Accurate quantification of this compound is crucial for studies related to its biosynthesis, its role in plant pathogenesis, and its potential applications in photodynamic therapy and as an antimicrobial agent.[2][3][4]
Q2: What are the common solvents for extracting and dissolving this compound?
A2: this compound's solubility varies depending on the solvent. It is soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For spectrophotometric quantification, 5 N potassium hydroxide (KOH) is a commonly used solvent for extraction from fungal cultures, as it effectively solubilizes the pigment. Acetone is another solvent used for extraction. The choice of solvent can affect the subsequent quantification, so consistency is key.
Q3: At what wavelength should I measure the absorbance of this compound?
A3: The maximum absorbance (λmax) of this compound is typically in the range of 470-480 nm. Specifically, measurements are often taken at 473 nm in acetone or 480 nm in 5 N KOH. It is recommended to perform a wavelength scan to determine the precise λmax in your specific solvent and experimental conditions.
Q4: What is the molar extinction coefficient of this compound?
A4: The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A commonly cited molar extinction coefficient for this compound in 5 N KOH is 23,300 M⁻¹cm⁻¹. In acetone, a value of 26,600 M⁻¹cm⁻¹ has been used. It is important to use the correct molar extinction coefficient for the solvent you are using in your calculations.
Troubleshooting Guide
Issue 1: Low or no detectable this compound in my extracts.
| Possible Cause | Troubleshooting Steps |
| Inadequate Fungal Growth or this compound Production | - Ensure the Cercospora species and strain you are using is a known this compound producer. - Optimize culture conditions. This compound production is influenced by light, temperature, and culture medium composition. Production is often suppressed in complete darkness and at higher temperatures (e.g., 30°C). |
| Inefficient Extraction | - Ensure complete disruption of fungal mycelia if extracting from solid culture. - Allow sufficient time for extraction; for example, soaking in 5 N KOH for at least 4 hours in the dark is a common practice. - Consider the solubility of this compound in your chosen solvent. If using a non-polar solvent, ensure the sample is sufficiently dry. |
| Degradation of this compound | - this compound is light-sensitive. Protect your samples from light during extraction and measurement by using amber vials or wrapping containers in aluminum foil. - The stability of perylenequinones like this compound can be pH-dependent, with greater stability generally observed in acidic to neutral conditions. While extraction is often performed in a strong base like 5N KOH, prolonged exposure may lead to degradation. Process samples promptly after extraction. |
Issue 2: Inconsistent or non-reproducible absorbance readings.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | - this compound can form crystals and may precipitate out of solution, especially if the solvent is saturated or if the temperature changes. - Visually inspect your extracts for any precipitate. If present, try vortexing or gently warming the sample to redissolve the this compound. Consider diluting your sample if it is highly concentrated. |
| Interference from Other Pigments | - Cercospora species can produce other pigments that may absorb light in the same region as this compound, leading to artificially high readings. - Perform a full wavelength scan (e.g., from 300 to 700 nm) to check for the presence of other absorbing compounds. The spectrum of pure this compound has a characteristic shape. - If significant interference is suspected, High-Performance Liquid Chromatography (HPLC) is a more specific quantification method. |
| Baseline Drift or High Background Absorbance | - This can be caused by scattering from particulate matter (e.g., fungal debris) in the extract. - Centrifuge your extracts to pellet any solids before transferring the supernatant to the cuvette for measurement. - Use a baseline correction by measuring the absorbance at a wavelength where this compound does not absorb (e.g., 750 nm) and subtracting this value from your reading at the λmax. |
Issue 3: Calculated this compound concentration seems unexpectedly high.
| Possible Cause | Troubleshooting Steps |
| Interference from Other Fungal Pigments | - As mentioned above, other pigments can lead to an overestimation of this compound concentration. A wavelength scan can help identify this issue. |
| Incorrect Molar Extinction Coefficient | - Ensure you are using the correct molar extinction coefficient for your specific solvent. The value can change depending on the solvent environment. |
| Pathlength Error | - If using microplates, ensure the pathlength is correctly set or accounted for in your calculations. For standard 1 cm cuvettes, this is not an issue. |
Quantitative Data Summary
Table 1: Molar Extinction Coefficients of this compound
| Solvent | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Reference |
| 5 N Potassium Hydroxide (KOH) | 23,300 M⁻¹cm⁻¹ | 480 nm | |
| Acetone | 26,600 M⁻¹cm⁻¹ | 473 nm | |
| Reduced this compound | 17,600 M⁻¹cm⁻¹ | Not specified | ** |
Note: The molar extinction coefficient for reduced this compound is provided for reference, as it has a different absorption profile.
Experimental Protocols
Protocol: Spectrophotometric Quantification of this compound from Fungal Cultures
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Culture Preparation:
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Grow the Cercospora species on a suitable solid or in a liquid medium under conditions known to promote this compound production (e.g., constant light at 25°C).
-
-
Extraction:
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From Solid Media:
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Using a sterile cork borer, collect a standardized plug of mycelium and agar (e.g., 6 mm diameter).
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Place the plug in a known volume of 5 N KOH (e.g., 1 mL) in a microcentrifuge tube.
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Incubate in the dark for at least 4 hours at room temperature to allow for complete extraction of the pigment.
-
-
From Liquid Media:
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Separate the mycelium from the culture broth by filtration or centrifugation.
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The this compound can be in both the mycelium and the broth. Extract the mycelium as described for solid media. For the broth, you may need to perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
-
-
Sample Preparation for Measurement:
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After the incubation period, vortex the sample to ensure homogeneity.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any mycelial debris or other solids.
-
Carefully transfer the supernatant to a clean cuvette for spectrophotometric analysis. If the solution is highly concentrated, dilute it with the same solvent (5 N KOH) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer.
-
Set the blank using the extraction solvent (5 N KOH).
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Measure the absorbance of the sample at the λmax for this compound in your solvent (e.g., 480 nm for 5 N KOH).
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It is also advisable to measure the absorbance at a wavelength where this compound does not absorb (e.g., 750 nm) for baseline correction.
-
-
Calculation of this compound Concentration:
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Use the Beer-Lambert law: A = εcl
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A = Absorbance (after baseline correction, if applicable)
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ε = Molar extinction coefficient (e.g., 23,300 M⁻¹cm⁻¹ for 5 N KOH)
-
c = Concentration (in mol/L)
-
l = Pathlength of the cuvette (typically 1 cm)
-
-
Rearrange the formula to solve for concentration: c = A / (εl)
-
Remember to account for any dilutions made during sample preparation.
-
Visualizations
Caption: Experimental workflow for spectrophotometric quantification of this compound.
Caption: Troubleshooting decision tree for this compound quantification.
References
Technical Support Center: Enhancing Cercosporin Extraction from Fungal Mycelia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Cercosporin from fungal mycelia.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a perylenequinone phytotoxin produced by many fungal species of the genus Cercospora.[1][2] It is a photosensitizing agent that, upon exposure to light, generates reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[3] This property makes it highly toxic to a wide range of organisms, including bacteria, fungi, and plants, and is a key factor in the pathogenicity of Cercospora fungi.[3][4] Its photosensitizing capabilities have garnered interest for applications in photodynamic therapy and as an organophotocatalyst.
Q2: What are the most common solvents used for this compound extraction? A2: The choice of solvent depends on the source material (liquid culture vs. solid media/mycelia) and the subsequent purification steps. Common solvents include:
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Potassium Hydroxide (KOH): Strong bases like 5 M KOH are effective for extracting this compound directly from mycelial plugs or solid agar. The base helps to break the fungal cell wall, releasing the toxin.
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Ethyl Acetate: This organic solvent is frequently used to extract this compound from acidified aqueous solutions or directly from culture filtrates.
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Dichloromethane (DCM): DCM is another organic solvent used for extracting this compound from fermentation broths.
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Acetone/Methanol: While less common as primary extraction solvents for this compound, these are sometimes used. Acetone has been noted as an effective solvent for extracting similar fungal metabolites like Cyclosporin A.
Q3: How is this compound typically quantified? A3: Two primary methods are used for quantifying this compound:
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Spectrophotometry (SPEC): This is a rapid and accessible method. After extraction (e.g., with KOH), the absorbance of the solution is measured at a specific wavelength (typically 473 nm or 480 nm). The concentration is then calculated using the molar extinction coefficient, which for KOH extracts is 23,300 M⁻¹cm⁻¹.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and specific quantification, separating this compound from other potentially interfering compounds in the extract. Studies have shown that both SPEC and HPLC methods are valid and yield comparable results for evaluating this compound from in vitro cultures.
Q4: What are the key factors that influence this compound production by the fungus? A4: this compound production is highly sensitive to environmental and nutritional conditions. Key factors include:
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Light: Light is one of the most critical factors. Many Cercospora species require a photoperiod (e.g., a 12-hour light/dark cycle) to induce significant toxin production.
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Culture Medium: The composition of the growth medium has a significant effect. Potato Dextrose Agar (PDA) and malt agar are generally favorable for this compound accumulation. The carbon-to-nitrogen ratio can also impact production, though the effects vary between isolates.
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Temperature: Temperature regulates this compound accumulation, with studies indicating that lower temperatures (e.g., 20°C) can favor higher production compared to higher temperatures (e.g., 30°C).
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pH: While many factors have a strong influence, the pH of the culture medium appears to have little effect on overall this compound production.
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Co-culturing: Co-culturing Cercospora with certain endophytic bacteria, such as Bacillus velezensis, has been shown to dramatically enhance this compound yield by facilitating its secretion from the mycelia.
Troubleshooting Guide
Q: My this compound yield is low or undetectable. What are the potential causes and solutions?
A: Low yield is a common issue that can be traced to several stages of the process, from fungal culture to final extraction.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Culture Conditions | 1. Verify Light Exposure: Ensure the fungal cultures are incubated under an appropriate light/dark cycle (e.g., 12h/12h or continuous light), as light is a primary inducer of biosynthesis. 2. Optimize Growth Medium: Test different media, such as Potato Dextrose Agar (PDA) or Malt Agar, which are known to support good this compound production. The specific brand of PDA can also make a difference. 3. Adjust Temperature: Incubate cultures at a lower temperature, such as 20-25°C, as higher temperatures can suppress toxin accumulation. |
| Inefficient Mycelial Lysis/Extraction | 1. Incomplete Cell Wall Disruption: If using organic solvents on mycelia directly, cell lysis may be incomplete. Pre-grinding the mycelia in liquid nitrogen or using a strong base like 5 M KOH can improve the release of intracellular this compound. 2. Incorrect Solvent pH: When using a two-phase (aqueous-organic) extraction, ensure the pH is adjusted correctly. This compound is extracted into a strong base (pH > 11) as a green solution and then partitioned into an organic solvent like ethyl acetate after acidification (pH 2-3), which turns the solution red. 3. Insufficient Extraction Time/Volume: Increase the solvent volume or the duration of the extraction. For solid-liquid extractions, ensure adequate agitation to maximize contact between the mycelia and the solvent. |
| Degradation of this compound | 1. Light Sensitivity: this compound is a photosensitizer and can degrade upon prolonged exposure to light, especially after extraction. Conduct extraction steps in the dark or under low-light conditions and store extracts protected from light (e.g., in amber vials or wrapped in foil). |
| Inaccurate Quantification | 1. Spectrophotometer Interference: Crude extracts may contain other pigments or compounds that absorb at the same wavelength as this compound. Run a baseline scan with a solvent blank. If interference is suspected, HPLC is the recommended method for accurate quantification. 2. Incorrect Molar Extinction Coefficient: Ensure you are using the correct molar extinction coefficient (ε) for your solvent system. For this compound in 5 M KOH, ε = 23,300 M⁻¹cm⁻¹ at 480 nm. |
| Isolate-Specific Variation | 1. Low-Producing Strain: this compound production varies significantly between different species and even among different isolates of the same species. If possible, screen several isolates to identify a high-producing strain for large-scale extraction. |
Data Summary Tables
Table 1: Effect of Co-culturing on this compound Production
This table summarizes the significant increase in this compound yield when Cercospora sp. JNU001 is co-cultured with specific endophytic bacteria compared to a monoculture control.
| Culture Condition | Final this compound Yield (mg/L) | Fold Increase vs. Original | Reference(s) |
| Original Condition (Monoculture) | 128.2 | 1.0x | |
| Optimized S-7 Medium (Monoculture) | 467.8 | 3.65x | |
| Co-culture with Lysinibacillus sp. B15 | 626.3 | 4.89x | |
| Co-culture with Bacillus velezensis B04 | 984.4 | 7.68x |
Table 2: Comparison of this compound Quantification in C. coffeicola Isolates
This table shows the range of this compound concentrations measured by Spectrophotometry (SPEC) and High-Performance Liquid Chromatography (HPLC) across 19 different isolates, demonstrating the variability in production.
| Quantification Method | Minimum Concentration (µM) | Maximum Concentration (µM) | Reference |
| Spectrophotometry (SPEC) | 0.20 | 48.65 | |
| HPLC | 1.15 | 37.26 |
Experimental Protocols
Protocol 1: Extraction from Solid Media/Mycelia using KOH
This method is suitable for screening multiple isolates grown on agar plates.
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Culture Fungus: Grow the Cercospora isolate on a suitable medium (e.g., PDA) under a 12-hour photoperiod at 25°C for 12-20 days.
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Sample Collection: Using a cork borer, collect a defined number of mycelial plugs (e.g., four 6-mm diameter plugs) from each plate.
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Extraction: Place the plugs into a test tube and add a defined volume (e.g., 2-8 mL) of 5 M Potassium Hydroxide (KOH).
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Incubation: Incubate the tubes in complete darkness at room temperature for at least 4 hours to allow the this compound to leach into the solution. The solution will turn dark green.
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Quantification:
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Transfer 1.5 mL of the green KOH extract to a cuvette.
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Measure the absorbance at 480 nm using a spectrophotometer.
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Calculate the concentration using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.
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Formula: Concentration (M) = Absorbance / 23,300.
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Protocol 2: Extraction from Liquid Culture using Organic Solvents
This method is suitable for larger-scale extraction from liquid fermentation broth.
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Culture Fungus: Grow the Cercospora isolate in a liquid medium (e.g., Potato Dextrose Broth or modified S-7 medium) at 25°C with shaking (e.g., 135 rpm) under continuous light for the desired period (e.g., 11 days).
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Solvent Addition: Add an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate directly to the fermentation broth (e.g., 50 mL of DCM for every 100 mL of broth).
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Extraction: Return the flask to a shaker and agitate for an extended period (e.g., 24-36 hours) to ensure complete extraction of this compound into the organic phase. This step should be repeated twice for maximum yield.
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Phase Separation: Collect the organic phase containing the this compound. If an emulsion forms, centrifugation can be used to separate the layers.
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the raw, crude this compound residue.
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Purification (Optional): The crude extract can be further purified by dissolving it in a minimal amount of methanol and running it through a Sephadex LH-20 column.
Visual Diagrams
Caption: General workflow for this compound extraction from culture to final product.
Caption: Key factors influencing the final yield of this compound from fungal cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cercosporin Identity: A Comparative Guide to TLC and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate identification of cercosporin, a photo-activated perylenequinone mycotoxin with significant biological activities, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative overview of two common chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for validating the identity of this compound, complete with experimental protocols and supporting data.
This compound's unique structure and its relationship with its biosynthetic precursor, prethis compound, necessitate reliable analytical methods to distinguish between them and other related fungal metabolites. While TLC offers a rapid and cost-effective preliminary identification, HPLC provides superior resolution and quantitative accuracy, making it the gold standard for confirmation.
Performance Comparison: TLC vs. HPLC
The selection of an analytical technique depends on the specific requirements of the study, such as the need for high throughput screening, quantitative accuracy, or structural confirmation. Below is a summary of the typical performance of TLC and HPLC in the analysis of this compound and its closely related precursor, prethis compound.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | C18 Reverse-Phase Column |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Analyte | Retention Factor (Rf) | Retention Time (Rt) |
| This compound | ~ 0.50 | 7.25 minutes[1] |
| Prethis compound | ~ 0.35 | 5.36 minutes[1] |
| Resolution | Moderate; allows for differentiation based on polarity. | High; baseline separation of closely related compounds. |
| Quantification | Semi-quantitative at best. | Highly accurate and reproducible quantification. |
| Analysis Time | 30-60 minutes per plate (multiple samples). | 10-20 minutes per sample. |
| Primary Use Case | Rapid purity assessment and reaction monitoring. | Definitive identification, quantification, and purity analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols for TLC and HPLC analysis of this compound are based on established methods.
This compound Extraction and Purification
Prior to analysis, this compound must be extracted from fungal cultures (e.g., Cercospora species). A general procedure involves solvent extraction followed by purification.
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Extraction : Fungal mycelium is typically extracted with an organic solvent such as ethyl acetate, chloroform, or acetone.[2]
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Purification : The crude extract can be purified by crystallization or column chromatography, for instance, using a Sephadex LH-20 column.
Thin-Layer Chromatography (TLC) Protocol
Objective: To qualitatively assess the presence of this compound and differentiate it from more polar precursors like prethis compound.
Materials:
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Silica Gel 60 F254 TLC plates
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Developing chamber
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Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
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Sample: Purified this compound extract dissolved in a suitable solvent (e.g., acetone)
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Visualization: UV lamp (254 nm and 365 nm)
Procedure:
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Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate for at least 30 minutes.
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Spot the dissolved this compound extract onto the baseline of the TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
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Remove the plate, mark the solvent front, and allow it to dry.
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Visualize the spots under a UV lamp. This compound will appear as a distinct spot.
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Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To definitively identify and quantify this compound and separate it from its precursor, prethis compound.
Instrumentation and Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient Elution: A typical gradient might start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
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Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector at 280 nm.[1]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.
-
Dissolve the purified this compound sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Identify the peaks corresponding to this compound and prethis compound based on their retention times. Prethis compound, being more polar, will have a shorter retention time than this compound.[1]
Visualizing the Workflow
To better understand the relationship between these analytical techniques in the validation process, the following diagrams illustrate the experimental workflow and the logical hierarchy of the methods.
References
Unveiling the Molecular Architecture of Cercosporin: A Comparative Guide to Structural Confirmation Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of discovery and development. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of Cercosporin, a photoactivated perylenequinone mycotoxin with significant biological activity. We will delve into the experimental protocols and quantitative data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to provide a clear understanding of each method's strengths and applications.
This compound, produced by fungi of the genus Cercospora, is a molecule of interest due to its potent photodynamic activity, which induces the production of reactive oxygen species.[1] This activity makes it a valuable subject for studies in photodynamic therapy and as a potential phytotoxin. Accurate confirmation of its complex polyketide structure is paramount for understanding its mechanism of action and for any potential therapeutic applications.
At a Glance: Comparing Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Information Provided | Molecular weight, elemental composition, fragmentation pattern | Atomic connectivity, 3D structure in solution, stereochemistry | Precise 3D atomic arrangement in a crystal |
| Sample Amount | Picomole to femtomole range | Milligram range | Microgram to milligram range |
| Sample State | Solution or solid (after ionization) | Solution | Crystalline solid |
| Strengths | High sensitivity, rapid analysis, molecular formula determination | Detailed structural information, non-destructive | Unambiguous determination of absolute structure |
| Limitations | Fragmentation can be complex, does not provide stereochemistry | Lower sensitivity, requires pure samples, complex spectra | Requires single, high-quality crystals, which can be difficult to obtain |
In-Depth Analysis: Methodologies and Data
Mass Spectrometry: A High-Sensitivity Approach
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with fragmentation techniques (MS/MS), it can also provide valuable information about the molecule's structure.
A common method for analyzing this compound involves High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column (e.g., 50x2.1 mm, 2.7 µm). A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization. The flow rate is maintained at around 0.5 ml/min.[2][3]
-
Ionization: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced. For this compound, positive ion mode is often used, detecting the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole time-of-flight or ion trap). A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecule.
-
Fragmentation (MS/MS): The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed to generate an MS/MS spectrum. The collision energy is a critical parameter that is optimized to achieve informative fragmentation. For molecules like this compound, a range of collision energies may be explored to obtain a comprehensive fragmentation pattern.[4]
| Ion | m/z (experimental) | m/z (calculated for C₂₉H₂₆O₁₀) |
| [M+H]⁺ | 535.1598 | 535.1604 |
| Fragment 1 | 517.1492 ([M+H - H₂O]⁺) | 517.1498 |
| Fragment 2 | 499.1386 ([M+H - 2H₂O]⁺) | 499.1393 |
| Fragment 3 | 475.1437 ([M+H - C₂H₄O₂]⁺) | 475.1444 |
Data is representative and may vary slightly between instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its connectivity and three-dimensional structure in solution.
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Standard experiments include:
-
¹H NMR: To identify the different types of protons and their relative numbers.
-
¹³C NMR: To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, which reveals the connectivity of the atoms in the molecule.
-
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the resulting spectra are analyzed to assign the chemical shifts of all protons and carbons and to deduce the molecular structure.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1, 1' | 112.9 | - |
| 2, 2' | 163.4 | - |
| 3, 3' | 109.3 | 7.08 (s) |
| 4, 4' | 181.8 | - |
| 4a, 4a' | 108.2 | - |
| 5, 5' | 167.5 | - |
| 6, 6' | 92.6 | - |
| 7, 7' | 68.1 | 3.39 (sext) |
| 8, 8' | 42.2 | 2.91 (dd), 3.59 (dd) |
| 9, 9' | 23.4 | 0.65 (d) |
| 10, 10' | 135.2 | - |
| 10a, 10a' | 127.9 | - |
| 11, 11' | 152.8 | 14.83 (s) |
| 11a, 11a' | 130.5 | - |
| OCH₃ | 61.2 | 4.21 (s) |
| O-CH₂-O | - | 5.75 (s) |
Data obtained from literature.[5]
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid, offering an unambiguous confirmation of the molecular structure.
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structure is refined to fit the experimental data.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Conclusion
The structural confirmation of this compound is a multi-faceted process that can be approached with several powerful analytical techniques. Mass spectrometry provides a rapid and highly sensitive method for determining the molecular formula and gaining initial structural insights through fragmentation. NMR spectroscopy offers an unparalleled view of the atomic connectivity and solution-state conformation, making it indispensable for detailed structural elucidation. Finally, X-ray crystallography, when successful, provides the definitive and unambiguous three-dimensional structure of the molecule in the solid state. For a comprehensive and irrefutable confirmation of this compound's structure, a combination of these techniques is often employed, with each method providing complementary and corroborating evidence. This integrated approach ensures the highest level of confidence in the structural assignment, which is crucial for advancing research and development in the fields of natural products chemistry and drug discovery.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low collision energy fragmentation in structure-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Comparative Analysis of Cytotoxicity: Cercosporin Versus Other Natural Photosensitizers
In the landscape of photodynamic therapy (PDT), the quest for potent and selective photosensitizers is paramount. Natural compounds, with their inherent biocompatibility and diverse photochemical properties, represent a promising frontier in this endeavor. This guide provides a detailed comparison of the cytotoxic profiles of three prominent natural photosensitizers: cercosporin, hypericin, and hypocrellin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the photocytotoxicity of this compound, hypericin, and hypocrellin against various cancer cell lines. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies, including cell lines, light doses, and incubation times.
| Photosensitizer | Cell Line | IC50/LD50 (µM) | Light Dose (J/cm²) | Incubation Time (h) | Dark Toxicity | Reference |
| This compound | T98G (glioblastoma) | 0.14 (LD50) | 0.8 - 8.0 | Not Specified | Synergistic with copper | [1][2] |
| U87 (glioblastoma) | 0.24 (LD50) | 0.8 - 8.0 | Not Specified | Additive with copper | [1] | |
| MCF-7 (breast adenocarcinoma) | 0.26 (LD50) | 0.8 - 8.0 | Not Specified | Synergistic with copper | [1][2] | |
| MCF-7 (breast adenocarcinoma) | 4.68 (IC50) | Not Specified | Not Specified | Not Specified | ||
| Hypericin | SCC-25 (squamous cell carcinoma) | ~1.0 | 3.6 | 24 | Low | |
| MUG-Mel2 (melanoma) | ~1.0 | 3.6 | 24 | Low | ||
| HaCaT (keratinocytes) | ~1.5 | 3.6 | 24 | Low | ||
| HL-60 (leukemia) | 10 | Not Specified | 24 - 48 | Not Specified | ||
| Hypocrellin A | HIC (malignant epithelioid) | Most Sensitive | Not Specified | Not Specified | Inhibitory effect in K562 | |
| MGC-803 (gastric cancer) | Moderately Sensitive | Not Specified | Not Specified | Not Specified | ||
| HeLa (cervical cancer) | Least Sensitive | Not Specified | Not Specified | Not Specified | ||
| K562 (leukemia) | Inhibitory effect | Not Specified | Not Specified | Inhibitory effect | ||
| Hypocrellin B | EMT6/Ed (murine tumor) | Not Specified | Not Specified | 2 - 20 | Low systemic toxicity |
Note: IC50 refers to the half-maximal inhibitory concentration, while LD50 refers to the median lethal dose. The absence of standardized comparative studies necessitates careful interpretation of these values.
Mechanisms of Photodynamic Action
The cytotoxic effects of these natural photosensitizers are primarily mediated by the generation of reactive oxygen species (ROS) upon photoactivation, which in turn trigger cellular signaling pathways leading to cell death.
Signaling Pathways
This compound, hypericin, and hypocrellin share common mechanisms of inducing cell death, primarily through apoptosis. Upon light activation, these photosensitizers transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS cause oxidative damage to cellular components, including mitochondria and the endoplasmic reticulum, leading to the activation of apoptotic cascades.
Caption: Generalized signaling pathway for apoptosis induced by natural photosensitizers.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of photosensitizer cytotoxicity. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Photosensitizer Incubation:
-
Prepare serial dilutions of the photosensitizer (e.g., this compound, hypericin, or hypocrellin) in a complete cell culture medium.
-
Replace the medium in the wells with the photosensitizer solutions.
-
Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.
3. Irradiation:
-
Following incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with a light source of a specific wavelength and dose. A control plate should be kept in the dark to assess dark toxicity.
4. Post-Irradiation Incubation:
-
Incubate the cells for an additional 24-48 hours.
5. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value from the dose-response curve.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a photosensitizer.
Concluding Remarks
This compound, hypericin, and hypocrellin all demonstrate significant photocytotoxic activity against a range of cancer cell lines. While direct comparative data under standardized conditions is limited, the available evidence suggests that all three are potent photosensitizers with promising therapeutic potential. This compound has shown strong phototoxicity, particularly in glioblastoma cells. Hypericin exhibits selectivity for cancer cells over normal keratinocytes. Hypocrellins have also been shown to be effective photosensitizers, inducing apoptosis in various malignant cell lines.
Future research should focus on conducting head-to-head comparative studies under identical experimental conditions to establish a more definitive ranking of their cytotoxic potency. Furthermore, elucidating the detailed molecular mechanisms and signaling pathways will be crucial for optimizing their therapeutic application in photodynamic therapy.
References
A Spectroscopic Showdown: Unveiling the Photophysical Nuances of Cercosporin and Its Derivatives
For Immediate Release
A detailed spectroscopic comparison of the fungal toxin Cercosporin and its key derivatives, dihydrothis compound and isothis compound, reveals critical differences in their light-absorbing and emitting properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of their UV-Vis absorption, fluorescence, and circular dichroism spectra, supported by experimental data and detailed methodologies. These findings are pivotal for applications ranging from agricultural science to photodynamic therapy.
This compound, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is notorious for its light-activated toxicity. This phototoxicity is harnessed in various research fields, including the development of novel photosensitizers for photodynamic therapy. The efficacy and specific applications of this compound and its derivatives are intrinsically linked to their interaction with light, making a thorough spectroscopic comparison essential. This guide illuminates the distinct photophysical profiles of this compound, its reduced form dihydrothis compound, and its isomer, isothis compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for this compound and its derivatives, providing a quantitative basis for their comparison.
| Compound | UV-Vis Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Fluorescence Emission (λem, nm) | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | 470, 478[1], 288, 222 | 22,700 at 480 nm[2] | 623[2] | Ethyl Acetate[1], Ethanol | ~0.81[3] |
| Dihydrothis compound | Not explicitly found | Not available | Green fluorescence | Not available | Significantly lower than this compound |
| Isothis compound | Not explicitly found | Not available | Not available | Not available | Not available |
Experimental Protocols
The acquisition of the spectroscopic data presented in this guide adheres to rigorous experimental protocols. Below are the generalized methodologies for each key spectroscopic technique.
UV-Vis Absorption Spectroscopy
UV-Visible absorption spectra are recorded on a dual-beam spectrophotometer.
-
Sample Preparation: Samples of this compound and its derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.
-
Instrument Parameters: The spectrophotometer is set to scan a wavelength range of 200-800 nm. A solvent blank is used to establish a baseline before measuring the sample's absorbance.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.
-
Sample Preparation: Samples are prepared in a suitable solvent in a quartz cuvette. The concentration is typically kept low to avoid inner filter effects, with an absorbance of less than 0.1 at the excitation wavelength.
-
Instrument Parameters:
-
Emission Spectrum: The sample is excited at a fixed wavelength (e.g., the λmax from the absorption spectrum), and the emission is scanned over a range of higher wavelengths.
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (e.g., the λem from the emission spectrum), and the excitation wavelength is scanned over a range of lower wavelengths.
-
-
Data Analysis: The wavelengths of maximum emission (λem) and excitation are identified. The fluorescence quantum yield can be determined relative to a standard of known quantum yield.
Circular Dichroism (CD) Spectroscopy
CD spectra are recorded on a spectropolarimeter to provide information about the stereochemistry of the molecules.
-
Sample Preparation: Samples are dissolved in a suitable solvent and placed in a cylindrical quartz cell with a defined path length (e.g., 1 cm). The concentration is adjusted to give a suitable signal-to-noise ratio.
-
Instrument Parameters: The instrument is purged with nitrogen gas. The spectrum is scanned over the appropriate wavelength range, typically in the UV and visible regions.
-
Data Analysis: The CD spectrum is presented as the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. The data can also be expressed as molar ellipticity.
Signaling Pathway of this compound-Induced Phototoxicity
This compound's phototoxic effects are initiated by the absorption of light, leading to the generation of reactive oxygen species (ROS) that cause widespread cellular damage. The primary mechanism involves the production of singlet oxygen.
Caption: Mechanism of this compound-induced phototoxicity.
Discussion and Conclusion
The spectroscopic data clearly distinguish this compound from its reduced derivative, dihydrothis compound. This compound exhibits strong absorption in the visible region and is an efficient generator of singlet oxygen, consistent with its potent phototoxicity. In contrast, dihydrothis compound, which shows green fluorescence, has a significantly reduced capacity for singlet oxygen production, rendering it non-toxic. This reversible reduction is a key self-resistance mechanism in Cercospora fungi.
The lack of detailed, publicly available spectroscopic data for isothis compound and quantitative data for dihydrothis compound underscores an area ripe for further investigation. A comprehensive understanding of the photophysical properties of these derivatives is crucial for developing structure-activity relationships and for the rational design of new photosensitizers with tailored properties for specific applications in medicine and agriculture.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives. The presented data and protocols will aid researchers in their efforts to harness the unique photophysical characteristics of these fascinating fungal metabolites.
References
A Comparative Analysis of Singlet Oxygen Quantum Yield: Cercosporin vs. Rose Bengal
For researchers, scientists, and drug development professionals, understanding the efficiency of photosensitizers in generating singlet oxygen is paramount for applications ranging from photodynamic therapy to agricultural disease control. This guide provides a detailed comparison of the singlet oxygen quantum yield of two prominent photosensitizers: Cercosporin, a fungal toxin, and Rose Bengal, a synthetic dye.
This document delves into the quantitative performance of each compound, outlines the experimental methodologies for determining singlet oxygen quantum yield, and visualizes the key cellular pathways affected by their photosensitizing action.
Quantitative Performance Comparison
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound | 0.81[1] | Not specified |
| Rose Bengal | 0.53 | Acetonitrile |
| 0.75 | Water | |
| 0.76 | Water[2] | |
| 0.68 - 0.86 | Ethanol | |
| 0.4 | Methanol (pH 13.8) |
Summary: this compound exhibits a high singlet oxygen quantum yield of 0.81[1]. Rose Bengal also demonstrates significant efficiency, with its quantum yield being notably solvent-dependent, ranging from 0.4 in alkaline methanol to 0.76 in water[2].
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield
The most common indirect method for determining the singlet oxygen quantum yield involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen. The rate of DPBF consumption is monitored spectrophotometrically or fluorometrically and is proportional to the rate of singlet oxygen generation.
Materials:
-
Photosensitizer (this compound or Rose Bengal)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal if testing this compound)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer or Fluorometer
-
Light source with a specific wavelength for excitation
-
Cuvettes
-
Appropriate solvent (e.g., ethanol, acetonitrile, water)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the desired solvent. The concentrations should be adjusted to have similar absorbance at the excitation wavelength for both the sample and the reference.
-
Reaction Mixture: In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs. The light intensity should be kept constant throughout the experiment.
-
Monitoring DPBF Consumption: At regular time intervals, measure the decrease in absorbance or fluorescence of DPBF. DPBF has a characteristic absorption maximum around 410-420 nm.
-
Data Analysis: The rate of DPBF consumption is determined by plotting the natural logarithm of the DPBF concentration (or absorbance/fluorescence) versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculation of Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
k is the rate of DPBF consumption (slope of the plot).
-
I_abs is the rate of light absorption by the photosensitizer, which can be calculated from the absorbance at the excitation wavelength.
-
Visualizing the Mechanisms of Action
The cytotoxic effects of this compound and Rose Bengal are mediated by the singlet oxygen they produce, which in turn triggers distinct cellular signaling pathways.
This compound-Induced Cellular Damage
This compound's primary mode of action involves the peroxidation of membrane lipids.[3] Upon photoactivation, the generated singlet oxygen attacks the polyunsaturated fatty acid chains within cellular membranes, leading to a cascade of lipid peroxidation. This process disrupts membrane integrity, causing leakage of cellular contents and ultimately leading to cell death.
Rose Bengal-Induced Apoptosis
Rose Bengal, particularly in the context of photodynamic therapy, is known to induce programmed cell death, or apoptosis. The generated singlet oxygen can damage various cellular components, including mitochondria, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This involves the activation of a cascade of enzymes called caspases, which execute the process of cell death. Rose Bengal photodynamic therapy can induce apoptosis as early as one hour after treatment through the activation of intrinsic pathways, followed by the activation of extrinsic, caspase-12-dependent, and caspase-independent pathways, as well as autophagy.
References
- 1. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Cercosporin Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cercosporin biosynthetic gene cluster (CTB) across different fungal species, supported by experimental data. It delves into the genomic organization, gene function, and regulation of this cluster, which is responsible for producing the phototoxic polyketide, this compound. This toxin is a key virulence factor for many plant pathogenic fungi. Recent discoveries, including the horizontal transfer of the entire cluster to other genera, have highlighted its unique evolutionary trajectory and biosynthetic complexity.
Genomic Comparison of this compound Gene Clusters
Initially identified as a core set of eight genes in Cercospora nicotianae, the CTB cluster is now understood to be larger. Comparative genomics has revealed an expanded and highly conserved cluster in various fungi, including those outside the Cercospora genus. Below is a comparison of the CTB cluster in the well-studied sugar beet pathogen, Cercospora beticola, and the apple pathogen, Colletotrichum fioriniae, to which the cluster was horizontally transferred.[1][2][3][4]
Table 1: Comparison of CTB Gene Cluster Organization in Cercospora beticola and Colletotrichum fioriniae
| Feature | Cercospora beticola (09-40) | Colletotrichum fioriniae | Notes |
| Genome Size | 37.06 Mbp | Not specified in detail, but comparable to other Colletotrichum species. | The C. beticola genome has been extensively sequenced and assembled into 12 supercontigs.[3] |
| Predicted CTB Cluster Size | > 30 kb | > 30 kb | The cluster is significantly larger than the originally proposed 8-gene cluster. |
| Number of Genes in Cluster | At least 12 (CTB1-CTB12) | Highly similar, with orthologs for CTB1-CTB12 | The expanded cluster includes additional biosynthetic genes and a facilitator protein. |
| Key Biosynthetic Gene (PKS) | CbCTB1 (CBET3_00833) | Ortholog of CbCTB1 | CTB1 is a non-reducing polyketide synthase, essential for the first step in this compound synthesis. |
| Transcription Factor | CbCTB8 | Ortholog of CbCTB8 | A Zn(II)Cys6 transcription factor that co-regulates the expression of the cluster genes. |
| Transporters | CbCTB4 (MFS), CbCFP | Orthologs of CbCTB4 and CbCFP | These major facilitator superfamily transporters are involved in exporting the toxin. |
| Evolutionary Origin | Vertical descent within Cercospora | Horizontal Gene Transfer from a Cercospora ancestor | The high degree of sequence identity and microsynteny provide strong evidence for horizontal transfer. |
Functional Comparison of Genes in the Expanded CTB Cluster
The expansion of the CTB cluster from eight to at least twelve genes has provided deeper insights into the intricate biosynthesis of this compound. Several of these newly identified genes are essential for the final steps of its production.
Table 2: Putative Functions of Genes in the Expanded this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Essential for this compound Production? | Notes |
| CTB1 | Polyketide Synthase (NR-PKS) | Yes | Catalyzes the initial condensation of acetate and malonate units. |
| CTB2 | O-methyltransferase | Yes | Involved in the modification of the polyketide backbone. |
| CTB3 | FAD-dependent monooxygenase / Methyltransferase | Yes | A unique bifunctional enzyme responsible for oxidative cleavage. |
| CTB4 | Major Facilitator Superfamily (MFS) Transporter | No (reduced pathogenicity) | Exports the final this compound molecule out of the fungal cell. |
| CTB5 | FAD-dependent oxidoreductase | Yes | Involved in redox reactions during biosynthesis. |
| CTB6 | NADPH-dependent ketone reductase | Yes | Reduces ketone groups on the polyketide intermediate. |
| CTB7 | FAD-dependent monooxygenase | Yes | Likely involved in hydroxylation steps. |
| CTB8 | Zn(II)Cys6 Transcription Factor | Yes | Positively regulates the expression of other CTB genes. |
| CFP | This compound Facilitator Protein (MFS Transporter) | No (partially defective) | Also implicated in this compound export and autoresistance. |
| CTB9 | Monooxygenase | Yes | Required for later steps in the pathway; knockout accumulates prethis compound. |
| CTB10 | FAD-binding monooxygenase | Yes | Required for later steps in the pathway; knockout accumulates prethis compound. |
| CTB11 | O-methyltransferase | Yes | Likely involved in the final methylation steps. |
| CTB12 | Laccase | Yes | Catalyzes the formation of the methylenedioxy bridge, a key feature of this compound. |
Quantitative Performance: this compound Production and Gene Expression
The production of this compound and the expression of the CTB cluster are tightly regulated by environmental cues, particularly light. Quantitative analyses of this compound production and gene expression are crucial for understanding the cluster's function and regulation.
Table 3: Quantitative Analysis of this compound Production and CTB Gene Expression
| Analysis Type | Fungal Species / Strain | Condition / Mutant | Result | Reference |
| This compound Production | Cercospora coffeicola (19 isolates) | Grown in vitro | Production varied significantly, from 0.2 to 48.65 µM. | |
| This compound Production | Cercospora beticola (Wild-Type) | PDA medium, continuous light | Produces high levels of this compound, visible as red pigmentation. | |
| This compound Production | Cercospora beticola (ΔCTB9 mutant) | PDA medium, continuous light | This compound production abolished; accumulates prethis compound. | |
| This compound Production | Colletotrichum fioriniae | In vitro culture with toxic secondary metabolite antagonists (TSA) | Produces detectable levels of this compound. | |
| Gene Expression (qRT-PCR) | Colletotrichum fioriniae | In vitro culture with TSA vs. without | CTB1 gene induced ~11.9-fold. | |
| Gene Expression (qRT-PCR) | Colletotrichum fioriniae | In apple tissue (14 days post-inoculation) | CTB1 gene induced ~2.5-fold. | |
| Gene Expression (qRT-PCR) | Cercospora nicotianae (crg1 mutant) | Compared to Wild-Type | 38.5% of tested genes were differentially expressed at least twofold. |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the CTB cluster. Below are summarized protocols for key experimental procedures cited in the literature.
Protocol 1: Fungal Transformation for Gene Knockout (via Agrobacterium tumefaciens)
This protocol is a generalized procedure for creating gene knockouts in Cercospora species, a critical step for functional analysis of the CTB genes.
-
Vector Construction: A binary vector is created containing a gene replacement cassette. This typically includes 1-2 kb of the 5' and 3' flanking regions of the target gene, cloned on either side of a selectable marker (e.g., hygromycin phosphotransferase, hph).
-
Agrobacterium Preparation: The final vector is transformed into a suitable Agrobacterium tumefaciens strain (e.g., EHA105). The bacteria are grown overnight in liquid LB medium with appropriate antibiotics. Cells are then collected, washed, and resuspended in an induction medium (e.g., IM) containing acetosyringone to induce the virulence genes.
-
Fungal Preparation: Fungal spores (conidia) are harvested from a fresh culture plate. The spore concentration is adjusted to approximately 1 x 10^6 spores/mL.
-
Co-cultivation: The fungal spore suspension is mixed with the induced Agrobacterium suspension. This mixture is plated onto a cellophane membrane placed on co-cultivation agar plates. Plates are incubated at a suitable temperature (e.g., 22-25°C) for 48-72 hours in the dark.
-
Selection of Transformants: The cellophane membrane is transferred to a selective medium, typically PDA containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the fungal transformants (e.g., hygromycin B).
-
Purification and Verification: Putative transformants that grow on the selective medium are transferred to fresh selective plates to isolate single colonies. Successful gene replacement is confirmed by PCR and Southern blot analysis.
Protocol 2: RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression levels of CTB genes.
-
Mycelium Harvesting: Fungal mycelium is grown in liquid culture under desired conditions (e.g., light-induced for this compound production). The mycelium is harvested by filtration, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Total RNA Extraction: Total RNA is extracted from the ground mycelium using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit). The key is to minimize RNA degradation by using RNase-free reagents and materials.
-
DNase Treatment and cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target CTB gene and one or more reference genes (e.g., actin, tubulin).
-
Data Analysis: The amplification data is collected by a qPCR instrument. The relative expression of the target gene is calculated using the 2^(-ΔΔCt) method, where the expression is normalized to the reference gene(s) and compared across different conditions or strains.
Protocol 3: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound production.
-
This compound Extraction: Fungal mycelium from a liquid or solid culture is extracted with an organic solvent. A common method involves soaking mycelial plugs in 5 M KOH or extracting with ethyl acetate. For infected plant tissue, the tissue is ground and extracted similarly.
-
Sample Preparation: The crude extract is filtered to remove cellular debris. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for HPLC analysis, such as methanol.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Conditions: A gradient elution is typically used, with a mobile phase consisting of acidified water (e.g., with 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.
-
Quantification: this compound is detected by its characteristic absorbance spectrum, with a maximum peak around 470-480 nm. The concentration is determined by comparing the peak area of the sample to a standard curve generated from purified this compound of known concentrations.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in studying the CTB cluster.
Caption: Proposed biosynthetic pathway of this compound, highlighting key intermediates and the roles of CTB enzymes.
Caption: Experimental workflow for creating a targeted gene knockout in Cercospora using Agrobacterium.
References
Cross-Reactivity of Cercosporin with Assays for Other Fungal Toxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the fungal toxin Cercosporin with common analytical assays designed for the detection of other major mycotoxins, including aflatoxins, ochratoxin A, fumonisins, and deoxynivalenol. The information presented herein is intended to assist researchers in accurately interpreting mycotoxin assay results and understanding the specificity of current detection methods.
Introduction to Mycotoxins and the Challenge of Cross-Reactivity
Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of agricultural commodities. Their presence in food and feed poses a significant risk to human and animal health. Accurate detection and quantification of mycotoxins are therefore crucial for food safety and regulation.
Commonly employed analytical methods for mycotoxin detection include chromatographic techniques and immunochemical assays such as the Enzyme-Linked Immunosorbent Assay (ELISA).[1] Immunoassays are popular for rapid screening due to their high sensitivity and ease of use.[2] These assays rely on the specific binding of antibodies to the target mycotoxin. However, a potential limitation of immunoassays is cross-reactivity, where an antibody binds to a non-target compound that is structurally similar to the target analyte. This can lead to inaccurate, often overestimated, quantification of the mycotoxin of interest.[2][3]
This guide focuses on this compound, a photoactivated perylenequinone toxin produced by Cercospora species, and evaluates its potential for cross-reactivity in assays for other major mycotoxins.[4]
Chemical Structure Comparison
The potential for cross-reactivity in immunoassays is primarily dictated by the chemical structure of the toxins. As illustrated in the table below, this compound possesses a large, complex perylenequinone structure that is fundamentally different from the chemical scaffolds of other major mycotoxin classes.
Table 1: Comparison of Chemical Structures and Properties of Selected Mycotoxins
| Mycotoxin | Chemical Class | Core Structure | Key Structural Features | Molar Mass ( g/mol ) |
| This compound | Perylenequinone | Perylenequinone | Large, planar, polycyclic aromatic system with dihydroxy and methoxy substitutions. | 534.51 |
| Aflatoxin B1 | Difurocoumarin | Furanocoumarin | A coumarin core fused with a difuran ring system. | 312.28 |
| Ochratoxin A | Dihydroisocoumarin | Dihydroisocoumarin linked to phenylalanine | An isocoumarin derivative linked to a phenylalanine molecule via an amide bond. | 403.81 |
| Fumonisin B1 | Long-chain polyketide | Acyclic aminopolyol | A long, linear carbon chain with multiple hydroxyl, methyl, and amine functional groups, and two tricarboxylic acid ester groups. | 721.83 |
| Deoxynivalenol | Trichothecene | Sesquiterpenoid | A tetracyclic sesquiterpenoid skeleton containing an epoxide ring. | 296.32 |
The significant disparity in the core chemical structures between this compound and the other listed mycotoxins suggests a low probability of antibody cross-reactivity. Immunoassays are designed to recognize specific three-dimensional shapes and chemical epitopes, which are unique to each class of mycotoxin.
Cross-Reactivity Data
A comprehensive literature search was conducted to identify studies that have specifically investigated the cross-reactivity of this compound in commercially available or in-house developed assays for other fungal toxins. The search yielded no published data on the cross-reactivity of this compound in assays for aflatoxins, ochratoxin A, fumonisins, or deoxynivalenol. This absence of data strongly suggests that this compound is not considered a common or significant interferent in these assays, likely due to its distinct chemical structure.
Table 2: Summary of this compound Cross-Reactivity in Mycotoxin Immunoassays
| Mycotoxin Assay | Target Toxin(s) | Cross-Reactivity with this compound (%) |
| Aflatoxin ELISA | Aflatoxin B1, B2, G1, G2 | Not Reported (Expected to be negligible) |
| Ochratoxin A ELISA | Ochratoxin A | Not Reported (Expected to be negligible) |
| Fumonisin ELISA | Fumonisin B1, B2, B3 | Not Reported (Expected to be negligible) |
| Deoxynivalenol ELISA | Deoxynivalenol | Not Reported (Expected to be negligible) |
The expectation of negligible cross-reactivity is based on the fundamental principles of antibody-antigen recognition, where the high specificity of the antibody to the target mycotoxin's unique epitope makes binding to the structurally dissimilar this compound molecule highly unlikely.
Experimental Protocols for Common Mycotoxin ELISA
The following sections provide generalized protocols for competitive ELISA, a common format for mycotoxin detection. These protocols are based on commercially available kits and illustrate the typical workflow.
General Principle of Competitive ELISA for Mycotoxin Detection
In a competitive ELISA for mycotoxin detection, a known amount of the mycotoxin-enzyme conjugate competes with the mycotoxin in the sample for a limited number of specific antibody binding sites that are immobilized on the surface of the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme in the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.
Example Protocol for Aflatoxin B1 ELISA
This protocol is a generalized representation based on commercially available kits.
1. Sample Preparation:
- Grind a representative sample to a fine powder.
- Extract a known weight of the ground sample with a specified volume of 70% methanol in water (e.g., 1:5 w/v ratio).
- Shake or blend for a defined period (e.g., 2-5 minutes).
- Filter the extract and dilute the filtrate with a sample diluent buffer.
2. ELISA Procedure:
- Add a defined volume (e.g., 100 µL) of the standards and diluted samples to the antibody-coated microplate wells.
- Add a defined volume (e.g., 50 µL) of the aflatoxin B1-HRP conjugate to each well.
- Add a defined volume (e.g., 50 µL) of the anti-aflatoxin B1 antibody solution to each well.
- Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Wash the wells 3-5 times with a wash buffer.
- Add 100 µL of TMB substrate to each well and incubate for 5-15 minutes at room temperature in the dark.
- Add 100 µL of stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm using a microplate reader.
3. Calculation:
- Generate a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of aflatoxin B1 in the samples by interpolating their absorbance values on the standard curve.
Example Protocol for Deoxynivalenol (DON) ELISA
This protocol is a generalized representation based on commercially available kits.
1. Sample Preparation:
- Grind a representative sample to a fine powder.
- Extract a known weight of the ground sample with distilled or deionized water (e.g., 1:5 w/v ratio).
- Shake vigorously for a defined period (e.g., 3 minutes).
- Allow the mixture to settle and filter the supernatant.
- Dilute the filtrate with a sample diluent buffer if necessary.
2. ELISA Procedure:
- Add a defined volume (e.g., 100 µL) of the standards and prepared samples to the antibody-coated microplate wells.
- Add a defined volume (e.g., 50 µL) of the anti-DON antibody to each well.
- Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Add a defined volume (e.g., 50 µL) of the DON-HRP conjugate to each well.
- Incubate for a further period (e.g., 15 minutes) at room temperature.
- Wash the wells 3-5 times with a wash buffer.
- Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature.
- Add 100 µL of stop solution to each well.
- Read the absorbance at 450 nm.
3. Calculation:
- Calculate the concentration of DON in the samples based on the standard curve.
Visualization of Antibody Specificity and Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay and the concept of antibody specificity versus cross-reactivity.
References
- 1. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 2. prognosis-biotech.com [prognosis-biotech.com]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Confirming Cercosporin Purity for Researchers and Drug Development Professionals
An objective comparison of analytical methods for the purity determination of cercosporin, complete with experimental data and detailed protocols.
For researchers, scientists, and drug development professionals working with the potent photosensitizer this compound, ensuring sample purity is a critical first step for reliable experimental results and preclinical development. This guide provides a comprehensive comparison of the most common analytical techniques used to determine the purity of a this compound sample, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for this compound Purity
The purity of a this compound sample can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The choice of method often depends on the required level of accuracy, the availability of equipment, and the specific goals of the analysis, such as qualitative screening or precise quantitative determination. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most frequently employed methods for quantitative analysis, with studies showing them to be equally valid for the quantification of this compound.[1][2][3] Thin-Layer Chromatography (TLC) serves as a rapid qualitative tool, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for structural confirmation and absolute purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of light absorbance at a specific wavelength. | Separation based on differential migration on a stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Analysis | Qualitative Purity Assessment | Absolute Quantitative Purity & Structural Elucidation | Structural Confirmation & Impurity Identification |
| Specificity | High | Moderate (potential for interference from compounds with similar absorbance) | Low to Moderate | High (structurally specific signals) | Very High (provides molecular weight and fragmentation data) |
| Quantification | Yes (Relative) | Yes (Relative) | Semi-quantitative at best | Yes (Absolute) | Not directly quantitative without standards |
| Reported Linearity (R²) for this compound | >0.997[1] | >0.999[1] | Not Applicable | Not specifically reported for this compound, but generally high for natural products. | Not Applicable |
| Reported Limit of Detection (LOD) for this compound | 0.5767 µg/mL | 0.6520 µg/mL | Dependent on visualization | High sensitivity, but generally higher than HPLC | Very high sensitivity |
| Reported Limit of Quantification (LOQ) for this compound | 1.7476 µg/mL | 1.9759 µg/mL | Not Applicable | Dependent on instrument and parameters | Not Applicable |
| Advantages | High resolution and sensitivity, capable of separating complex mixtures. | Simple, rapid, and cost-effective. | Fast, simple, and requires minimal equipment. | Provides absolute quantification without a specific reference standard, structurally informative. | Provides definitive structural information and is highly sensitive for impurity identification. |
| Disadvantages | Requires more expensive equipment and skilled personnel. | Susceptible to interference from other absorbing compounds. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | Requires expensive instrumentation and expertise, lower throughput. | Primarily for identification, quantification requires specialized techniques. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound purity analysis.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from validated methods for the quantification of this compound.
a. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or 5% acetic acid (Solvent A).
-
Gradient Program: A typical gradient might be: 50-70% B over 8 minutes, then to 100% B for 6 minutes, followed by re-equilibration at 50% B.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 470-472 nm.
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Integrate the peak area of this compound.
-
Calculate the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from a certified this compound reference standard is required.
UV-Visible Spectrophotometry
This method is based on the characteristic absorbance of this compound in the visible spectrum.
a. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in 5 N potassium hydroxide (KOH) to a known concentration.
-
Ensure the sample is fully dissolved.
b. Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution at 480 nm.
-
Use 5 N KOH as the blank.
c. Data Analysis:
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (which needs to be determined or obtained from literature), b is the path length of the cuvette, and c is the concentration.
-
The purity is then determined by comparing the calculated concentration to the expected concentration based on the weighed amount of the sample.
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of this compound purity.
a. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile solvent like ethyl acetate or a mixture of chloroform and methanol.
b. TLC Development:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 46:4 v/v) can be used. The optimal solvent system may require some experimentation.
-
Application: Spot a small amount of the dissolved sample onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
c. Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under UV light (254 nm and 365 nm). This compound, being a conjugated system, should be UV active.
-
Alternatively, expose the plate to iodine vapor in a sealed chamber. Many organic compounds will appear as brown spots.
-
Calculate the Retardation factor (Rf) value for each spot (distance traveled by spot / distance traveled by solvent front). A pure sample should ideally show a single spot.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for HPLC and UV-Vis spectrophotometry analysis of a this compound sample.
Caption: Experimental workflow for HPLC analysis of this compound purity.
Caption: Experimental workflow for UV-Vis spectrophotometry analysis of this compound.
References
A Comparative Analysis of Cercosporin and Hypocrellin for Photodynamic Therapy
An objective guide for researchers, scientists, and drug development professionals on the photodynamic properties and performance of two potent, naturally derived photosensitizers.
Cercosporin and Hypocrellin, both perylenequinone pigments produced by fungi, have garnered significant interest within the scientific community for their potential applications in photodynamic therapy (PDT).[1][2] Their inherent photosensitizing capabilities, upon activation by light, trigger the production of cytotoxic reactive oxygen species (ROS), a cornerstone of PDT's therapeutic effect against cancerous cells and pathogenic microbes.[1][3][4] This guide provides a detailed comparative study of this compound and Hypocrellin, presenting key performance data, experimental methodologies, and mechanistic insights to aid researchers in selecting and utilizing these compounds for PDT applications.
Comparative Performance Data
The efficacy of a photosensitizer in PDT is largely determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, molar extinction coefficient, and the quantum yield of singlet oxygen (¹O₂) generation, a highly reactive and cytotoxic form of oxygen. The following tables summarize the available quantitative data for this compound and Hypocrellin.
| Photophysical & Photochemical Properties | This compound | Hypocrellin B | Reference |
| Maximum Absorption (λmax) | ~450-480 nm, 532 nm | ~480 nm, 584 nm (can be shifted to 614 nm with La³⁺) | |
| Molar Extinction Coefficient at 630 nm (ε₆₃₀) | Not reported in provided search results | 6230 M⁻¹cm⁻¹ (for HBEA-R1 derivative) | |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.81 | 0.47 - 0.75 | |
| Solvent for ΦΔ Measurement | Benzene | Ethanol, Chloroform, DMSO |
| Biological Properties | This compound | Hypocrellin | Reference |
| Cellular Localization | Mitochondria and Endoplasmic Reticulum | Lysosomes and Golgi Apparatus | |
| Primary Mechanism of Action | Type I (superoxide) and Type II (singlet oxygen) | Primarily Type II (singlet oxygen), some Type I under hypoxia | |
| Reported Applications | Anticancer, Antimicrobial (Phytopathology) | Anticancer, Antimicrobial | |
| Dark Cytotoxicity | Synergistic cytotoxicity with copper in some cancer cell lines | Generally low, derivatives selected for minimal dark toxicity |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound and Hypocrellin for PDT.
Determination of Singlet Oxygen Quantum Yield
The quantum yield of singlet oxygen (ΦΔ) is a measure of the efficiency of a photosensitizer in producing this cytotoxic species. A common method involves the use of a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change, such as the bleaching of a dye.
-
Materials: Photosensitizer (this compound or Hypocrellin), reference photosensitizer with a known ΦΔ (e.g., Methylene Blue), singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF), appropriate solvent (e.g., ethanol, DMSO), spectrophotometer, light source with a specific wavelength.
-
Procedure:
-
Prepare solutions of the photosensitizer and the reference photosensitizer with identical optical densities at the excitation wavelength.
-
Add the singlet oxygen quencher (e.g., DPBF) to both solutions.
-
Irradiate the solutions with a monochromatic light source.
-
Monitor the decrease in absorbance of the quencher at its maximum absorption wavelength over time.
-
The ΦΔ of the sample photosensitizer can be calculated relative to the reference photosensitizer using the rates of quencher degradation.
-
In Vitro Cytotoxicity and Phototoxicity Assays
These assays are crucial for determining the efficacy of the photosensitizer in killing target cells, both with and without light activation.
-
Materials: Human tumor cell lines (e.g., MCF-7, T98G), cell culture medium and supplements, photosensitizer stock solution, 96-well plates, incubator, light source for PDT, cell viability reagent (e.g., MTT, PrestoBlue).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined duration.
-
For phototoxicity assessment, irradiate the cells with a specific light dose. A parallel set of plates is kept in the dark to assess dark cytotoxicity.
-
After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay.
-
The results are typically expressed as the concentration of the photosensitizer required to kill 50% of the cells (IC50) under light and dark conditions.
-
Visualizing the Mechanisms and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in PDT and the experimental steps involved in evaluating photosensitizers.
Caption: General mechanism of photodynamic therapy for this compound and Hypocrellin.
Caption: A typical experimental workflow for evaluating photosensitizers.
Conclusion
Both this compound and Hypocrellin are potent naturally derived photosensitizers with significant potential in photodynamic therapy. This compound exhibits a very high singlet oxygen quantum yield, making it a powerful phototoxin. However, its shorter activation wavelength may limit its application to more superficial treatments. Hypocrellins, on the other hand, have demonstrated substantial absorption in the red spectral region, which is advantageous for deeper tissue penetration, and their structure allows for chemical modifications to optimize their properties for PDT.
The choice between this compound and Hypocrellin for a specific PDT application will depend on the target tissue depth, the desired cellular localization, and the specific light source available. Further research, particularly direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative advantages and disadvantages of these promising photosensitizers. The development of nano-formulations for both compounds also holds promise for improving their solubility, targeted delivery, and overall therapeutic efficacy.
References
A Comparative Guide to Analytical Methods for Cercosporin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Cercosporin, a photo-activated polyketide mycotoxin produced by fungi of the genus Cercospora. The selection of an appropriate analytical method is critical for research, quality control, and drug development activities involving this toxin. Here, we compare the performance of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with established techniques such as High-Performance Liquid Chromatography (HPLC) and Spectrophotometry.
Mechanism of Action: this compound-Induced Cellular Damage
This compound's toxicity is primarily mediated by its ability to generate reactive oxygen species (ROS) upon exposure to light.[1][2][3] This process, known as photosensitization, leads to widespread cellular damage, particularly lipid peroxidation of cell membranes.[1] The resulting increase in membrane permeability ultimately causes cell death. The biosynthesis of this compound itself is a complex process regulated by various signaling pathways, including calcium/calmodulin and MAP kinase pathways.[1]
Comparison of Analytical Methods
The choice of an analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of three common methods.
| Parameter | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Measures the absorbance of light by this compound at a specific wavelength. | Separates this compound from other components in a mixture based on its physicochemical properties, followed by UV-Vis or other detection. | Separates this compound with high resolution, followed by highly specific and sensitive detection based on its mass-to-charge ratio. |
| Specificity | Lower; susceptible to interference from other compounds that absorb at the same wavelength. | Higher than spectrophotometry; provides separation from interfering compounds. | Highest; provides structural confirmation and can distinguish between isomers. |
| Sensitivity (LOD/LOQ) | Moderate | Good (e.g., LOD: 8.8 x 10⁻⁷ mol/L, LOQ: 2.9 x 10⁻⁶ mol/L) | Excellent (e.g., LOD: < 0.1 ng/mL, LOQ: < 0.5 ng/mL) - Data for a comparable mycotoxin |
| Linearity (R²) | Good | Excellent (>0.99) | Excellent (>0.99) |
| Accuracy (% Recovery) | Variable | Good (e.g., 95-105%) | Excellent (e.g., 90-110%) |
| Precision (%RSD) | <15% | <10% | <5% |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Recommendation | Suitable for rapid, high-throughput screening and quantification in simple matrices where high specificity is not critical. | A robust and reliable method for routine quantification in various sample matrices. | The gold standard for trace-level detection, confirmation, and complex matrix analysis, offering the highest sensitivity and specificity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results.
Spectrophotometric Method
This protocol is adapted from established methods for this compound quantification.
-
Sample Preparation:
-
Excise a defined area or weight of the fungal culture or infected tissue.
-
Immerse the sample in a known volume of 5 N KOH.
-
Incubate in the dark for 4 hours to extract the this compound.
-
-
Analysis:
-
Centrifuge the extract to pellet any debris.
-
Measure the absorbance of the supernatant at 480 nm using a spectrophotometer.
-
Quantify the this compound concentration using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on validated HPLC methods for this compound analysis.
-
Sample Preparation:
-
Extract this compound from the sample using a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 475 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using certified this compound standards.
-
Determine the concentration in samples by comparing their peak areas to the standard curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method (Proposed)
This proposed method is based on best practices for mycotoxin analysis using UPLC-MS/MS.
-
Sample Preparation:
-
Follow the same extraction procedure as for the HPLC method.
-
The final extract may require further dilution depending on the expected concentration.
-
-
UPLC Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid and 5 mM ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
-
-
Validation and Quantification:
-
Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
-
Use a matrix-matched calibration curve to compensate for any matrix effects.
-
Workflow for Analytical Method Validation
The validation of any new analytical method is essential to ensure its accuracy, reliability, and fitness for purpose. The following workflow outlines the key steps in the validation process.
References
A Guide to Inter-Laboratory Comparison of Cercosporin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of cercosporin, a polyketide toxin produced by fungi of the genus Cercospora. Accurate and reproducible quantification of this compound is crucial for research in plant pathology, mycotoxin analysis, and the development of potential therapeutic applications of this photosensitizer. This document outlines the experimental protocols for the most common methods, presents available quantitative data for performance comparison, and discusses the relative advantages and limitations of each technique.
Introduction to this compound and its Quantification
Spectrophotometric Quantification
Spectrophotometry offers a relatively simple and accessible method for this compound quantification. The protocol typically involves solvent extraction of the toxin from the sample matrix, followed by the measurement of absorbance at a specific wavelength.
Experimental Protocol:
A common method for spectrophotometric quantification of this compound involves the following steps:
-
Sample Preparation: Fungal mycelia or infected plant tissue are homogenized.
-
Extraction: The homogenized sample is extracted with a suitable solvent. A widely used method involves extraction with 5 N potassium hydroxide (KOH), which results in a color change of the reddish this compound to green under alkaline conditions.[5]
-
Quantification: The absorbance of the resulting solution is measured at approximately 480 nm. The concentration of this compound is then calculated using the Beer-Lambert law and the molar extinction coefficient of this compound (approximately 23,300 M⁻¹cm⁻¹ in 5 N KOH).
High-Performance Liquid Chromatography (HPLC) Quantification
HPLC provides a more specific and sensitive method for this compound quantification, allowing for the separation of this compound from other co-extracted compounds that might interfere with spectrophotometric measurements.
Experimental Protocol:
A typical HPLC protocol for this compound analysis includes the following stages:
-
Sample Preparation and Extraction: Similar to the spectrophotometric method, the sample is first homogenized and then extracted. For HPLC analysis, organic solvents such as acetone or ethyl acetate are commonly used.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a gradient of acetonitrile and water with an acid modifier like formic acid, is used to separate the components of the extract.
-
Detection and Quantification: this compound is detected using a UV-Vis or photodiode array (PDA) detector at its characteristic absorption maximum (around 470-480 nm). Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards.
Method Comparison and Performance Data
While a formal, multi-laboratory inter-laboratory comparison study for this compound quantification has not been identified in the reviewed literature, a comparative analysis of spectrophotometry and HPLC methods for the quantification of this compound from Cercospora coffeicola isolates has been reported. The study concluded that both methods are equally valid for the evaluation of this compound in in-vitro cultures.
The following tables summarize the available quantitative data and general performance characteristics of the two methods. It is important to note that performance parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation, experimental conditions, and sample matrix. The values presented here are indicative and should be determined by each laboratory for their specific application.
Table 1: Quantitative Performance of this compound Quantification Methods
| Parameter | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorbance of light by the this compound molecule. | Separation based on polarity, followed by UV-Vis detection. |
| Specificity | Lower; susceptible to interference from other absorbing compounds. | Higher; separates this compound from other matrix components. |
| Sensitivity | Generally lower than HPLC. | Generally higher than spectrophotometry. |
| Limit of Detection (LOD) | Method-dependent, typically in the low µg/mL range. | Method-dependent, potentially in the ng/mL range. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the µg/mL range. | Method-dependent, potentially in the ng/mL range. |
| Linearity | Good within a defined concentration range. | Excellent over a wide concentration range. |
| Precision (RSD%) | Generally higher variability compared to HPLC. | Typically lower variability (better precision). |
Table 2: Comparison of Practical Aspects
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Cost of Instrumentation | Low to moderate. | High. |
| Cost per Sample | Low. | Moderate to high. |
| Throughput | High. | Lower, dependent on run time. |
| Technical Expertise Required | Minimal. | Significant. |
| Sample Purity Requirement | Less stringent, but prone to matrix effects. | Requires cleaner extracts to avoid column contamination. |
| Confirmation of Identity | Limited; based on absorption spectrum. | High; based on retention time and UV-Vis spectrum. |
Inter-laboratory Variability
In the absence of a dedicated proficiency testing scheme for this compound, insights into potential inter-laboratory variability can be drawn from studies on other mycotoxins. Such studies often reveal significant variation in reported results between laboratories, which can be attributed to differences in analytical methods, calibration standards, and operator expertise. For mycotoxin analysis in general, inter-laboratory coefficients of variation (CVs) can range from 15% to over 40%, depending on the complexity of the matrix and the concentration of the analyte. The establishment of a collaborative study for this compound quantification would be highly beneficial for the harmonization of results across different research groups.
Conclusion and Recommendations
Both spectrophotometry and HPLC are viable methods for the quantification of this compound, with the choice of method depending on the specific research needs and available resources.
-
Spectrophotometry is a cost-effective and high-throughput method suitable for routine screening of a large number of samples, particularly when high specificity is not a primary concern.
-
HPLC offers superior specificity, sensitivity, and precision, making it the method of choice for accurate quantification, particularly in complex matrices or when low concentrations of this compound are expected. It is also the preferred method for validation and reference purposes.
For any quantitative study, it is crucial to perform in-house validation of the chosen method to determine its performance characteristics for the specific sample matrix being analyzed. The development of certified reference materials for this compound would greatly aid in improving the accuracy and comparability of data generated by different laboratories.
References
A Comparative Analysis of Cercosporin and Synthetic Photosensitizers for Phototoxic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxic performance of the natural photosensitizer, Cercosporin, against common synthetic alternatives used in research and photodynamic therapy (PDT). The information presented is supported by experimental data to aid in the selection of appropriate photosensitizing agents for various applications.
Introduction to Photosensitizers
Photodynamic therapy and other phototoxic applications rely on the use of photosensitizers, which are compounds that can be activated by light to produce reactive oxygen species (ROS) that induce cellular damage. This compound, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent natural photosensitizer.[1] Its phototoxicity has been extensively studied, primarily in the context of plant pathology.[2] In contrast, synthetic photosensitizers, such as porphyrins, chlorins, and phthalocyanines, have been specifically designed and optimized for medical applications like cancer therapy.[3][4] This guide benchmarks the performance of this compound against these synthetic counterparts.
Mechanism of Phototoxicity
Upon absorption of light, a photosensitizer is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state.[3] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which can then react with oxygen to produce ROS like superoxide and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).
This compound is known to be a potent producer of singlet oxygen via the Type II mechanism and can also generate superoxide. Its high quantum yield of singlet oxygen production is a key contributor to its potent phototoxicity. Synthetic photosensitizers also primarily function through the generation of singlet oxygen.
Comparative Performance Data
The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its stability under illumination, and its interaction with target cells. The following tables summarize the quantitative performance of this compound in comparison to representative synthetic photosensitizers.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value generally indicates a more potent photosensitizer.
| Photosensitizer | Class | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| This compound | Perylenequinone | 0.81–0.97 | |
| Photofrin® | Porphyrin | ~0.61 | |
| Protoporphyrin IX (PpIX) | Porphyrin | ~0.77 | |
| m-THPC (Temoporfin) | Chlorin | ~0.45 | |
| Zinc Phthalocyanine (ZnPc) | Phthalocyanine | 0.56–0.76 |
Table 2: Photobleaching
Photobleaching is the light-induced degradation of the photosensitizer, which can limit the duration of its phototoxic effect. A lower photobleaching rate indicates higher photostability.
| Photosensitizer | Class | Photostability | Reference(s) |
| This compound | Perylenequinone | Moderate | |
| Porphyrins | Porphyrin | Variable, generally moderate | |
| Chlorins | Chlorin | Generally less stable than porphyrins | |
| Phthalocyanines | Phthalocyanine | High |
Table 3: Cellular Uptake and Subcellular Localization
The efficiency of cellular uptake and the specific subcellular localization of a photosensitizer are critical for its phototoxic efficacy, as they determine the primary targets of ROS-mediated damage.
| Photosensitizer | Cellular Uptake | Subcellular Localization | Reference(s) |
| This compound | Efficient | Mitochondria, Endoplasmic Reticulum | |
| Porphyrins (e.g., Photofrin®) | Variable | Mitochondria, Lysosomes, Plasma Membrane | |
| Chlorins | Efficient | Mitochondria, Endoplasmic Reticulum | |
| Phthalocyanines | Variable | Lysosomes, Mitochondria |
Table 4: In Vitro Phototoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a photosensitizer in inhibiting cell growth upon light activation. A lower IC50 value indicates higher phototoxicity.
| Photosensitizer | Cell Line | IC50 (µg/mL) | Light Dose (J/cm²) | Reference(s) |
| This compound | Human Malignant Melanoma | ~3.5 | Not specified, 100 mW/cm² | |
| Photofrin® | Human Malignant Melanoma | ~3.5 | Not specified, 100 mW/cm² | |
| Photofrin® | Colonic Cancer (PROb) | 1.27 | 25 | |
| Photofrin® | Colonic Cancer (REGb) | 1.20 | 25 | |
| Benzoporphyrin Derivative (BPD-MA) | Colonic Cancer (PROb) | 0.093 | 10 | |
| Benzoporphyrin Derivative (BPD-MA) | Colonic Cancer (REGb) | 0.071 | 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This protocol describes the indirect determination of ΦΔ by measuring the rate of photooxidation of 1,3-diphenylisobenzofuran (DPBF), a chemical trap for singlet oxygen.
Materials:
-
Photosensitizer of interest
-
Standard photosensitizer with known ΦΔ (e.g., Rose Bengal, Zinc Phthalocyanine)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMSO, Toluene)
-
UV-Vis spectrophotometer
-
Light source with a monochromatic filter
Procedure:
-
Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. The photosensitizer concentrations should be adjusted to have a similar absorbance at the irradiation wavelength.
-
In a quartz cuvette, mix the photosensitizer solution (test or standard) with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of ~1.0-1.5 at its maximum absorption wavelength (~415 nm).
-
Record the initial absorbance spectrum of the mixture.
-
Irradiate the sample with the monochromatic light source for a defined period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat steps 4 and 5 for several time intervals.
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the test and standard photosensitizers.
-
Determine the initial rate of DPBF decomposition (k) from the slope of these plots.
-
Calculate the ΦΔ of the test photosensitizer using the following equation: ΦΔ(test) = ΦΔ(std) × (k(test) / k(std)) × (Iabs(std) / Iabs(test)) where Iabs is the rate of light absorption by the photosensitizer.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the cell viability after treatment with a photosensitizer and light exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Photosensitizer
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove any photosensitizer that has not been taken up.
-
Add fresh medium to the wells and irradiate the plate with a specific light dose. Include non-irradiated control wells.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Photobleaching Assay
This protocol measures the photostability of a photosensitizer by monitoring the decrease in its absorbance upon continuous irradiation.
Materials:
-
Photosensitizer
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Light source
Procedure:
-
Prepare a solution of the photosensitizer in the chosen solvent with an initial absorbance of ~1.0 at its Q-band maximum.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Continuously irradiate the sample with a light source corresponding to the photosensitizer's absorption band.
-
Record the absorbance spectra at regular time intervals during irradiation.
-
Plot the absorbance at the Q-band maximum against the irradiation time.
-
The rate of photobleaching can be quantified by determining the photobleaching quantum yield (Φd).
Cellular Localization by Fluorescence Microscopy
This protocol visualizes the subcellular localization of a photosensitizer using a fluorescence microscope.
Materials:
-
Cell line of interest
-
Photosensitizer
-
Fluorescent organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal fluorescence microscope
Procedure:
-
Grow cells on glass-bottom dishes or coverslips.
-
Incubate the cells with the photosensitizer for a specific duration.
-
If co-localization is to be determined, incubate the cells with an organelle-specific fluorescent dye.
-
Wash the cells with PBS.
-
Image the cells using a confocal fluorescence microscope with appropriate excitation and emission wavelengths for the photosensitizer and any co-stains.
-
Analyze the images to determine the subcellular distribution of the photosensitizer.
Visualizations
Signaling Pathway of this compound-Induced Phototoxicity
Caption: Mechanism of this compound phototoxicity.
Experimental Workflow for Phototoxicity Assessment
Caption: Workflow for in vitro phototoxicity assay.
Conclusion
This compound exhibits remarkable phototoxic properties, most notably a very high singlet oxygen quantum yield that surpasses many commonly used synthetic photosensitizers. Its efficiency in cellular uptake and localization to sensitive organelles like mitochondria further underscore its potential as a potent phototoxic agent. However, synthetic photosensitizers often offer advantages in terms of chemical modification for improved targeting, solubility, and photostability. The choice between this compound and a synthetic photosensitizer will ultimately depend on the specific requirements of the research or therapeutic application, including the target cell type, desired mechanism of action, and the required light activation wavelength. This guide provides the foundational data and protocols to make an informed decision in this selection process.
References
Safety Operating Guide
Proper Disposal of Cercosporin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of Cercosporin, a photosensitive polyketide toxin, is of paramount importance. This guide provides essential procedural information to ensure the safe management and disposal of this compound waste in a laboratory setting.
This compound is a hazardous substance that becomes cytotoxic upon exposure to light through the generation of reactive oxygen species.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure and prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and handling procedures.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses or chemical goggles | To protect eyes from dust and splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Dust respirator or N95 mask | To prevent inhalation of this compound dust. |
| Work Area | Well-ventilated area or fume hood | To minimize inhalation exposure. |
| Light Conditions | Work with this compound in subdued light | To prevent the activation of its phototoxicity. |
Step-by-Step Disposal Procedure
The primary strategy for the safe disposal of this compound waste is chemical inactivation through oxidation prior to final disposal. Research has shown that this compound can be degraded into non-toxic byproducts. This procedure outlines a general method for this inactivation.
It is strongly recommended to test this inactivation procedure on a small scale with your specific this compound waste to ensure its effectiveness before scaling up.
Step 1: Segregate this compound Waste
-
Immediately segregate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).
-
Use clearly labeled, leak-proof, and puncture-resistant waste containers.
Step 2: Prepare for Chemical Inactivation
-
Conduct the inactivation procedure in a chemical fume hood.
-
Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl).
Step 3: Inactivation of Liquid this compound Waste
-
For this compound solutions (e.g., in DMSO or ethanol), dilute the solution with an appropriate solvent to reduce the concentration if it is highly concentrated.
-
Slowly add the sodium hypochlorite solution to the this compound solution while stirring. A general starting point is to add an excess volume of bleach (e.g., a 1:1 or 1:2 ratio of this compound solution to bleach).
-
Allow the mixture to react for a minimum of 2 hours. The characteristic red color of this compound should dissipate, indicating degradation.
-
After the reaction time, neutralize any remaining bleach by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Dispose of the final solution in accordance with your institution's chemical waste guidelines.
Step 4: Inactivation of Solid this compound Waste
-
For solid this compound waste (e.g., powder, contaminated filter paper), carefully add an excess of the sodium hypochlorite solution to the waste container to fully submerge the material.
-
Allow the mixture to react for at least 24 hours to ensure complete penetration and degradation.
-
After the inactivation period, carefully decant the liquid and neutralize it as described in Step 3.
-
The remaining solid waste can then be disposed of as hazardous waste through your institution's waste management program.
Step 5: Spill Cleanup
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.
-
Alternatively, dampen the spilled material with water before sweeping it up.
-
Place the collected material in a sealed container for chemical inactivation and disposal.
-
-
Major Spills:
-
Evacuate the area and alert personnel.
-
Contact your institution's environmental health and safety (EHS) department for guidance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
Final Recommendations
-
Always consult your institution's specific guidelines for hazardous waste disposal.
-
Maintain a detailed record of all this compound waste and its disposal.
-
For large quantities of this compound waste, it is advisable to contact a licensed hazardous waste disposal company.
By following these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cercosporin
Essential safety and logistical information for researchers, scientists, and drug development professionals working with the photosensitive toxin, Cercosporin.
This compound, a perylenequinone phytotoxin, is a potent photosensitizer widely utilized in various research applications for its cytotoxic properties.[1][2] Its unique characteristic of generating reactive oxygen species (ROS) upon light exposure necessitates stringent safety protocols to protect laboratory personnel.[2][3][4] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, capable of causing serious eye damage and respiratory irritation. While some safety data sheets (SDS) may classify it as non-hazardous under GHS, it is crucial to recognize its photosensitizing nature. In the presence of light, this compound becomes toxic to a wide range of organisms, including bacteria, fungi, plants, and even mice, primarily through the peroxidation of cellular membranes. Therefore, all contact with the substance, particularly in the presence of light, should be minimized.
Quantitative Toxicity Data:
While specific occupational exposure limits for this compound have not been established, its cytotoxic potential has been quantified in various cell lines. This data highlights the importance of preventing direct contact and exposure.
| Cell Line | Cytotoxic Concentration (CC50) |
| HeLa | 241 nM |
| A432 | 282 nM |
| MCF-7 | 174 nM |
| Source: Cayman Chemical |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Double gloving is recommended. | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Body Protection | A disposable laboratory coat or coverall of low permeability. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles. A full-face shield is required for handling larger quantities or when there is a significant risk of splashing. | Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A dust respirator or a properly fitted N95 respirator. | Prevents inhalation of aerosolized particles, especially when handling the powdered form. |
| Foot Protection | Closed-toe shoes. Protective shoe covers are also recommended. | Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants outside the work area. |
Important Considerations:
-
Always inspect PPE for integrity before use.
-
Change gloves immediately if they become contaminated.
-
After handling this compound, wash hands thoroughly with soap and water, even after wearing gloves.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following diagram outlines the key stages and associated safety measures.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
Adherence to detailed protocols is paramount when working with this compound to ensure both safety and experimental reproducibility.
Preparation of Stock Solutions
-
Work Area Preparation : Conduct all work in a chemical fume hood. Dim the lights in the immediate work area to minimize photoactivation.
-
PPE : Don the required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a spatula to handle the powder and avoid generating dust.
-
Solubilization : this compound is soluble in chloroform, DMSO, and ethanol. Add the appropriate solvent to the weighed powder in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).
-
Mixing : Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage : Store the stock solution in a tightly sealed, light-protected container at -20°C.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Dampen the absorbent material with water to prevent dusting before sweeping.
-
Carefully sweep the material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spills :
-
Evacuate the area immediately and alert the appropriate emergency response personnel.
-
Restrict access to the area.
-
Follow institutional procedures for major chemical spills.
-
Disposal Plan
All this compound waste, including contaminated PPE, labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation : Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling : Label the waste containers as "Hazardous Waste: this compound" and include any other relevant hazard information.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
